molecular formula C28H27NO6 B8020621 Fmoc-D-Asp(Opis)-OH

Fmoc-D-Asp(Opis)-OH

Cat. No.: B8020621
M. Wt: 473.5 g/mol
InChI Key: MEAHCBOPNIDLFH-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp(OPis)-OH (CAS 200336-86-3) is an Fmoc-protected amino acid building block where the aspartic acid side chain is specifically protected with a 2-phenylisopropyl ester (OPis) group . This protection strategy is critical in solid-phase peptide synthesis (SPPS) to prevent side reactions, such as the formation of aspartimides, which can occur when using standard protecting groups like OtBu during repetitive base-assisted Fmoc deprotection cycles . The D-configuration of the aspartic acid introduces unnatural stereochemistry, which is valuable for studying peptide structure-activity relationships, enhancing metabolic stability, and creating novel peptide architectures. The primary application of this derivative is in the synthesis of complex peptides, including those containing N-alkylated amino acids or cyclic peptides, where precise side-chain protection is necessary to achieve high purity and correct sequence formation . This product is intended for use as a pharmaceutical or biochemical research intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Note on Product Information: The core identification is available , but key details for researchers—such as purity (HPLC), specific optical rotation, melting point, and pricing—are missing from current search results. You will need to source this data from technical specifications or conduct analytical testing.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHCBOPNIDLFH-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-Asp(Opis)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of solid-phase peptide synthesis (SPPS), particularly when employing the widely adopted Fmoc/tBu strategy, the incorporation of aspartic acid residues presents a significant challenge. The susceptibility of the aspartyl side chain to intramolecular cyclization under basic conditions, leading to the formation of aspartimide, is a well-documented side reaction. This phenomenon can severely compromise the yield and purity of the target peptide, leading to a cascade of undesirable byproducts, including α- and β-peptides, racemization at the aspartic acid residue, and chain termination. To address this critical issue, a variety of side-chain protecting groups for aspartic acid have been developed. This technical guide provides an in-depth exploration of Fmoc-D-Asp(Opis)-OH, a D-aspartic acid derivative featuring the sterically demanding 2-phenylisopropyl (Opis) ester protecting group, designed to minimize aspartimide formation.

The Challenge of Aspartimide Formation

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester. This intramolecular cyclization is catalyzed by the basic conditions used for the removal of the N-terminal Fmoc protecting group, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). The resulting five-membered succinimide ring, or aspartimide, is a problematic intermediate. It is susceptible to nucleophilic attack by piperidine or water, which can lead to the opening of the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is prone to epimerization, resulting in the incorporation of D-aspartic acid at the intended L-aspartic acid position, and vice-versa. These byproducts are often difficult, if not impossible, to separate from the target peptide by standard purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), due to their similar physicochemical properties.

The propensity for aspartimide formation is highly sequence-dependent, with sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.

Aspartimide_Formation Peptide Peptide Backbone (...-X-Asp-Y-...) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine Piperidine (Base) Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Nucleophilic_Attack->Aspartimide Ring_Opening Nucleophilic Ring Opening (Piperidine/H2O) Aspartimide->Ring_Opening Side_Products Side Products: - α-peptide (racemized) - β-peptide (racemized) - Piperidide adducts Ring_Opening->Side_Products Fmoc_D_Asp_Opis_OH FmocDAspOpisOH SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate Fmoc-D-Asp(Opis)-OH (HBTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Peptide with Incorporated Fmoc-D-Asp(Opis)-OH Wash2->End

Caption: General workflow for coupling Fmoc-D-Asp(Opis)-OH in SPPS.

Cleavage and Deprotection

The Opis protecting group exhibits a key feature of "quasi-orthogonality" in the context of Fmoc-SPPS. While it is stable to the repetitive treatments with 20% piperidine in DMF used for Fmoc removal, it can be selectively cleaved under mild acidic conditions that do not significantly affect more acid-labile protecting groups like tert-butyl (tBu).

Selective Cleavage of the Opis Group

The 2-phenylisopropyl ester can be removed with a solution of 1-3% trifluoroacetic acid (TFA) in DCM. T[1]his allows for on-resin modification of the aspartic acid side chain, such as the formation of lactam bridges for peptide cyclization.

Protocol for Selective On-Resin Deprotection:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1-3% TFA in DCM. The exact concentration and treatment time will depend on the specific peptide sequence and should be optimized. A typical starting point is treatment for 10-30 minutes, repeated if necessary.

  • Wash the resin thoroughly with DCM to remove the TFA.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin with DMF and proceed with the on-resin modification.

Final Cleavage from the Resin

The Opis group is fully cleaved during the final global deprotection and cleavage from the resin using standard TFA cocktails.

Standard Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Comparative Performance

While direct quantitative comparisons for Fmoc-D-Asp(Opis)-OH are limited in readily available literature, its stability against base-catalyzed aspartimide formation is reported to be close to that of the tert-butyl (OtBu) ester, and significantly better than allyl (OAll), benzyl (OBzl), or 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) esters. T[1]he general principle of steric hindrance suggests a performance hierarchy where bulkier protecting groups offer greater suppression of aspartimide formation.

Protecting GroupRelative Steric BulkAspartimide SuppressionCleavage ConditionOrthogonality
OtBu ModerateModerateHigh TFAYes
Opis HighGood Mild (1-3%) to High TFAQuasi
OMpe HighGoodHigh TFAYes
OBno Very HighExcellentHigh TFAYes
OAll LowPoorPd(0)Yes

Synthesis of Fmoc-D-Asp(Opis)-OH

The synthesis of Fmoc-D-Asp(Opis)-OH typically involves the esterification of the β-carboxyl group of a suitably protected D-aspartic acid derivative with 2-phenyl-2-propanol, followed by the introduction of the Fmoc group on the α-amino group. Detailed synthetic procedures are proprietary to chemical suppliers and not extensively published in academic literature.

Safety Information

Conclusion

Fmoc-D-Asp(Opis)-OH is a valuable tool for peptide chemists facing the challenge of aspartimide formation, particularly in sequences known to be susceptible to this side reaction. Its bulky 2-phenylisopropyl protecting group provides effective steric shielding of the side-chain carbonyl, thereby minimizing the intramolecular cyclization that leads to the formation of deleterious byproducts. The quasi-orthogonality of the Opis group, allowing for its selective removal under mild acidic conditions, further enhances its utility for the synthesis of complex peptides, including those with on-resin side-chain modifications. While the steric hindrance necessitates optimized coupling conditions, the resulting increase in peptide purity and yield often justifies the use of this specialized amino acid derivative.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-D-Asp(Opis)-OH. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Fmoc-D-Asp(Opis)-OH structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and application of Fmoc-D-Asp(Opis)-OH , a specialized amino acid derivative designed to overcome critical challenges in solid-phase peptide synthesis (SPPS).

Structure, Synthesis, and Applications in Advanced Peptide Chemistry

Part 1: Executive Summary & Compound Identity

Fmoc-D-Asp(Opis)-OH is a high-performance building block used in the synthesis of complex peptides. It addresses two primary challenges in peptide chemistry: the suppression of aspartimide formation (a notorious side reaction) and the enablement of orthogonal protecting group strategies due to its hyper-acid lability.[1]

  • Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta-(2-phenylisopropyl) ester

  • Abbreviation: Fmoc-D-Asp(Opis)-OH (also referred to as Fmoc-D-Asp(O-2-PhiPr)-OH or Fmoc-D-Asp(OPp)-OH )

  • CAS Number: 214852-39-8 (L-isomer analog ref: 136083-57-3 backbone)

  • Core Function: Sterically hindered, acid-labile side-chain protection.

Part 2: Chemical Structure & Properties[2]

The "Opis" group refers to the 2-phenylisopropyl ester . Unlike the standard tert-butyl (OtBu) group, the Opis group introduces significant steric bulk and increased acid sensitivity due to the stability of the resulting 2-phenylisopropyl carbocation.

2.1 Structural Analysis

The molecule consists of three functional domains:

  • N-Terminus Protection (Fmoc): Base-labile, removed by piperidine.

  • Amino Acid Backbone (D-Asp): The D-enantiomer of aspartic acid, used for introducing specific conformational constraints or proteolytic stability in peptide therapeutics.

  • Side-Chain Protection (Opis): The beta-carboxyl is esterified with 2-phenyl-2-propanol. This bulky group shields the beta-carbonyl carbon from nucleophilic attack.

2.2 Physicochemical Data Table
PropertySpecification
Molecular Formula C₂₈H₂₇NO₆
Molecular Weight 473.53 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in water
Purity (HPLC) ≥ 98.0%
Enantiomeric Purity ≥ 99.5% (D-isomer)
Storage +2°C to +8°C (Desiccated)
Part 3: Synthesis of Fmoc-D-Asp(Opis)-OH

The synthesis of Fmoc-D-Asp(Opis)-OH is non-trivial due to the steric hindrance of the 2-phenylisopropyl group. Direct esterification using 2-phenyl-2-propanol and acid catalysis is inefficient. The industry-standard protocol utilizes 2-phenylisopropyl trichloroacetimidate as an alkylating agent under mild Lewis acid catalysis.

3.1 Synthetic Pathway (Step-by-Step)

Step 1: Alpha-Carboxyl Protection To ensure selective esterification of the beta-carboxyl (side chain), the alpha-carboxyl of Fmoc-D-Asp-OH must first be protected. The Allyl ester (OAll) is preferred due to its orthogonal removal conditions (Pd(0)).

  • Reagents: Allyl bromide, DIEA, DCM.

  • Intermediate: Fmoc-D-Asp-OAll.

Step 2: Introduction of the Opis Group The free beta-carboxylic acid is reacted with 2-phenylisopropyl trichloroacetimidate. This reagent acts as a powerful electrophile, transferring the bulky 2-phenylisopropyl group to the carboxylate.

  • Reagents: 2-Phenylisopropyl trichloroacetimidate, BF₃·Et₂O (Cat.), Cyclohexane/DCM.

  • Mechanism: The Lewis acid activates the imidate, facilitating the attack by the carboxyl group. The trichloroacetamide byproduct precipitates or is washed away.

  • Intermediate: Fmoc-D-Asp(Opis)-OAll.

Step 3: Alpha-Carboxyl Deprotection The allyl group is removed selectively without affecting the acid-labile Opis group or the base-labile Fmoc group.

  • Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃) as scavenger, DCM.

  • Product:Fmoc-D-Asp(Opis)-OH .

3.2 Synthesis Workflow Diagram

Synthesispathway Start Fmoc-D-Asp-OH Step1 Step 1: Alpha-Protection (Allyl Bromide, DIEA) Start->Step1 Inter1 Fmoc-D-Asp-OAll Step1->Inter1 Step2 Step 2: Beta-Esterification (2-Phenylisopropyl trichloroacetimidate, BF3·Et2O) Inter1->Step2 Inter2 Fmoc-D-Asp(Opis)-OAll Step2->Inter2 Step3 Step 3: Alpha-Deprotection (Pd(PPh3)4, PhSiH3) Inter2->Step3 Final Fmoc-D-Asp(Opis)-OH Step3->Final

Caption: Synthetic route for Fmoc-D-Asp(Opis)-OH utilizing the trichloroacetimidate method for steric ester formation.

Part 4: Applications & Utility
4.1 Suppression of Aspartimide Formation

The primary utility of the Opis group is the prevention of aspartimide formation, a side reaction where the amide nitrogen of the next amino acid attacks the beta-carboxyl ester of aspartic acid, forming a succinimide ring. This leads to racemization and beta-peptide formation.

  • Mechanism: The bulky phenyl and methyl groups of the Opis moiety create a "steric umbrella," physically blocking the attack vector of the backbone nitrogen.

  • Performance: Opis is superior to OtBu in "difficult" sequences (e.g., Asp-Gly, Asp-Asn) and comparable to OMpe (3-methylpent-3-yl ester).

4.2 Orthogonal Deprotection (Hyper-Acid Lability)

The Opis group is significantly more acid-labile than the standard tert-butyl (OtBu) group.

  • Cleavage Condition: 1% TFA in DCM (v/v).[2]

  • Application: This allows for the selective deprotection of the Asp side chain while the peptide remains attached to an acid-labile resin (like Rink Amide) or while other side chains (Lys(Boc), Ser(tBu)) remain protected.

  • Use Case: On-resin cyclization (e.g., forming a lactam bridge between Asp and a diamine) or site-specific modification.

4.3 Aspartimide Formation Pathway Diagram

Aspartimide State1 Fmoc-Deprotection (Piperidine) State2 Free Amine (Base Conditions) State1->State2 Action Nucleophilic Attack (Backbone N -> Beta-Carbonyl) State2->Action Standard Asp(OtBu) Blocker Opis Group (Steric Shield) State2->Blocker With Asp(Opis) Result_Bad Aspartimide (Succinimide Ring) (Racemization / Byproducts) Action->Result_Bad Blocker->Action BLOCKS

Caption: Mechanism of aspartimide formation and its inhibition by the steric bulk of the Opis protecting group.

Part 5: Experimental Protocols
5.1 Standard Coupling Protocol (SPPS)

Fmoc-D-Asp(Opis)-OH couples slower than standard amino acids due to its bulk.

  • Reagents: 3 eq. Fmoc-D-Asp(Opis)-OH, 3 eq. HATU (or DIC/Oxyma), 6 eq. DIEA.

  • Solvent: DMF (Anhydrous).[3]

  • Time: Double coupling recommended (2 x 45 min) to ensure completion.

  • Monitoring: Kaiser test may be inconclusive due to steric bulk; micro-cleavage and HPLC/MS analysis is recommended.

5.2 Selective Side-Chain Deprotection (On-Resin)

To remove the Opis group without cleaving the peptide from the resin (assuming Rink Amide or Wang resin):

  • Wash: Wash resin with DCM (3x).

  • Deprotection Cocktail: 1-2% TFA in DCM (v/v).

  • Procedure: Treat resin with cocktail (5 x 2 min). Do not prolong exposure to avoid partial cleavage of OtBu groups if strict orthogonality is required (though Opis cleaves much faster, selectivity is kinetic).

  • Neutralization: Wash with 5% DIEA in DCM immediately to neutralize the resin for subsequent coupling steps.

5.3 Global Deprotection

For standard cleavage where the Opis group is removed along with all other protecting groups:

  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).[3]

  • Time: 2-3 hours.

  • Note: The 2-phenylisopropyl cation generated is lipophilic. Ensure adequate scavengers (TIS or silanes) are present to prevent re-alkylation of Trp or Tyr residues.

References
  • Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes aspartimide formation in Fmoc solid phase peptide synthesis.[4][5][6] Tetrahedron Letters, 37(24), 4243-4246. Link

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II: The influence of the protecting group of the aspartic acid side chain.[1][4][6] Journal of Peptide Science, 9(8), 518-526. Link

  • PubChem. (n.d.). Fmoc-D-Asp(Opis)-OH Compound Summary. National Center for Biotechnology Information. Link

  • Behrendt, R., & White, P. (2016). Fmoc-Asp(OBno)-OH: A novel building block for the suppression of aspartimide formation.[5] Novabiochem Letters. Link

  • Echemi. (2024). Product Data: FMOC-D-ASP(2-PHENYLISOPROPYL ESTER)-OH. Echemi Chemical Database. Link

Sources

The Architect of Peptide Synthesis: A Comprehensive Guide to Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Orthogonality

In the landscape of modern drug discovery, the synthesis of complex peptides has evolved from a niche chemical challenge to a high-throughput industrial necessity.[1] While the Boc (tert-butyloxycarbonyl) strategy pioneered by Merrifield laid the groundwork, it relied on repetitive acidolysis (TFA) and hazardous HF cleavage, often degrading sensitive post-translational modifications.

The introduction of Fmoc (9-fluorenylmethoxycarbonyl) chemistry by Carpino and Han represented a paradigm shift. By utilizing a base-labile N-terminal protecting group, Fmoc chemistry introduced the concept of orthogonality : the ability to deprotect the N-terminus using mild bases (piperidine) while side-chain protectors remain stable, only to be removed later by acid (TFA). This "mild-mild" approach allows for the synthesis of acid-sensitive sequences (e.g., phosphopeptides, glycopeptides) that were previously inaccessible.

This guide dissects the mechanistic underpinnings, critical quality attributes, and field-proven protocols for mastering Fmoc solid-phase peptide synthesis (SPPS).

The Mechanistic Core: E1cb Elimination and Scavenging[2][3]

To troubleshoot Fmoc synthesis, one must understand that deprotection is not a simple hydrolysis; it is a


-elimination reaction .
The Reaction Pathway

The fluorenyl ring system is electron-withdrawing, rendering the proton at the 9-position (the


-carbon relative to the carbamate oxygen) highly acidic (

in DMSO).
  • Deprotonation: A secondary amine (typically piperidine) abstracts the acidic proton.

  • Elimination (E1cb): The resulting aromatic cyclopentadienide anion collapses, expelling the carbamate leaving group as

    
     and the free amine peptide.
    
  • The Byproduct Risk: This process generates dibenzofulvene (DBF) , a highly reactive alkene.[2]

  • Scavenging: If left unchecked, DBF will re-alkylate the newly liberated amine. Therefore, the deprotection reagent must act as a scavenger . Piperidine serves a dual role: it drives the elimination and traps DBF via Michael addition to form a stable fulvene-piperidine adduct.

Visualization of the Mechanism

FmocMechanism FmocAA Fmoc-Peptide-Resin Carbanion Fluorenyl Carbanion (Intermediate) FmocAA->Carbanion Proton Abstraction Base Base (Piperidine) Base->Carbanion Catalyst Adduct DBF-Piperidine Adduct (Stable) Base->Adduct Reactant Elimination β-Elimination (E1cb) Carbanion->Elimination FreeAmine Free Amine (H2N-Peptide) Elimination->FreeAmine Product Release DBF Dibenzofulvene (Reactive Byproduct) Elimination->DBF Side Product DBF->Adduct Scavenging (Michael Addition)

Caption: The E1cb deprotection pathway showing the critical role of the base in both elimination and byproduct scavenging.

Strategic Orthogonality: Side-Chain Protection

In Fmoc SPPS, the N-terminus is transiently protected by base-labile Fmoc, while side chains are permanently protected by acid-labile groups.[2][3] Selecting the wrong side-chain protection is a common cause of synthesis failure (e.g., alkylation of Trp or reduction of Met).

Table 1: Standard Orthogonal Protection Scheme

Amino AcidSide Chain GroupProtecting GroupDeprotection ConditionRisk/Note
Lys, Trp Amine / IndoleBoc (tert-butyloxycarbonyl)95% TFATrp(Boc) prevents alkylation during cleavage.
Asp, Glu CarboxylOtBu (tert-butyl ester)95% TFAPrevents aspartimide formation (mostly).
Ser, Thr, Tyr HydroxyltBu (tert-butyl ether)95% TFAtBu is more stable than Trt or Bzl.
Arg GuanidinoPbf (pentamethyldihydrobenzofuran)95% TFAPbf is preferred over Pmc due to faster cleavage.
His ImidazoleTrt (Trityl)95% TFA (mild)Trt prevents racemization better than Bom.
Cys ThiolTrt (Trityl)95% TFAAllows global deprotection. Use Acm for selective disulfide formation.[4]

Experimental Protocol: The Self-Validating Cycle

Reagents Preparation
  • Deprotection Cocktail: 20% Piperidine in DMF (v/v).[5] Note: Add 0.1M HOBt to suppress aspartimide formation in susceptible sequences (e.g., Asp-Gly).

  • Activator: 0.5M DIC (Diisopropylcarbodiimide) and 0.5M Oxyma Pure in DMF. Why? This combination minimizes racemization compared to HBTU/DIEA, especially for Cys and His.

The Synthesis Cycle (Step-by-Step)
  • Resin Swelling (Crucial Start):

    • Weigh resin (e.g., Rink Amide, 0.5 mmol/g).

    • Add DMF (10 mL/g) and shake for 30 minutes.

    • Causality: Dry resin beads have collapsed polymer networks. Swelling solvates the core, making reactive sites accessible.

  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF (5 mL).[5] Shake 3 min. Drain.

    • Add fresh 20% Piperidine/DMF. Shake 12 min. Drain.

    • Checkpoint: Monitor UV absorbance of the waste stream at 301 nm (DBF-piperidine adduct).[2] If using manual synthesis, perform a Kaiser Test (Result should be dark blue = free amines).

  • Washing (The Purity Step):

    • Wash with DMF (5 x 1 min).

    • Why? Residual piperidine will react with the activated ester in the next step, "capping" the amino acid before it couples to the resin.

  • Coupling:

    • Dissolve Fmoc-AA (5 equiv) and Oxyma (5 equiv) in minimal DMF.

    • Add DIC (5 equiv). Pre-activate for 2 minutes.

    • Add mixture to resin.[5] Shake for 60 minutes.

    • Checkpoint: Perform Kaiser Test. (Result should be yellow/colorless = >99% coupling). If blue, re-couple.

  • Cleavage (Global Deprotection):

    • Wash resin with DCM to remove DMF (DMF interferes with TFA cleavage).

    • Add Cocktail K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). Shake 2-3 hours.

    • Precipitate in cold diethyl ether.

Workflow Visualization

SPPS_Workflow Start Resin Swelling (Solvation) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (Remove Base) Deprotect->Wash1 Activate AA Activation (DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (Peptide Bond Formation) Activate->Couple Check Kaiser Test (QC Checkpoint) Couple->Check Check->Couple Fail (Blue) / Re-couple Wash2 DMF Wash (Remove Reagents) Check->Wash2 Pass (Yellow) Wash2->Deprotect Next Cycle Cleave Final Cleavage (TFA Cocktail) Wash2->Cleave End of Sequence

Caption: The iterative SPPS cycle highlighting the critical QC checkpoint (Kaiser Test) to prevent deletion sequences.

Troubleshooting & Advanced Optimization

Even with robust protocols, specific sequences fail. Here is the causality and the fix.

Aspartimide Formation
  • The Issue: In sequences containing Asp-Gly , Asp-Ser , or Asp-Thr , the backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide (Aspartimide). This opens to form

    
    -Asp peptides (isomers).
    
  • The Fix:

    • Add 0.1M HOBt to the deprotection solution (acidifies the environment slightly to discourage ring closure).

    • Use Fmoc-Asp(OMpe)-OH or bulky esters instead of OtBu.

    • Use Hmb backbone protection on the Glycine residue to sterically hinder the attack.

Aggregation (The "Beta-Sheet" Wall)
  • The Issue: As the peptide grows, hydrophobic segments (e.g., Ala, Val, Ile) form inter-chain hydrogen bonds (

    
    -sheets), causing the resin to shrink and reagents to lose access. This leads to "difficult sequences" and truncated products.
    
  • The Fix:

    • Pseudoproline Dipeptides: Insert Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH. The "kink" in the backbone disrupts

      
      -sheet formation.
      
    • Chaotropic Salts: Add KCT (Potassium Thiocyanate) or use NMP instead of DMF.

    • Heat: Perform coupling at 50°C-75°C (Microwave SPPS), though watch for racemization of Cys/His.

Future Outlook: Green SPPS

The European Commission (REACH) has flagged DMF and NMP as reprotoxic. The industry is pivoting toward green solvents.

  • 2-MeTHF (2-Methyltetrahydrofuran): Derived from biomass.[6] Excellent swelling for polystyrene resins.

  • GVL (Gamma-Valerolactone): Non-toxic, high boiling point.

  • Binary Systems: A mix of Propylene Carbonate (PC) and Ethyl Acetate (EtOAc) is emerging as a viable, low-toxicity alternative for standard Fmoc chemistry.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][3] The Journal of Organic Chemistry.

  • Bachem. (2024). Peptide Manufacturing: Step-By-Step Guide. Bachem Technical Guides.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • ThermoFisher Scientific. (2023). Peptide Synthesis Technical Handbook.

  • Al Musaimi, O., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry.

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis Protocol.

Sources

A Technical Guide to the Role of Side-Chain Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine synthesis of complex sequences for research, diagnostics, and therapeutic applications. The success of this powerful technique is critically dependent on a strategic and nuanced approach to chemical protection. Specifically, the temporary masking of reactive amino acid side chains with "protecting groups" is a cornerstone of SPPS. This guide provides an in-depth exploration of the chemical principles governing side-chain protection, the strategic selection of protecting groups for different synthesis methodologies, and the practical implications for peptide purity and yield. We will delve into the causality behind experimental choices, present self-validating protocols, and offer troubleshooting insights for researchers, scientists, and drug development professionals.

The Imperative of Protection in a Stepwise Process

Solid-Phase Peptide Synthesis is a cyclical process where a peptide chain is assembled one amino acid at a time while anchored to an insoluble polymer resin.[1][2] Each cycle involves two main steps: the deprotection of the Nα-amino group of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[2] However, many of the 20 proteinogenic amino acids possess reactive functional groups in their side chains (e.g., amines, carboxylic acids, hydroxyls, thiols).[1] If left unmasked, these groups would interfere with the controlled, stepwise formation of peptide bonds, leading to a cascade of unwanted side reactions, including chain branching and polymerization.[1][3]

Therefore, the core principle of SPPS is the use of a set of temporary and "permanent" protecting groups.[2][4] The Nα-amino group is protected by a temporary group that is removed at the beginning of each cycle. The reactive side chains are masked by more robust, permanent protecting groups that are designed to remain stable throughout the entire chain assembly and are only removed during the final cleavage step.[2][4][]

The Principle of Orthogonality: A Tale of Two Chemistries

The strategic genius of modern SPPS lies in the concept of orthogonality . An orthogonal protection scheme is one where the different classes of protecting groups (Nα-temporary vs. side-chain-permanent) can be removed under completely distinct chemical conditions, without affecting the other.[6] This allows for selective deprotection at each step of the synthesis.[] The two dominant strategies in SPPS, Fmoc and Boc chemistry, are defined by their orthogonal sets of protecting groups.[7]

  • Fmoc/tBu Strategy: This is the most widely used approach today.[1][7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[7][8] The Fmoc group is stable to acid but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in DMF.[6][8] The permanent side-chain protecting groups are acid-labile, predominantly based on the tert-butyl (tBu) group.[6][7] These are removed simultaneously with the peptide's cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[1][7] This true orthogonality is a key advantage, offering milder conditions for the repetitive Nα-deprotection steps.[7][9]

  • Boc/Bzl Strategy: The classic, foundational approach to SPPS uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[7][10] The Boc group is removed with a moderate acid, such as TFA.[7] The side-chain protecting groups are typically benzyl (Bzl) based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal.[7] This scheme is not truly orthogonal but rather relies on a gradient of acid lability; the Boc group is significantly more sensitive to acid than the benzyl-based groups.[6][10] While harsher, the Boc strategy remains valuable for synthesizing long or difficult sequences prone to aggregation.[7]

Orthogonality Fmoc_N Nα-Fmoc SC_tBu Side-Chain-tBu (e.g., Boc, Trt, Pbf) Boc_N Nα-Boc SC_Bzl Side-Chain-Bzl (e.g., Tos, ClZ) Deprotect_Base Base (Piperidine) Deprotect_Base->Fmoc_N Cleaves Deprotect_Acid_Mild Mild Acid (TFA) Deprotect_Acid_Mild->Boc_N Cleaves Deprotect_Acid_Strong Strong Acid (TFA/HF) Deprotect_Acid_Strong->SC_tBu Cleaves Deprotect_Acid_Strong->SC_Bzl Cleaves

Caption: Orthogonal protection schemes in Fmoc vs. Boc SPPS.

Strategic Selection of Side-Chain Protection in Fmoc/tBu SPPS

The choice of a side-chain protecting group is not arbitrary; it is a calculated decision based on the specific amino acid's chemistry and the potential for side reactions. While most are TFA-labile tert-butyl derivatives, subtle variations in structure provide critical stability and prevent unwanted chemical transformations.[9]

Common Side-Chain Protecting Groups in Fmoc Chemistry
Amino AcidSide-Chain FunctionalityCommon Protecting Group(s)Rationale & Causality
Aspartic Acid (Asp) Carboxylic Acidtert-Butyl (OtBu)Prevents amide bond formation at the side chain. However, the ester linkage can be susceptible to nucleophilic attack from the backbone amide, especially in Asp-Gly sequences, leading to aspartimide formation.[11][12]
Glutamic Acid (Glu) Carboxylic Acidtert-Butyl (OtBu)Similar to Asp, it prevents side-chain amide formation. Less prone to cyclization than Asp due to the formation of a less favorable six-membered ring.
Lysine (Lys) Aminetert-Butoxycarbonyl (Boc)The Boc group is stable to the piperidine used for Fmoc removal but is cleanly cleaved by TFA.[4][13] Its urethane structure prevents the amine from acting as a nucleophile.
Arginine (Arg) GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)The bulky and electron-withdrawing Pbf group effectively masks the highly basic guanidinium group, preventing protonation and side reactions. It offers good stability during synthesis with efficient removal by TFA.[]
Cysteine (Cys) ThiolTrityl (Trt), Acetamidomethyl (Acm)The highly nucleophilic and easily oxidized thiol group requires robust protection. Trt is the standard, acid-labile choice.[14] Acm is stable to TFA and requires specific cleavage (e.g., with iodine), allowing for selective disulfide bond formation strategies.
Serine (Ser), Threonine (Thr), Tyrosine (Tyr) Hydroxyltert-Butyl (tBu)The tBu ether prevents the hydroxyl group from being acylated during coupling steps.[4] It is highly stable and readily cleaved by TFA.
Histidine (His) ImidazoleTrityl (Trt)The imidazole ring is a potential nucleophile and can catalyze racemization. The Trt group provides steric hindrance, preventing side reactions while being labile to TFA.[4][]
Tryptophan (Trp) Indoletert-Butoxycarbonyl (Boc)The indole ring is susceptible to oxidation and alkylation by carbocations generated during deprotection. The Boc group offers electronic protection and is removed by TFA.

Mitigating a Critical Side Reaction: Aspartimide Formation

One of the most notorious side reactions in Fmoc-SPPS is the formation of aspartimide.[11][12] This occurs when the backbone amide nitrogen, deprotonated during the basic Fmoc-removal step, attacks the side-chain carbonyl of a neighboring aspartic acid residue.[11][12] This five-membered ring intermediate is problematic because subsequent nucleophilic attack (e.g., by piperidine) can open the ring to form not only the desired α-peptide but also the isomeric β-peptide, which is often difficult to separate.[11]

Aspartimide Peptide ...-NH Asp(OtBu) CH₂-C=O O-tBu C=O N-H Gly-... Peptide:f5->Peptide:f2 Nucleophilic Attack Aspartimide {Aspartimide Intermediate | Five-membered succinimide ring | No mass change initially} Peptide->Aspartimide Cyclization Products {Mixture of Products | α-Peptide (Correct) | β-Peptide (Isomer, Δm=0) | Piperidide Adduct (+67 Da)} Aspartimide->Products Piperidine2 Piperidine (Nucleophilic Attack) Piperidine1 Piperidine (Fmoc Deprotection) Piperidine1->Peptide:f5 Deprotonates N-H Piperidine2->Aspartimide Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Causality and Prevention: The propensity for this side reaction is highest in sequences like Asp-Gly, where the lack of steric hindrance from the glycine residue facilitates the attack.[11] Several strategies, rooted in the choice of protecting groups and reaction conditions, can mitigate this:

  • Sterically Hindered Protecting Groups: While OtBu is standard, bulkier protecting groups can be employed to physically block the backbone nitrogen's approach.[11]

  • Optimized Deprotection: Using shorter deprotection times or milder base cocktails (e.g., piperazine/DBU) can reduce the cumulative exposure to basic conditions that drive the reaction.[8]

  • Backbone Protection: Incorporating pseudoprolines or other backbone-protecting groups near the Asp residue can alter the peptide's conformation, making the cyclization geometrically unfavorable.[11][15]

The Final Act: Cleavage, Deprotection, and the Role of Scavengers

The final step in SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups.[16] In Fmoc/tBu chemistry, this is accomplished with a "cleavage cocktail" consisting of a strong acid (TFA) and a mixture of additives called scavengers .[16][17]

Why are scavengers essential? The acid-mediated cleavage of protecting groups like tBu and Trt generates highly reactive electrophilic species, primarily carbocations (e.g., the tert-butyl cation, t-Bu⁺).[6][17][18] These cations can indiscriminately attack nucleophilic residues within the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications that are often irreversible.[17][18]

Scavengers are nucleophilic molecules added to the cocktail to trap these reactive intermediates before they can damage the peptide.[18][19] The choice of scavengers is a self-validating system, tailored to the specific amino acids present in the peptide sequence.

Experimental Protocol: Standard Global Deprotection

Objective: To cleave a peptide from a Wang resin and remove all acid-labile side-chain protecting groups.

Reagents:

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Peptide-resin (dried)

  • Cold diethyl ether

Workflow:

Cleavage_Workflow start Start: Dry Peptide-Resin add_cocktail 1. Add Cleavage Cocktail (e.g., Reagent K, 10 mL/g resin) start->add_cocktail incubate 2. Incubate with Stirring (1.5 - 3 hours at RT) add_cocktail->incubate filter 3. Filter to Collect Filtrate (Contains cleaved peptide) incubate->filter wash 4. Wash Resin with TFA (Collect and combine with filtrate) filter->wash precipitate 5. Precipitate Peptide (Add cold diethyl ether) wash->precipitate centrifuge 6. Centrifuge and Decant Ether precipitate->centrifuge wash_ether 7. Wash Pellet with Cold Ether (2x) centrifuge->wash_ether dry 8. Dry Crude Peptide Pellet wash_ether->dry end End: Crude Peptide Ready for Purification dry->end

Caption: Standard workflow for peptide cleavage and deprotection.

Causality of Scavenger Selection:

ScavengerTarget Reactive SpeciesProtects Residues
Water (H₂O) t-Bu⁺, Pbf/Pmc fragmentsTrp, Met
Triisopropylsilane (TIS) Trt⁺, t-Bu⁺Cys, Trp
1,2-Ethanedithiol (EDT) Trt⁺, t-Bu⁺Cys, Met
Thioanisole Benzyl-type cations, Pbf/Pmc fragmentsTrp, Met
Phenol t-Bu⁺Tyr

Troubleshooting Protecting Group-Related Issues

ProblemSymptom(s)Potential Cause(s)Diagnostic & Solution
Incomplete Deprotection HPLC/MS shows peaks corresponding to the target mass + mass of the protecting group (e.g., +56 for tBu, +242 for Trt).Insufficient cleavage time; inefficient scavenger cocktail; sterically hindered protecting group.Perform a test cleavage on a small amount of resin and analyze by MS.[20] Extend cleavage time or use a more robust scavenger cocktail (e.g., with higher TIS concentration for Cys(Trt)).
Alkylation of Trp HPLC/MS shows peaks at target mass +72 (t-Bu) or +242 (Trt).Insufficient scavengers to trap carbocations generated during cleavage.Ensure the cleavage cocktail is appropriate for a Trp-containing peptide. Use a cocktail with TIS and/or EDT.
Oxidation of Met or Cys HPLC/MS shows peaks at target mass +16 (sulfoxide) or +32 (sulfone).Scavengers in the cleavage cocktail are insufficient to maintain a reducing environment.Use a cleavage cocktail containing EDT or DTT to keep thiols in their reduced state.[18][19]
Aspartimide Formation Multiple peaks around the target mass in HPLC, often with identical masses (α/β isomers).[12]Sequence prone to cyclization (e.g., Asp-Gly); prolonged exposure to base during Fmoc deprotection.[12][21]Re-synthesize using shorter deprotection times, a modified base (e.g., DBU), or specialized building blocks like Fmoc-Asp(OMpe)-OH or pseudoprolines.[8][22]

Conclusion and Future Outlook

Side-chain protecting groups are not merely passive participants in Solid-Phase Peptide Synthesis; they are the strategic linchpins that dictate the success, purity, and yield of the final product. A deep, mechanistic understanding of why specific groups are chosen, how they can participate in side reactions, and the logic behind their ultimate removal is essential for any scientist in the field. From the elegant orthogonality of the Fmoc/tBu strategy to the critical role of scavengers in preserving peptide integrity, every step is a calculated chemical decision. As the demand for more complex, modified, and longer synthetic peptides grows, so too will the innovation in protecting group chemistry, with a continued drive towards greater efficiency, milder reaction conditions, and the suppression of even the most subtle side reactions.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 2, 2026, from [Link]

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Bodero, L., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved March 2, 2026, from [Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). GenicBio. Retrieved March 2, 2026, from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved March 2, 2026, from [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuxi AppTec. Retrieved March 2, 2026, from [Link]

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides. Retrieved March 2, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved March 2, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 2, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved March 2, 2026, from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press. Retrieved March 2, 2026, from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved March 2, 2026, from [Link]

  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved March 2, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 2, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine. Retrieved March 2, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews. Retrieved March 2, 2026, from [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Omega. Retrieved March 2, 2026, from [Link]

  • Overview of the SPPS cycle and subsequent deprotection, work-up and... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Photocatalytic Side-Chain Deprotection in SPPS via Fmoc/Pic Chemistry: A Sustainable Alternative to TFA. (2025, November 29). ResearchGate. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

Fmoc-D-Asp(Opis)-OH in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid


-2-phenylisopropyl ester) is a specialized amino acid derivative designed to overcome two critical challenges in peptide synthesis: aspartimide formation  and the need for orthogonal side-chain protection .

While the standard tert-butyl (OtBu) ester is sufficient for routine synthesis, it fails in "difficult" sequences (e.g., D-Asp-Gly, D-Asp-Ser), leading to base-catalyzed cyclization (aspartimide) and subsequent racemization or chain termination. The Opis (O-2-phenylisopropyl) group provides significant steric bulk to suppress this side reaction. Furthermore, its hyper-acid lability (cleavable with 1% TFA) allows for selective on-resin deprotection, facilitating the synthesis of cyclic peptides or side-chain modifications.[1]

This guide details the mechanistic basis, handling protocols, and experimental workflows for integrating Fmoc-D-Asp(Opis)-OH into high-fidelity SPPS campaigns.

Chemical Basis & Mechanism

The Aspartimide Problem

In standard Fmoc SPPS, repetitive exposure to bases (piperidine) during Fmoc removal can deprotonate the backbone amide nitrogen of the residue C-terminal to Aspartic acid. This nucleophile attacks the side-chain ester, forming a succinimide ring (aspartimide). This ring is unstable and hydrolyzes to form a mixture of


-aspartyl (native) and 

-aspartyl (isopeptide) products, often indistinguishable by HPLC.

Risk Factors:

  • Sequence: Asp-Gly, Asp-Ser, Asp-Thr, Asp-Asn (small residues reduce steric hindrance).

  • Stereochemistry: D-Asp residues are equally, if not more, prone to this cyclization, jeopardizing the integrity of protease-resistant D-peptides.

The Opis Solution

The Opis group (2-phenylisopropyl ester) replaces the standard tert-butyl group.

  • Steric Shielding: The bulky phenyl and isopropyl moieties create a "steric wall" around the

    
    -carboxylate, physically blocking the attack of the backbone amide nitrogen.
    
  • Electronic Modulation: The ester is stable to piperidine (base) but highly labile to acid due to the formation of a stabilized carbocation upon cleavage.

AspartimideMechanism Start Fmoc-D-Asp(OR)-Gly-Resin (Base Exposure) Deprotonation Amide Deprotonation (N-H -> N-) Start->Deprotonation 20% Piperidine Attack Nucleophilic Attack on Ester Carbonyl Deprotonation->Attack If R = OtBu (Low Steric Bulk) OpisBlock Opis Group (Steric Blockade) Deprotonation->OpisBlock Imide Aspartimide (Succinimide Ring) Attack->Imide Cyclization Hydrolysis Ring Opening (Hydrolysis) Imide->Hydrolysis Aq. Workup Result Mixture: alpha-peptide (Desired) beta-peptide (Byproduct) Hydrolysis->Result OpisBlock->Attack PREVENTS

Figure 1: Mechanism of aspartimide formation and the blocking action of the Opis protecting group.

Technical Specifications

FeatureSpecification
Chemical Name Fmoc-D-Asp(O-2-phenylisopropyl)-OH
Abbreviation Fmoc-D-Asp(Opis)-OH; Fmoc-D-Asp(O-2-PhiPr)-OH
Molecular Weight ~473.5 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DCM
Acid Lability High. Cleavable with 1-2% TFA in DCM (Orthogonal to Boc/tBu).[1][2][3]
Base Stability Stable to 20% Piperidine/DMF (Standard Fmoc removal).

Experimental Protocols

Storage and Handling
  • Storage: Store at +2°C to +8°C (desiccated). For long-term (>6 months), store at -20°C.

  • Reconstitution: Dissolve in dry DMF or NMP just prior to use. Avoid protic solvents (methanol/water) which may cause premature ester hydrolysis over time.

Coupling Protocol (Solid Phase)

Due to the steric bulk of the Opis group, coupling kinetics can be slower than standard Asp(OtBu). Potent activation is required.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide, Wang) in DMF for 30 mins.

  • Activation:

    • Dissolve Fmoc-D-Asp(Opis)-OH (4.0 eq relative to resin loading) in DMF.

    • Add HATU (3.9 eq) and DIPEA (8.0 eq).

    • Note: Pre-activation time should be minimal (< 2 mins) to avoid racemization, although Opis suppresses this risk.

  • Coupling:

    • Add activated solution to the resin.

    • Agitate at Room Temperature for 60–90 minutes . (Standard Asp is 30-45 mins; Opis requires extended time).

  • Monitoring: Verify coupling with a Kaiser test (if primary amine) or Chloranil test (if secondary amine).

    • If positive: Perform a second coupling (Re-couple) using fresh reagents for 45 mins.

Fmoc Deprotection (The Critical Step)

This is where Opis proves its value. It must remain stable while removing the Fmoc group.

  • Standard Cocktail: 20% Piperidine in DMF.

  • Optimized Cocktail (For "Hotspot" Sequences): 20% Piperidine + 0.1 M HOBt in DMF.

    • Why: HOBt acts as an acidic modifier, suppressing the basicity slightly to further discourage aspartimide formation without hindering Fmoc removal.

  • Procedure:

    • Treat resin with deprotection cocktail for 3 minutes. Drain.

    • Treat with fresh cocktail for 10–12 minutes. Drain.

    • Wash extensively with DMF (5x) and DCM (3x).

Route A: Standard Cleavage (Global Deprotection)

Use this route if Opis is used solely to prevent aspartimide formation and is not needed for side-chain modification.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

  • Time: 2–3 hours at Room Temperature.

  • Result: The high concentration of TFA removes the Opis group (along with Boc, Pbf, tBu), yielding the native D-Aspartic acid side chain.

Route B: Selective Deprotection (Orthogonal Strategy)

Use this route to remove only the Opis group while keeping the peptide on-resin (e.g., for cyclic peptide synthesis via Asp side-chain).

  • Reagent: 1–2% TFA in DCM (v/v).

  • Flow Protocol:

    • Wash resin with DCM to remove DMF traces.

    • Treat with 1% TFA/DCM for 2 minutes.

    • Filter immediately into a neutralizing solution (e.g., 5% Pyridine in Methanol) if collecting the side-chain product, or simply drain if the goal is on-resin modification.

    • Repeat 5–10 times.

    • Crucial: Wash resin with DCM, then 5% DIPEA/DCM (to neutralize residual acid on resin), then DMF.

  • Result: The Asp side chain is free (COOH). Other protecting groups (Lys(Boc), Tyr(tBu)) remain intact.

Workflow Visualization

OpisWorkflow Start Start: Peptide Sequence Design Check Contains Asp-Gly, Asp-Ser, Asp-Asn? Start->Check Standard Use Fmoc-D-Asp(OtBu)-OH Check->Standard No (Low Risk) OpisPath Use Fmoc-D-Asp(Opis)-OH Check->OpisPath Yes (High Risk) Coupling Coupling: HATU/DIPEA (Extended Time) OpisPath->Coupling Deprotect Fmoc Removal: 20% Pip + 0.1M HOBt Coupling->Deprotect Decision Goal: Cyclic Peptide or Linear? Deprotect->Decision Linear Route A: Global Cleavage (95% TFA) Opis Removed -> Native Asp Decision->Linear Linear (Standard) Cyclic Route B: Selective Deprotection (1% TFA / DCM) Opis Removed -> Free Side Chain (Resin & Other PGs Intact) Decision->Cyclic Cyclic/Orthogonal

Figure 2: Decision tree for selecting and processing Fmoc-D-Asp(Opis)-OH based on sequence risk and synthetic goals.

Comparison of Protecting Groups

FeatureOtBu (Standard)OMpe (Bulky)Opis (Specialized)
Structure tert-butyl ester3-methylpent-3-yl2-phenylisopropyl
Aspartimide Protection Low (High risk in Asp-Gly)HighVery High
Acid Sensitivity Stable to 50% TFAStable to 50% TFAHyper-labile (1% TFA)
Orthogonality No (Cleaves with others)NoYes (vs. Boc/tBu)
Cost LowHighHigh
Best Use General sequencesProne sequences (Linear)Prone sequences + Cyclic peptides

Troubleshooting & Tips

  • Incomplete Coupling: The Opis group is bulky.[3][4] If the Kaiser test is positive after 90 mins, do not extend time indefinitely. Drain and re-couple with fresh reagents. Increasing temperature to 50°C is possible but monitor for racemization (D -> L conversion).

  • Premature Cleavage: Because Opis is hyper-acid-labile, ensure your DCM and DMF are amine-free and acid-free. Do not use acidic additives (like HOBt) in the coupling step unless neutralized by base immediately.

  • Solubility Issues: Opis is hydrophobic. If synthesizing a long hydrophobic D-peptide, consider using "Magic Mixture" (DCM/DMF/NMP 1:1:1) or adding pseudoproline dipeptides to prevent aggregation.

References

  • Karlström, A. and Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243-4246.

  • Mergler, M., et al. (2003).[3] The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.

  • Novabiochem (Merck). (2023). Fmoc-Asp(O-2-PhiPr)-OH Product Data & Application Note.

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21, 680-687.

Sources

Application Notes and Protocols: Mitigating Aspartimide-Prone Sequences with Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Aspartimide Formation in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide and protein science.[1] However, the synthesis of sequences containing aspartic acid (Asp) is frequently complicated by a notorious side reaction: aspartimide formation.[2] This intramolecular cyclization, catalyzed by the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF), is especially prevalent in sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser-.[3][4]

The formation of the five-membered succinimide ring intermediate leads to a cascade of undesirable byproducts. These include the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective D-enantiomers due to racemization at the α-carbon of the aspartimide.[4] These impurities often co-elute with the target peptide during purification, presenting significant challenges in obtaining a homogenous final product and reducing overall yield.[2] To address this persistent issue, various strategies have been developed, with a primary focus on the design of sterically hindering protecting groups for the β-carboxyl of aspartic acid. This application note details the use of Fmoc-D-Asp(Opis)-OH, a specialized aspartic acid derivative, for the effective suppression of aspartimide formation in problematic sequences.

Fmoc-D-Asp(Opis)-OH: Unveiling the Protective Moiety

The designation "Opis" in Fmoc-D-Asp(Opis)-OH is synonymous with the 2-phenylisopropyl (OPp or O-2-PhiPr) ester protecting group.[5] This bulky, acid-labile group provides significant steric hindrance around the β-carbonyl of the aspartic acid side chain, thereby impeding the intramolecular nucleophilic attack by the backbone amide nitrogen that initiates aspartimide formation.

Mechanism of Protection

The efficacy of the 2-phenylisopropyl group lies in its steric bulk, which physically shields the electrophilic center of the side-chain carbonyl from the nucleophilic backbone amide. This steric hindrance significantly raises the activation energy for the cyclization reaction, thus minimizing the formation of the aspartimide intermediate during the basic Fmoc deprotection steps.

Aspartimide_Prevention_Mechanism Mechanism of Aspartimide Formation and Prevention by Opis Group Peptide_Backbone Peptide Backbone (-Asp-Gly-) Deprotonation Fmoc Deprotection (20% Piperidine/DMF) Peptide_Backbone->Deprotonation Base Exposure Fmoc_Asp_Opis Fmoc-D-Asp(Opis)-OH Incorporation Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Backbone Amide Deprotonation Aspartimide Aspartimide Intermediate (Problematic) Nucleophilic_Attack->Aspartimide Byproducts α/β-peptides, Racemization Aspartimide->Byproducts Ring Opening Steric_Hindrance Steric Hindrance by 2-Phenylisopropyl Group Fmoc_Asp_Opis->Steric_Hindrance During SPPS Suppressed_Cyclization Suppressed Cyclization Steric_Hindrance->Suppressed_Cyclization During Deprotection Desired_Peptide Desired Peptide (High Purity) Suppressed_Cyclization->Desired_Peptide

Caption: Aspartimide prevention by the Opis (2-phenylisopropyl) group.

Data Presentation: Comparative Efficacy

The choice of protecting group has a profound impact on the level of aspartimide-related impurities. The following table summarizes the comparative performance of various aspartic acid protecting groups in a model peptide sequence known to be highly susceptible to aspartimide formation (e.g., VKDGYI). The data represents the percentage of aspartimide-related byproducts after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Protecting GroupAspartimide Byproducts (%)Relative StabilityReference(s)
O-tert-Butyl (OtBu) HighLow[6]
O-Allyl (OAll) HighLow[5]
O-Benzyl (OBzl) HighLow[5]
O-(ODmab) HighLow[5]
O-3-methylpent-3-yl (OMpe) ModerateModerate[6]
O-2-phenylisopropyl (Opis/OPp) LowHigh[5]
O-5-n-butyl-5-nonyl (OBno) Very LowVery High[6]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Asp(Opis)-OH in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an aspartimide-prone sequence, incorporating Fmoc-D-Asp(Opis)-OH.

Materials:

  • Fmoc-D-Asp(Opis)-OH

  • Rink Amide or Wang resin

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Other required Fmoc-protected amino acids

Workflow:

SPPS_Workflow Start Start: Resin Swelling Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple Next Amino Acid (Standard Protocol) Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 Repeat Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Couple_Asp 6. Couple Fmoc-D-Asp(Opis)-OH (See Detailed Steps) Repeat->Couple_Asp Wash3 7. Wash with DMF Couple_Asp->Wash3 Continue_Synth 8. Continue Synthesis Wash3->Continue_Synth Final_Deprotect 9. Final Fmoc Deprotection Continue_Synth->Final_Deprotect Wash4 10. Wash with DMF/DCM Final_Deprotect->Wash4 Cleave 11. Cleavage from Resin (TFA Cocktail) Wash4->Cleave Precipitate 12. Precipitate and Purify Cleave->Precipitate End End: Purified Peptide Precipitate->End

Caption: General workflow for SPPS incorporating Fmoc-D-Asp(Opis)-OH.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, 0.95 eq.) and a base (e.g., DIPEA, 2 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Incorporation of Fmoc-D-Asp(Opis)-OH:

    • Dissolve Fmoc-D-Asp(Opis)-OH (3 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add a base (e.g., collidine, 6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated Fmoc-D-Asp(Opis)-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the Opis group, extended coupling times may be beneficial.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, recoupling may be necessary.

  • Continue Synthesis: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, cleave the peptide from the resin and remove all side-chain protecting groups (including the Opis group) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by preparative HPLC.

Protocol 2: Selective Cleavage of the 2-Phenylisopropyl (Opis) Group

A key advantage of the Opis group is its high acid lability, allowing for its selective removal while other acid-labile protecting groups (like tBu) remain intact. This is particularly useful for on-resin side-chain modifications.[1]

Materials:

  • Peptide-resin with Fmoc-Asp(O-2-PhiPr)-OH incorporated and other side chains protected with tBu-based groups.

  • 1-3% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • DCM for washing.

  • DMF for washing.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Selective Deprotection: Treat the resin with 1-3% TFA in DCM. Perform the treatment in multiple short cycles (e.g., 5-10 treatments of 2 minutes each) to minimize potential premature cleavage of other acid-labile groups.

  • Washing: After the final treatment, wash the resin thoroughly with DCM followed by DMF to neutralize and remove residual acid.

  • Confirmation: The newly deprotected aspartic acid side chain is now available for on-resin modification (e.g., lactam bridge formation).

Conclusion and Recommendations

Fmoc-D-Asp(Opis)-OH (Fmoc-D-Asp(O-2-PhiPr)-OH) presents a robust solution for mitigating the pervasive issue of aspartimide formation during Fmoc-SPPS of challenging peptide sequences. Its steric bulk effectively suppresses the intramolecular cyclization reaction, leading to higher purity crude products and simplified purification. Furthermore, its "quasi-orthogonal" nature, allowing for selective cleavage under mild acidic conditions, expands its utility for the synthesis of complex and modified peptides. For researchers encountering difficulties with aspartimide-prone sequences, the substitution of the standard Fmoc-Asp(OtBu)-OH with Fmoc-D-Asp(Opis)-OH is a highly recommended strategy to enhance the success of their synthetic efforts.

References

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])

  • Fmoc-D-Asp(Opis)-OH | C28H27NO6 | CID 91886434 - PubChem. (URL: [Link])

  • Novabiochem® Innovations 1 .16 - Merck. (URL: [Link])

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

Sources

Application Note: Advanced Coupling and Selective Deprotection Strategies for Fmoc-D-Asp(Opis)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptide therapeutics—such as cyclic peptides, glycopeptides, and branched architectures—requires orthogonal protecting group strategies that allow for site-specific modifications without prematurely cleaving the peptide from the resin. Fmoc-D-Asp(Opis)-OH (Fmoc-D-aspartic acid


-2-phenylisopropyl ester) is a highly specialized building block designed for this exact purpose[1].

This application note provides a comprehensive, self-validating guide to the coupling, selective deprotection, and subsequent functionalization of Fmoc-D-Asp(Opis)-OH. By detailing the causality behind reagent selection and providing step-by-step protocols, this guide ensures high-yield incorporation and orthogonal manipulation of D-aspartate residues in advanced drug development workflows.

Mechanistic Rationale: The "Opis" Protecting Group

The Opis group (also denoted as O-2-PhiPr, OPip, or Pis) stands for 2-phenylisopropyl ester [2]. It is utilized to protect the


-carboxyl group of aspartic acid.
Orthogonality and Cleavage Dynamics

The primary advantage of the Opis group is its extreme acid lability, which provides strict orthogonality against standard tert-butyl (tBu) and Boc protecting groups[3].

  • Mechanism of Cleavage: Treatment with 1–2% Trifluoroacetic acid (TFA) in dichloromethane (DCM) rapidly cleaves the Opis ester[4]. The cleavage is thermodynamically driven by the formation of the highly stable 2-phenylisopropyl (cumyl) carbocation, stabilized by both the phenyl ring and two methyl groups.

  • Orthogonality: Because it requires only 1–2% TFA, the Opis group can be removed on-resin while tBu, Boc, and Pbf groups (which require >90% TFA) remain completely intact[5].

Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction during the repeated base treatments (20% piperidine) required for Fmoc removal. The bulky, sterically hindered nature of the 2-phenylisopropyl moiety physically shields the


-carboxyl carbon, significantly reducing the rate of nucleophilic attack by the adjacent backbone nitrogen, thereby minimizing aspartimide-related byproducts[6].
The Role of D-Stereochemistry

Incorporating the D-enantiomer (D-Asp) rather than the natural L-enantiomer is a proven strategy in peptide drug design to increase resistance to proteolytic degradation and to force specific conformational constraints (e.g., stabilizing


-turns in cyclic peptides).

Reagent Selection & Causality

When handling sterically hindered, unnatural amino acids like Fmoc-D-Asp(Opis)-OH, the choice of coupling reagents dictates the success of the synthesis.

  • DIC / Oxyma Pure: This is the recommended primary coupling system. Diisopropylcarbodiimide (DIC) combined with Oxyma Pure forms a highly reactive ester intermediate. Causality: Oxyma Pure is superior to traditional HOBt because it provides a higher reaction rate, eliminates the explosive risks associated with benzotriazoles, and is highly effective at suppressing epimerization (racemization) during the activation of D-amino acids.

  • HATU / DIPEA: Recommended for difficult or aggregated sequences. Causality: HATU generates a highly reactive uronium salt. However, because it requires a strong base (DIPEA), it carries a slightly higher risk of racemization. It should be reserved for macrocyclization steps or sterically congested couplings.

Quantitative Data: Protecting Group & Reagent Comparisons

Table 1: Comparison of Aspartate


-Carboxyl Protecting Groups 
Protecting GroupCleavage ConditionOrthogonality StatusAspartimide RiskBest Use Case
Opis (2-PhiPr) 1–2% TFA in DCM[5]Orthogonal to tBu, Fmoc, AllylLow (Sterically hindered)On-resin cyclization, Glycosylation
tBu 95% TFAStandard (Cleaves with peptide)ModerateStandard linear SPPS
Allyl (OAll) Pd(PPh₃)₄ / ScavengerOrthogonal to tBu, Fmoc, AcidModerateBase/Acid-sensitive peptides
Trt 1% TFA in DCMOrthogonal to tBu, FmocLowRarely used for Asp (bulky)

Table 2: Coupling Reagent Efficacy for Fmoc-D-Asp(Opis)-OH

Reagent SystemActivation SpeedEpimerization RiskRecommended Equivalents
DIC / Oxyma Pure FastVery Low3.0 eq AA / 3.0 eq DIC / 3.0 eq Oxyma
HATU / DIPEA Very FastModerate2.9 eq AA / 2.9 eq HATU / 6.0 eq DIPEA
DIC / HOBt SlowLowNot recommended (Replaced by Oxyma)

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating critical washing and Quality Control (QC) steps to ensure sequence integrity.

Protocol A: Standard Coupling of Fmoc-D-Asp(Opis)-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide or CTC) in DMF for 20 minutes. Ensure the N-terminal Fmoc group of the growing chain has been removed (20% Piperidine/DMF, 2 × 5 min).

  • Activation: In a separate vial, dissolve Fmoc-D-Asp(Opis)-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

    • Causality Note: Room temperature is preferred over microwave heating to absolutely guarantee the preservation of the D-stereocenter.

  • Validation (QC Step): Perform a Kaiser Test (for primary amines).

    • Pass: Beads remain yellow (complete coupling). Proceed to wash (3 × DMF, 3 × DCM).

    • Fail: Beads turn blue. Repeat the coupling step using HATU/DIPEA.

Protocol B: Selective On-Resin Deprotection of the Opis Group

Critical Insight: DMF is a weak base and will neutralize dilute TFA. The resin must be thoroughly washed with DCM prior to cleavage[3].

  • Solvent Exchange: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 1–2% TFA and 1–2% Triisopropylsilane (TIS) in DCM[4].

    • Causality Note: TIS is a mandatory carbocation scavenger. Without it, the highly stable 2-phenylisopropyl cation will re-alkylate the peptide (e.g., on Trp, Tyr, or the newly freed Asp carboxylate).

  • Deprotection: Add the cleavage cocktail to the resin. Agitate for 3 minutes, then drain. Repeat this step 5 times.

  • Neutralization & Wash: Wash the resin with DCM (3 × 1 min), followed by 5% DIPEA in DMF (3 × 1 min) to neutralize residual acid, and finally DMF (3 × 1 min).

  • Validation (QC Step): Cleave a micro-aliquot of resin beads using 95% TFA/H₂O/TIS (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the loss of the Opis mass (

    
     -118 Da) and the absence of re-alkylation adducts.
    
Protocol C: On-Resin Side-Chain Lactamization

Assuming a target sequence containing D-Asp(Opis) and Lys(Mtt), where both side chains have been selectively deprotected using Protocol B:

  • Pre-wash: Ensure the resin is washed with DMF and neutralized (5% DIPEA/DMF).

  • Cyclization Cocktail: Add a solution of HATU (1.9 eq) and DIPEA (4.0 eq) in DMF to the resin.

    • Causality Note: A slight sub-stoichiometric amount of HATU (1.9 eq relative to the 2.0 eq of reactive sites) prevents the capping of the free Lys amine by guanidinium byproduct formation.

  • Reaction: Agitate for 2–4 hours at room temperature.

  • Validation (QC Step): Perform a Kaiser Test. A negative (yellow) result confirms that the free

    
    -amine of Lys has successfully formed a lactam bridge with the 
    
    
    
    -carboxyl of D-Asp.

Orthogonality & Workflow Visualizations

The following diagrams map the logical relationships and procedural workflows for utilizing the Opis protecting group.

Workflow Step1 1. SPPS Elongation Coupling Fmoc-D-Asp(Opis)-OH (DIC/Oxyma) Step2 2. Selective Deprotection 1-2% TFA in DCM + 1% TIS (Removes Opis & Mtt) Step1->Step2 Wash strictly with DCM Step3 3. On-Resin Modification Lactamization (HATU/DIPEA) or Glycosylation Step2->Step3 Neutralize with DIPEA/DMF Step4 4. Global Cleavage 95% TFA / Scavengers (Removes tBu, Pbf, Boc) Step3->Step4 Final Fmoc Removal & Cleavage

Figure 1: Step-by-step workflow for the incorporation and utilization of Fmoc-D-Asp(Opis)-OH in SPPS.

Orthogonality Core D-Asp(Opis) Peptide on Solid Support Opis Opis (2-PhiPr) Group Cleaved by 1-2% TFA Core->Opis tBu tBu / Boc Groups Stable to 1-2% TFA Cleaved by 95% TFA Core->tBu Fmoc Fmoc Group Stable to Acid Cleaved by 20% Piperidine Core->Fmoc Allyl Allyl / Alloc Groups Stable to Acid & Base Cleaved by Pd(0) Core->Allyl

Figure 2: Orthogonal protecting group cleavage map highlighting the unique lability of the Opis group.

References

  • CAS 200336-86-3: Fmoc-Asp(2-phenylisopropyl ester)-OH CymitQuimica[1]

  • Versatile On-Resin Synthesis of High Mannose Glycosylated Asparagine with Functional Handles National Institutes of Health (NIH) / PMC[4]

  • Amino Acid Derivatives for Peptide Synthesis Peptide.com[3]

  • Amino Acid-Protecting Groups Chem. Rev. 2009, 109, 2455 (via SciSpace)[2]

  • Pis-protected Amino Acids Watanabe Chemical Industries, Ltd.[5]

  • A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides D-NB.info[6]

Sources

Application Note: Utilizing Fmoc-D-Asp(Opis)-OH in Automated Solid-Phase Peptide Synthesis for Advanced Cyclization and Aspartimide Suppression

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In the development of peptide-based therapeutics, incorporating D-amino acids is a proven strategy to enhance resistance against proteolytic degradation, thereby improving in vivo half-life. Concurrently, cyclic peptide architectures are highly sought after for their ability to lock peptides into bioactive conformations and increase target affinity.

Fmoc-D-Asp(Opis)-OH (Fmoc-D-aspartic acid


-2-phenylisopropyl ester) is a specialized building block designed to address two of the most significant challenges in automated Solid-Phase Peptide Synthesis (SPPS): orthogonal deprotection for on-resin cyclization  and the suppression of base-catalyzed aspartimide formation [1]. The 2-phenylisopropyl (Opis / OPp) protecting group offers extreme steric bulk combined with hypersensitivity to mild acids, making it an indispensable tool for advanced peptide engineering[2].

Mechanistic Insights: Causality in Experimental Design

The Orthogonality Principle

Standard Fmoc SPPS relies on a binary protection strategy: base-labile Fmoc groups for the


-amine and acid-labile groups (e.g., tBu, Boc) for side chains, which are globally cleaved using 95% Trifluoroacetic acid (TFA). However, synthesizing side-chain-to-side-chain lactam bridges requires a tertiary level of orthogonality.

The Opis group is highly acid-labile due to the resonance stabilization of the resulting 2-phenylisopropyl carbocation. It can be quantitatively cleaved using 1–3% TFA in Dichloromethane (DCM) [2]. This allows the selective unmasking of the aspartate carboxylate while the peptide remains covalently attached to a standard acid-stable resin (e.g., Wang or Rink Amide) and standard side-chain protecting groups remain fully intact[3].

Critical Insight: While 2-Chlorotrityl chloride (CTC) resin is popular for preventing diketopiperazine formation, it is also cleaved by 1% TFA. Therefore, if on-resin cyclization is the goal, Wang or Rink Amide resins must be used to prevent premature peptide detachment during Opis removal[3].

Steric Shielding Against Aspartimide Formation

Aspartimide formation is a notorious sequence-dependent side reaction (especially in Asp-Gly, Asp-Ala, or Asp-Asn motifs). During repetitive Fmoc deprotection with 20% piperidine, the unprotected


-nitrogen of the adjacent amino acid can nucleophilically attack the 

-carbonyl of the Asp side chain. This forms a cyclic imide that subsequently hydrolyzes into a mixture of

- and

-peptides.

The bulky 2-phenylisopropyl ester provides robust steric hindrance, physically blocking the trajectory required for the backbone nitrogen to attack the side-chain carbonyl, performing comparably to the standard OtBu group in minimizing this side reaction[1].

Logic A Asp-Xaa Sequence (20% Piperidine) B Standard Protection (e.g., OBzl / OAll) A->B C Steric Shielding (Opis / OtBu / OMpe) A->C D Nucleophilic Attack by Backbone Nitrogen B->D F Attack Blocked (Stable Peptide) C->F Steric Hindrance E Aspartimide Formation (Degraded Product) D->E

Figure 1: Steric shielding mechanism preventing base-catalyzed aspartimide formation.

Quantitative Comparison of Aspartate Protecting Groups

To select the optimal protecting group for your specific synthetic workflow, refer to the comparative data summarized below.

Protecting GroupCleavage ConditionOrthogonal to tBu/Boc?Aspartimide SuppressionPrimary Application
Opis (2-phenylisopropyl) 1–3% TFA in DCMYes HighMild-acid orthogonal cyclization
OtBu (tert-butyl) 95% TFANoHighStandard linear SPPS
OAll (Allyl) Pd(PPh3)4 / ScavengerYes ModerateMetal-catalyzed orthogonal cyclization
ODmab 2% Hydrazine in DMFYes ModerateBase-catalyzed orthogonal cyclization
OMpe (3-methylpent-3-yl) 95% TFANoVery HighSevere aspartimide-prone sequences

Experimental Protocols

The following self-validating protocols detail the integration of Fmoc-D-Asp(Opis)-OH into an automated synthesizer workflow for the generation of a cyclic peptide.

Protocol A: Automated Coupling of Fmoc-D-Asp(Opis)-OH

Causality Check: Opis is stable to standard coupling conditions, but prolonged exposure to high heat (e.g., >75°C in microwave synthesizers) combined with strong bases can cause premature degradation. Room temperature coupling is recommended.

  • Resin Preparation: Swell Wang or Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In the synthesizer's amino acid vessel, dissolve 0.5 mmol (5 eq) of Fmoc-D-Asp(Opis)-OH and 0.5 mmol (5 eq) of OxymaPure in 0.1 M DMF.

  • Coupling: Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid solution. Transfer to the reaction vessel and agitate at room temperature for 60 minutes.

  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Selective On-Resin Deprotection of the Opis Group

Causality Check: Triisopropylsilane (TIS) is mandatory in this step. The cleavage of the Opis group generates a highly reactive 2-phenylisopropyl carbocation. Without TIS to quench it, this cation will irreversibly alkylate electron-rich side chains like Tryptophan or Tyrosine.

  • Pre-wash: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can buffer and neutralize the weak TFA solution.

  • Acid Treatment: Prepare a fresh solution of 2% TFA and 1% TIS in DCM .

  • Cleavage: Apply the cleavage cocktail to the resin for 5 × 2 minutes [2]. Note: Short, repeated treatments are highly preferred over a single long treatment to drive the equilibrium forward while protecting the resin linkage.

  • Neutralization: Wash the resin with DCM (3 × 1 min), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DMF (3 × 2 mins) to neutralize any residual acid. Wash again with DMF (5 × 1 min).

Protocol C: On-Resin Lactam Cyclization

Causality Check: Cyclization is an intramolecular reaction that competes with intermolecular oligomerization. Maintaining a low substitution resin and using strong, non-uronium coupling reagents (like PyBOP) prevents guanidinylation of the free amine.

  • Preparation: Ensure the corresponding amine (e.g., from an Mtt-protected Lysine, which is co-cleaved during Protocol B) is fully exposed and neutralized.

  • Activation: Add 3 eq of PyBOP and 6 eq of DIPEA dissolved in a minimal volume of DMF (to maintain high local concentration) to the reaction vessel.

  • Cyclization: Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser test. A negative (yellow) result indicates complete cyclization.

  • Global Cleavage: Cleave the final cyclic peptide from the resin using 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.

G N1 Automated SPPS (Incorporating Fmoc-D-Asp(Opis)-OH & Fmoc-Lys(Mtt)-OH) N2 Selective Deprotection (2% TFA in DCM, 1% TIS) N1->N2 Removes Opis & Mtt N3 Neutralization (5% DIPEA in DMF) N2->N3 N4 On-Resin Cyclization (PyBOP, DIPEA, 2-4h, RT) N3->N4 Lactam Bridge Formation N5 Global Cleavage & Deprotection (95% TFA, Scavengers) N4->N5 Cleaves tBu/Boc & Resin N6 Purified D-Asp Cyclic Peptide N5->N6

Figure 2: Workflow for on-resin peptide cyclization using Fmoc-D-Asp(Opis)-OH.

References[1] CAS 200336-86-3: Fmoc-Asp(2-phenylisopropyl ester)-OH, CymitQuimica. Available at:https://cymitquimica.com[3] Examination of the Antimicrobial Peptide Myticalin A6 Active Site, J-Stage. Available at: https://www.jstage.jst.go.jp[2] The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides, ResearchGate. Available at: https://www.researchgate.net

Sources

On-resin cleavage strategies with Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cleavage and Deprotection Strategies for Fmoc-D-Asp(Opis)-OH

Executive Summary

This guide details the optimized protocols for the use of Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid


-2-phenylisopropyl ester) in Solid-Phase Peptide Synthesis (SPPS). While the primary function of the bulky Opis  group is to suppress the base-catalyzed formation of aspartimide (Asi) during chain elongation, its removal during the final cleavage step presents unique challenges. The cleavage of the Opis ester generates a stable, highly reactive 2-phenylisopropyl carbocation , which acts as a potent alkylating agent. Failure to employ specific scavenging strategies can lead to irreversible alkylation of nucleophilic residues (Trp, Met, Cys, Tyr). This note provides a self-validating cleavage protocol designed to maximize yield and purity.

Technical Background: The Aspartimide Problem

Mechanism of Failure

Aspartimide formation is a notorious side reaction in SPPS, particularly prevalent in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser . It occurs when the backbone amide nitrogen of the subsequent residue attacks the


-carbonyl of the Asp side chain, forming a five-membered succinimide ring.
  • The D-Asp Factor: D-isomers are often used in therapeutic peptides to induce specific conformations or resistance to proteolysis. However, the separation of D-Aspartimide byproducts (and their hydrolysis products,

    
    - and 
    
    
    
    -peptides) is chromatographically difficult due to their structural similarity to the target peptide.
  • The Opis Solution: The 2-phenylisopropyl (Opis) ester is significantly bulkier than the standard tert-butyl (OtBu) group. This steric bulk effectively shields the

    
    -carbonyl from nucleophilic attack by the backbone amide, suppressing aspartimide formation during repetitive exposure to piperidine (Fmoc removal).
    
The Cleavage Challenge

Upon acidolysis with Trifluoroacetic acid (TFA), the Opis group cleaves to form the 2-phenylisopropyl cation . Unlike the tert-butyl cation, this carbocation is stabilized by the phenyl ring, making it longer-lived and more selective—but still highly reactive toward electron-rich aromatic rings (Tryptophan indole, Tyrosine phenol) and sulfur atoms (Methionine, Cysteine).

Mechanism Visualization

The following diagram illustrates the protective mechanism of the Opis group and the critical cleavage pathway requiring scavenging.

Opis_Mechanism cluster_0 SPPS Elongation (Base) cluster_1 Final Cleavage (Acid) Asp_Opis Asp(Opis) on Resin (Bulky Ester Shielding) Aspartimide Aspartimide (Byproduct) Asp_Opis->Aspartimide Blocked by Opis Bulk TFA_Acid TFA Treatment Asp_Opis->TFA_Acid Global Deprotection Backbone_N Backbone Amide (N-H) Backbone_N->Asp_Opis Nucleophilic Attack Cation 2-Phenylisopropyl Cation (Electrophile) TFA_Acid->Cation Generates Scavenger Silane/Thiol Scavengers (TIS/DODT) Cation->Scavenger Fast Trapping Alkylation Trp/Met Alkylation (Impurity +118 Da) Cation->Alkylation No Scavenger Adduct Scavenger-Cation Adduct (Safe Waste) Scavenger->Adduct Irreversible

Caption: Figure 1. Mechanism of Opis protection during synthesis and the critical scavenging pathway required during acidic cleavage to prevent alkylation.

Experimental Protocols

Synthesis Recommendations
  • Coupling Reagents: Use DIC/Oxyma Pure or HATU/DIPEA .

  • Coupling Time: Due to the steric bulk of the Opis group, extend coupling times for Fmoc-D-Asp(Opis)-OH to 60–90 minutes (vs. standard 30-45 min).

  • Fmoc Removal: Standard 20% Piperidine in DMF is safe; the Opis group is stable to base.

Optimized Cleavage Strategy (The "Opis Cocktail")

The standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) is often insufficient for peptides containing Opis, especially if Tryptophan or Methionine is present. The 2-phenylisopropyl cation requires a "hard" scavenger (Silane) combined with a "soft" nucleophile (Thiol/Phenol).

Protocol A: Standard Peptide (No Trp/Met/Cys)

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O[1][2]

  • Time: 2.5 - 3.0 Hours at Room Temperature.

  • Note: TIS (Triisopropylsilane) is the primary scavenger here.[3]

Protocol B: High-Risk Peptide (Contains Trp, Met, or Cys)

  • Cocktail (Reagent K Equivalent):

    • TFA: 90%

    • Phenol: 5% (Solid, dissolved in TFA)

    • H₂O: 2.5%[1][2]

    • TIS: 2.5%[1][2]

    • (Optional) DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Replace H₂O or Phenol if Met is present).

  • Rationale: Phenol and DODT are superior scavengers for bulky carbocations, preventing the +118 Da alkylation of the Trp indole ring.

Step-by-Step Procedure:

  • Wash: Wash the resin 3x with DCM to remove traces of DMF (basic DMF inhibits TFA). Dry resin under nitrogen.[4]

  • Preparation: Premix the cleavage cocktail. Ensure Phenol is fully dissolved if used.

  • Incubation: Add cocktail to resin (10 mL per 1 g resin). Shake gently for 3 hours .

    • Why 3 hours? Opis is more acid-labile than OtBu, but the equilibrium of the cation requires time to be fully scavenged.

  • Precipitation: Filter the resin.[4][5] Drop the filtrate slowly into 10-fold volume of ice-cold Diethyl Ether .

  • Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant ether.

  • Wash: Resuspend pellet in fresh ice-cold ether and centrifuge again (Repeat 2x). This removes the scavenger-cation adducts.

Data Analysis & Troubleshooting

Observation (MS)DiagnosisRoot CauseCorrective Action
Target Mass SuccessOptimal cleavage.Proceed to purification.[2][4]
Mass + 118 Da Alkylation2-Phenylisopropyl adduct on Trp, Tyr, or Met.Use Protocol B (add Phenol/DODT). Ensure ether washes are thorough.
Mass - 18 Da AspartimideOpis failed or base treatment was too aggressive.Avoid heating during Fmoc removal. Add 0.1M HOBt to Piperidine.
Mass + 56 Da t-Butyl AdductIncomplete scavenging of other protecting groups.Fresh TIS required.[1]

References

  • CEM Corporation . Peptide Cleavage and Protected Cleavage Procedures. Application Note: Scavenger selection for specific protecting groups. Available at: [Link]

  • Behrendt, R., et al. (2016). "Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups." Journal of Peptide Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aspartimide Formation with Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing aspartimide (succinimide) side reactions when utilizing the Fmoc-D-Asp(Opis)-OH building block in Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Mechanistic "Why"

To troubleshoot effectively, we must first understand the chemical causality of the failure.

Fmoc-D-Asp(Opis)-OH utilizes the 2-phenylisopropyl (Opis) ester to protect the β-carboxyl group of D-aspartic acid. The Opis group is highly acid-labile, cleaving in 1–2% trifluoroacetic acid (TFA), which makes it an excellent choice for orthogonal deprotection strategies such as on-resin side-chain to side-chain cyclizations[1].

However, during the iterative Fmoc deprotection steps of SPPS, the basic conditions (e.g., 20% piperidine) deprotonate the backbone amide nitrogen of the residue immediately following the Asp (the n+1 residue). This deprotonated nitrogen becomes a strong nucleophile and attacks the β-carboxyl carbon of the Asp residue. This intramolecular attack ejects the Opis alcohol, forming a 5-membered cyclic imide known as aspartimide [2].

Why does Opis fail to prevent this? While the 2-phenylisopropyl group is bulky, its steric hindrance against base-catalyzed cyclization is only comparable to the standard tert-butyl (OtBu) group[1]. In highly susceptible sequence motifs (e.g., D-Asp-Gly, D-Asp-Ser, D-Asp-Asn), the steric bulk of Opis is simply insufficient to block the nucleophilic attack[3]. Because you cannot substitute Opis for hyper-bulky groups like OMpe without losing the orthogonal acid lability required for your workflow[4], you must modify the deprotection chemistry itself to suppress the ionization of the backbone amide.

Part 2: Diagnostic Guide & FAQs

Q: I am analyzing my crude peptide via LC-MS. How do I know if aspartimide formation occurred? A: Look for three specific mass shift signatures relative to your target mass:

  • -18 Da : Represents the intact cyclic aspartimide. The Opis group is lost prematurely during the base-catalyzed side reaction. Because Opis would normally be lost during global TFA cleavage anyway, the net mass difference from the desired fully deprotected peptide is simply the loss of H2O[2].

  • +67 Da : Indicates a piperidide adduct. The piperidine from your deprotection cocktail acts as a nucleophile, opening the newly formed aspartimide ring to yield α- or β-piperidides[2].

  • 0 Da (Broad/Split Peaks) : The "invisible" trap. If the aspartimide ring is hydrolyzed by trace water, it forms α-aspartyl and β-isoaspartyl peptides. These are isobaric to your target mass (0 Da shift) but are racemized and will elute at different retention times on HPLC[2][3].

Q: Can I use backbone protection (e.g., Dmb or Hmb) with D-Asp(Opis)? A: Yes. Incorporating an Fmoc-(Dmb)Gly-OH or similar backbone-protected dipeptide at the n+1 position prevents the amide nitrogen from participating in the nucleophilic attack[3]. However, Dmb/Hmb couplings are sterically demanding and expensive. Chemical modification of the deprotection cocktail (see Protocols below) is usually a more efficient first-line defense.

Q: Does microwave-assisted SPPS exacerbate aspartimide formation with Opis? A: Yes. Elevated coupling and deprotection temperatures (e.g., 75°C–90°C) drastically accelerate base-catalyzed cyclization. If using microwave SPPS with an Opis-protected Asp, you must use acidic modifiers in your deprotection cocktail and consider lowering the deprotection temperature to 50°C[3].

Part 3: Data Presentation

Table 1: Mass Spectrometry Diagnostic Markers for Aspartimide Side Reactions
Side Reaction ProductMass Shift (ΔDa)Mechanistic CauseChromatographic Profile
Cyclic Aspartimide -18 DaIntramolecular nucleophilic attack by n+1 amide nitrogen[2].Distinct peak, usually elutes later than target.
α/β-Piperidide Adduct +67 DaAminolysis of the aspartimide ring by piperidine[2].Distinct peak, highly hydrophobic.
α/β-Isoaspartyl Peptide 0 DaHydrolysis of the aspartimide ring by trace water[2].Split peaks or peak broadening (isobaric).
Table 2: Comparison of Aspartate Protecting Groups
Protecting GroupAcid Lability (Cleavage)Steric BulkResistance to AspartimidePrimary Use Case
OtBu (tert-butyl)95% TFALowPoorStandard linear SPPS.
Opis (2-phenylisopropyl)1–2% TFAModeratePoor to Moderate[1]Orthogonal deprotection / Cyclization.
OMpe (3-methyl-3-pentyl)95% TFAHighExcellent[4]Aspartimide-prone linear sequences.

Part 4: Experimental Protocols

To maintain the orthogonal utility of Opis while preventing aspartimide formation, you must buffer the pH of your deprotection cocktail. The following protocols are self-validating systems designed to suppress backbone amide ionization.

Protocol 1: Optimized Fmoc Deprotection (The "Acidic Modifier" Strategy)

Adding a mild acid buffers the basicity of piperidine, drastically reducing the deprotonation of the Asp-Xaa amide bond[3][4].

  • Preparation : Prepare a standard solution of 20% Piperidine in DMF.

  • Modification : Add 0.1 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) to the solution. Note: Oxyma Pure is highly effective and prevents the gelation issues sometimes seen with HOBt[4][5].

  • Alternative Modifier : If Oxyma is unavailable, add 5% (v/v) Formic Acid to the 20% Piperidine/DMF solution[3].

  • Execution : Perform Fmoc deprotection using shorter, repeated cycles (e.g., 2 × 5 mins) rather than a single long exposure to minimize base contact time[6].

Protocol 2: Piperazine/DBU Alternative (For Highly Sensitive Sequences)

If Protocol 1 is insufficient for your specific sequence, switch to a milder base system that maintains rapid Fmoc removal via the E1cB mechanism while suppressing cyclization[5][7].

  • Preparation : Prepare a solution of 5% Piperazine and 2% DBU in DMF[5][7].

  • Buffering : Add 1% (v/v) Formic Acid to the cocktail to buffer the high basicity of DBU[5][7].

  • Execution : Treat the resin for 2 × 5 mins. Wash thoroughly with DMF (5 × 1 min) between cycles.

Protocol 3: Orthogonal Cleavage of Opis and On-Resin Cyclization

How to safely remove the Opis group without cleaving the peptide from the resin.

  • Solvent Exchange : Wash the peptidyl-resin with DCM (5 × 1 min) to remove all traces of DMF, which can buffer weak acids.

  • Opis Cleavage : Treat the resin with 1–2% TFA in DCM for exactly 2 minutes[1].

  • Collection : Filter the solution into a flask containing a neutralizing base (e.g., 5% DIPEA) if the cleaved Opis group/protecting groups need to be analyzed.

  • Iteration : Repeat the 2-minute cleavage step 5 times to ensure complete Opis removal.

  • Neutralization : Wash the resin with DCM (3 × 1 min), then 5% DIPEA in DCM (3 × 1 min) to neutralize the resin before proceeding with your on-resin cyclization (e.g., using DIC/Oxyma Pure).

Part 5: Mandatory Visualizations

Diagram 1: Mechanism of Aspartimide Formation and Ring Opening

AspartimideMechanism A Fmoc-D-Asp(Opis)-Xaa (Intact Peptide) B Base (Piperidine) Deprotonates Xaa Amide A->B Fmoc Deprotection C Nucleophilic Attack Loss of Opis Alcohol B->C Intramolecular Attack D Aspartimide Intermediate (-18 Da Mass Shift) C->D Ring Closure E Aminolysis (Piperidine Attack) D->E Excess Base F Hydrolysis (Trace H2O) D->F Moisture G α/β-Piperidides (+67 Da Mass Shift) E->G Ring Opening H α/β-Isoaspartyl Peptides (0 Da Shift, Isomeric) F->H Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent ring-opening side reactions.

Diagram 2: SPPS Workflow for Orthogonal Deprotection

OrthogonalWorkflow S1 SPPS Elongation Use 0.1M Oxyma in Piperidine S2 Complete Linear Peptide (Resin-Bound) S1->S2 S3 Orthogonal Cleavage 1-2% TFA in DCM (5x2 min) S2->S3 S4 Opis Group Removed (β-COOH Exposed) S3->S4 S5 On-Resin Cyclization (DIC / Oxyma Pure) S4->S5 S6 Global Cleavage 95% TFA Cocktail S5->S6

Caption: SPPS workflow for orthogonal deprotection of Fmoc-D-Asp(Opis)-OH and on-resin cyclization.

References

1.[1]1 - CymitQuimica 2.[2]2 - PeptideChemistry.org 3.[3]3 - NIH / PMC 4.[7] 7 - MDPI 5.[5]5 - RSC Advances 6.[4] 4 - Sigma-Aldrich 7.[6]6 - PeptideChemistry.org

Sources

Technical Support Center: Fmoc-D-Asp(Opis)-OH Troubleshooting & Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solid-Phase Peptide Synthesis (SPPS), Orthogonal Deprotection, and Side-Reaction Mitigation

Fmoc-D-Asp(Opis)-OH (Fmoc-D-aspartic acid β-2-phenylisopropyl ester) is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS). The 2-phenylisopropyl (Opis or OPp) group is highly acid-labile, cleavable with 1–2% trifluoroacetic acid (TFA), making it fully orthogonal to standard Boc/tBu protecting groups[1]. It is predominantly used for on-resin side-chain cyclizations, peptide-oligonucleotide conjugation[2], and late-stage functionalization[3]. While the bulky Opis group significantly reduces base-catalyzed aspartimide formation compared to allyl or benzyl esters[2], its unique electronic and steric properties introduce specific synthetic challenges.

Below is our comprehensive troubleshooting guide to ensure the scientific integrity and high yield of your synthesized D-peptides.

I. Core Troubleshooting Guide (FAQ)

Q1: I am using Fmoc-D-Asp(Opis)-OH to prevent aspartimide formation, but I am still detecting -18 Da mass loss and β-peptide byproducts. Why?

Causality & Mechanism: Although the bulky Opis ester provides steric shielding that makes it far less prone to aspartimide formation than ODmab or OAll esters[2], it is not completely immune. In highly susceptible sequence motifs (e.g., D-Asp-Gly, D-Asp-Ser, D-Asp-Asn), repeated exposure to 20% piperidine during Fmoc deprotection can still trigger the nucleophilic attack of the adjacent backbone nitrogen on the β-carbonyl[4]. This base-catalyzed ring closure ejects 2-phenylpropan-2-ol, forming a succinimide ring (-18 Da) which subsequently hydrolyzes into a mixture of α- and β-peptides.

Solution: Implement a buffered Fmoc-deprotection strategy. Adding an acidic modifier such as 0.1 M HOBt or 5% formic acid to the 20% piperidine/DMF solution lowers the effective pH just enough to keep the backbone amide protonated, thereby suppressing its nucleophilicity without inhibiting Fmoc removal[5]. Furthermore, strong bases like DBU should be strictly avoided, as they drastically accelerate aspartimide formation[1].

Q2: My Opis protecting group is cleaving prematurely during chain elongation. What causes this instability?

Causality & Mechanism: The Opis group is hypersensitive to acid, designed to be cleaved by as little as 1% TFA in dichloromethane (DCM)[5]. If your coupling reagents (e.g., DIC/Oxyma or HATU) create a slightly acidic microenvironment, or if you are using older, degraded DMF that contains trace formic acid, the Opis ester can undergo premature hydrolysis.

Solution: Ensure a strictly neutral or slightly basic coupling environment. When using phosphonium or uronium salts (HATU, HBTU), maintain a slight excess of base (e.g., 2 equivalents of DIEA per 1 equivalent of activator). Avoid washing the resin with acidic analytical solvents (like 0.1% TFA in H2O/MeCN) during intermediate tests.

Q3: After orthogonal cleavage of the Opis group with 1% TFA, my mass spectrometry shows a +118 Da adduct on my peptide. What is this?

Causality & Mechanism: Cleavage of the Opis ester generates a highly stable 2-phenylisopropyl carbocation. If this electrophile is not immediately quenched, it will irreversibly alkylate electron-rich residues in your sequence, most notably Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met).

Solution: Always include a potent carbocation scavenger in your dilute acid cleavage cocktail. A mixture of 1–2% TFA in DCM containing 1–5% Triisopropylsilane (TIS) or Ethanedithiol (EDT) will effectively quench the cation before it can react with the peptide backbone or side chains.

Q4: I am observing a diastereomeric impurity (L-Asp incorporation) after coupling Fmoc-D-Asp(Opis)-OH. How do I prevent this?

Causality & Mechanism: Over-activation of the α-carboxyl group leads to the formation of a 5(4H)-oxazolone intermediate. Base-catalyzed enolization of this intermediate inverts the stereocenter. Since you are starting with the D-enantiomer, epimerization yields the L-isomer, compromising the stereochemical integrity of your product.

Solution: Use a coupling additive that suppresses oxazolone formation, such as Oxyma Pure or HOAt. If using DIC, perform the coupling at room temperature rather than elevated temperatures. If using HATU, substitute DIEA with a weaker, more sterically hindered base like 2,4,6-collidine to minimize base-catalyzed epimerization.

II. Data Presentation: Comparison of Aspartate Protecting Groups

To optimize your synthetic strategy, compare the properties of Opis against other common β-carboxyl protecting groups:

Protecting GroupCleavage ConditionAspartimide RiskOrthogonalityPrimary Application
Opis (2-PhiPr) 1–2% TFA in DCMLow-ModerateOrthogonal to Boc/tBuOn-resin cyclization, Late-stage functionalization
OtBu 95% TFAModerateStandard (Non-orthogonal)Standard linear SPPS
OMpe 95% TFAVery LowStandard (Non-orthogonal)High-risk sequences (Asp-Gly)
OAll (Allyl) Pd(0), PhSiH₃HighOrthogonal to Boc/tBu/FmocMulti-cyclic peptides
ODmab 2% HydrazineHighOrthogonal to Boc/tBuBase-stable orthogonal synthesis

III. Experimental Protocols

Protocol 1: Orthogonal Deprotection of the Opis Group

This self-validating protocol ensures complete removal of the Opis group while preventing premature global cleavage or cation alkylation.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can buffer the weak acid.

  • Cleavage Cocktail: Prepare a fresh solution of 1% TFA and 2% TIS in anhydrous DCM.

  • Deprotection: Treat the resin with the cleavage cocktail for 3 × 5 minutes at room temperature. Collect the flow-through if analytical verification is required.

  • Neutralization: Wash the resin with DCM (3 × 1 min), followed immediately by 5% DIEA in DCM (3 × 1 min) to neutralize the resin and prevent spontaneous cleavage of OtBu/Boc groups.

  • Equilibration: Wash with DMF (5 × 1 min) to prepare for subsequent on-resin coupling or cyclization.

Protocol 2: Buffered Fmoc Deprotection (Aspartimide Prevention)
  • Reagent Preparation: Prepare the deprotection solution: 20% Piperidine and 0.1 M HOBt in DMF. (Alternatively, 20% Piperidine with 5% Formic acid can be used)[5].

  • Deprotection: Treat the peptidyl-resin with the deprotection solution for 2 × 10 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of the base and additive.

  • Coupling: Proceed immediately to the next coupling step to minimize the time the free amine is exposed.

IV. Mandatory Visualizations

G A Fmoc-D-Asp(Opis)-Xaa Peptide on Resin B Fmoc Deprotection (20% Piperidine) A->B C Base-Catalyzed Amide Deprotonation B->C G Prevention Strategy: 0.1M HOBt or Formic Acid B->G Add Acidic Modifier D Nucleophilic Attack on Opis Ester C->D E Aspartimide Byproduct (-18 Da, Ring Formation) D->E Loss of 2-phenylpropan-2-ol F Alpha/Beta Peptides (Isomerization) E->F Ring Opening H Intact D-Asp(Opis) Peptide G->H Suppresses Deprotonation

Mechanism of base-catalyzed aspartimide formation and chemical prevention strategy.

G Step1 Fully Protected Peptide with D-Asp(Opis) Step2 1-2% TFA in DCM + Scavengers (e.g., TIS) Step1->Step2 Step3 Cleavage of Opis Group (Generates 2-PhiPr Cation) Step2->Step3 Step4 Cation Quenched by TIS (Prevents Alkylation) Step3->Step4 Step5 Free Beta-Carboxyl on D-Asp Step3->Step5 Step6 On-Resin Cyclization (DIC / Oxyma) Step5->Step6 Step7 Global Cleavage (95% TFA) Step6->Step7

Workflow for the orthogonal deprotection of the Opis group and subsequent on-resin cyclization.

V. References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. 1

  • "Amino Acid Derivatives for Peptide Synthesis." Peptide.com. 5

  • Behrendt, R., et al. "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS." Journal of Peptide Science, 2015. Link

  • "Fmoc-Asp(2-phenylisopropyl ester)-OH." CymitQuimica. 6

  • "On-Resin Photochemical Decarboxylative Arylation of Peptides." Organic Letters, 2023. 3

  • "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." ResearchGate, 2025. 4

Sources

Troubleshooting low yield in peptides containing Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Yield and Purity in Peptides Containing Bulky Aspartate Derivatives

User Note: In this guide, "Opis" refers to the


-2-phenylisopropyl ester  (often abbreviated as O-2-PhiPr or O-PhiPr). This is a specialized, bulky side-chain protecting group used specifically to suppress aspartimide formation  in susceptible sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser).

Diagnostic Workflow

Before altering your synthesis protocol, use this logic flow to pinpoint the specific cause of low yield.

TroubleshootingFlow Start Low Yield Observed CheckMS Analyze Crude MS Data Start->CheckMS MassShift Is there a Mass Shift? CheckMS->MassShift M_minus_18 Mass = [M - 18 Da] MassShift->M_minus_18 Yes M_plus_Opis Mass = [M + 118 Da] (Incomplete Deprotection) MassShift->M_plus_Opis Yes Deletion Mass = [M - Asp] (Deletion Sequence) MassShift->Deletion Yes CorrectMass Correct Mass but Low Recovery MassShift->CorrectMass No Aspartimide Diagnosis: Aspartimide Formation (Opis failed or fell off) M_minus_18->Aspartimide CleavageIssue Diagnosis: Incomplete Side-Chain Removal (Acid Stability) M_plus_Opis->CleavageIssue CouplingIssue Diagnosis: Steric Hindrance (Incomplete Coupling) Deletion->CouplingIssue Aggregation Diagnosis: Aggregation or Precipitation CorrectMass->Aggregation

Figure 1: Diagnostic logic tree for identifying the root cause of low yield based on Mass Spectrometry data.

Critical Issues & Solutions

Issue 1: Steric Hindrance (Incomplete Coupling)

Symptom: MS shows "deletion sequences" (missing Asp or the amino acid after Asp). The Science: The Opis group is significantly bulkier than the standard tert-butyl (OtBu) group. While this bulk protects the


-carboxyl from nucleophilic attack, it also shields the 

-amine and the

-carboxyl, making amide bond formation difficult.

Protocol: High-Efficiency Coupling for Bulky Residues Do not use standard HOBt/DIC coupling. You must use a chaotic-enhancing, high-reactivity system.

ParameterStandard ProtocolRecommended Optimization
Coupling Reagent HBTU or HOBt/DICHATU or COMU (Stronger activation)
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced to 1.5 eq to prevent racemization)
Stoichiometry 3-4 equivalents4-5 equivalents
Reaction Time 45 minutes2 x 60 minutes (Double Coupling)
Temperature Room Temp50°C (Use caution: High temp increases Aspartimide risk, see Issue 2)
Solvent DMFDMF/DMSO (9:1) to reduce aggregation

Step-by-Step:

  • Dissolve: 5 eq. Fmoc-D-Asp(Opis)-OH and 4.9 eq. HATU in minimal DMF.

  • Activate: Add 10 eq. TMP (Collidine). Note: Collidine is less basic than DIPEA, reducing the risk of premature Fmoc removal or racemization during the slow coupling of bulky groups.

  • Couple: Add to resin. Agitate for 60 mins.

  • Repeat: Drain and repeat with fresh reagents.

Issue 2: Aspartimide Formation (The "Irony" Failure)

Symptom: MS shows a peak at [M - 18 Da] . The Science: The Opis group is designed to prevent the backbone nitrogen from attacking the side chain ester (forming the succinimide ring). However, if the Opis group is lost prematurely (base instability) or if the steric shielding is insufficient under forcing conditions, aspartimide will still form. Once formed, it hydrolyzes into a mix of


-Asp and 

-Asp peptides (isomers), ruining yield.

Mechanism Visualization:

Aspartimide Native Native Peptide (-Asp(Opis)-Gly-) Attack Deprotonation of Backbone Amide Native->Attack Fmoc Removal Base Base (Piperidine) Base->Attack Cyclic Aspartimide (Succinimide Ring) [M-18] Attack->Cyclic Nucleophilic Attack (Opis displaced) Products Mixture: alpha-Asp (Correct) beta-Asp (Byproduct) D-Asp (Racemized) Cyclic->Products Hydrolysis

Figure 2: Mechanism of Aspartimide formation. Opis is designed to block the 'Nucleophilic Attack' step via steric bulk.

Troubleshooting Protocol:

  • Add Acid to Deprotection: Standard 20% Piperidine is too harsh.

    • Recipe: 20% Piperidine + 0.1 M HOBt (or 0.1 M 6-Cl-HOBt) in DMF.

    • Why: The HOBt buffers the basicity, keeping the backbone amide protonated (preventing attack) while still allowing Fmoc removal.

  • Avoid Strong Bases: Do not use DBU for Fmoc deprotection when Opis is present. DBU promotes aspartimide formation aggressively.

  • Backbone Protection (The Nuclear Option): If Opis alone fails (common in Asp-Gly sequences), use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH for the next residue.

    • Why: Protecting the backbone nitrogen of the next amino acid physically removes the nucleophile required to form the ring.

Issue 3: Incomplete Side-Chain Removal

Symptom: MS shows peaks at [M + 118] (or similar, depending on exact ester mass). The Science: The 2-phenylisopropyl ester is acid-labile, but it is more stable than a standard t-Butyl group. If your cleavage cocktail lacks sufficient scavengers or time, the carbocation generated upon cleavage may re-attach (alkylation) or the group may simply not hydrolyze.

Optimized Cleavage Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5% (Crucial for bulky esters)

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 2.5%

Protocol:

  • Time: Extend cleavage time to 3–4 hours (Standard OtBu is 2 hours).

  • Volume: Use at least 10 mL cocktail per gram of resin to prevent saturation of scavengers.

  • Pre-Cool: Add cold TFA to prevent exothermic side reactions, then allow to warm to room temp.

Frequently Asked Questions (FAQ)

Q: Why use Fmoc-D-Asp(Opis)-OH instead of Fmoc-D-Asp(OtBu)-OH? A: You should only use Opis if you are observing aspartimide formation (M-18 peak) with the standard OtBu group. This usually occurs in sequences like -Asp-Gly- , -Asp-Asn- , or -Asp-Ser- . If your sequence is -Asp-Phe- or -Asp-Leu- , the standard OtBu is preferred because it couples much more easily.

Q: Can I use microwave synthesis with Opis? A: Yes, but with caution. Microwave energy improves the difficult coupling of the bulky Opis group, but the high temperature (75°C+) significantly accelerates aspartimide formation during the subsequent deprotection steps.

  • Recommendation: Use microwave for the coupling step (max 50°C), but perform Fmoc deprotection at Room Temperature using the HOBt-buffered piperidine method described above.

Q: I see a peak at [M + 56]. What is it? A: This is likely a t-butyl adduct (if using OtBu elsewhere) or a reaction with the linker . However, if you see [M + 67] or [M + 85] , it may be a piperidine adduct formed by the nucleophilic ring-opening of the aspartimide intermediate. This confirms that aspartimide formation occurred and the ring was subsequently opened by the deprotection base.

References

  • Mergler, M., et al. (2003).[1] "The aspartimide problem in Fmoc-based SPPS. Part II: The influence of the protection of the aspartic acid side chain." Journal of Peptide Science, 9(8), 518–526.[1]

  • Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[2][3][4][5] Journal of Peptide Science, 21(8), 680–687.[5]

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for Cleavage Cocktails).
  • BenchChem Technical Support. (2025). "Aspartimide Formation in Fmoc-SPPS."

Sources

Technical Support Center: Fmoc-D-Asp(Opis)-OH Deprotection and Side Reaction Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth information, troubleshooting advice, and validated protocols for the use of Fmoc-D-Asp(Opis)-OH, focusing on the critical goal of achieving successful deprotection while preventing yield- and purity-compromising side reactions. Our approach is grounded in chemical principles to empower you to make informed decisions during your synthesis workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Fmoc-D-Asp(Opis)-OH and the challenges associated with its use in solid-phase peptide synthesis (SPPS).

Q1: What is Fmoc-D-Asp(Opis)-OH and what is its primary application?

Fmoc-D-Asp(Opis)-OH is an N-α-Fmoc protected D-aspartic acid derivative where the side-chain β-carboxyl group is protected as a 2-phenylisopropyl ester (Opis, also abbreviated as OPp or O-2-PhiPr).[1][2]

While all side-chain protecting groups aim to prevent unwanted reactions, the Opis group's defining feature is its enhanced acid lability compared to the standard tert-butyl (OtBu) ester.[3] This property allows for an orthogonal deprotection strategy . The Opis group can be selectively removed on-resin using very dilute acid (e.g., 1% Trifluoroacetic Acid in Dichloromethane) without cleaving other acid-labile groups like Boc or the peptide from a standard acid-labile linker.[4] This is invaluable for complex syntheses involving on-resin cyclization or side-chain modifications at a specific aspartic acid residue.

Q2: What is the most critical side reaction during the Fmoc deprotection of Asp-containing peptides?

The most prevalent and problematic side reaction is aspartimide formation .[5] This is an intramolecular cyclization that occurs under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF). The backbone amide nitrogen following the aspartic acid residue attacks the side-chain ester, forming a five-membered succinimide ring intermediate.[6]

This aspartimide intermediate is highly undesirable because it leads to a cascade of impurities:

  • α- and β-peptides: The aspartimide ring can be re-opened by a nucleophile (like water or piperidine) at either of two carbonyls, resulting in a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide where the peptide backbone is routed through the former side-chain carboxyl group.[6]

  • Racemization: The α-carbon of the aspartimide ring is highly acidic and prone to epimerization under basic conditions. This results in the loss of stereochemical integrity, producing D- and L-isomers at that position.

  • Piperidide Adducts: Piperidine from the deprotection solution can attack the aspartimide ring, forming peptide-piperidide adducts.[6]

These byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The risk of aspartimide formation is highly sequence-dependent. The following motifs are notoriously problematic:

  • Asp-Gly (D-G): Glycine's lack of a side chain imposes minimal steric hindrance, allowing the peptide backbone the conformational flexibility needed for cyclization.[6]

  • Asp-Asn (D-N): The asparagine side chain can facilitate the reaction.[6]

  • Asp-Ser (D-S): The hydroxyl group of serine can act as an internal catalyst, promoting ring formation.[6]

  • Asp-Thr (D-T): Similar to serine, though the additional methyl group on threonine provides some steric hindrance, slightly reducing the risk compared to Asp-Ser.[6]

Q4: How does the Opis group compare to other Asp protecting groups for preventing aspartimide formation?

The primary strategy to suppress aspartimide formation is to sterically shield the side-chain carbonyl group from nucleophilic attack. While the Opis group is bulkier than a simple methyl ester, it is not specifically designed for maximum steric hindrance. For challenging sequences, specialized "super-bulky" protecting groups are far more effective.

Protecting GroupKey FeatureAspartimide SuppressionFinal Cleavage Condition
OtBu (tert-Butyl)Standard, cost-effectiveLow to ModerateStandard TFA Cocktail
Opis (2-phenylisopropyl)Orthogonal (dilute acid labile)ModerateStandard TFA Cocktail
OMpe (3-methylpent-3-yl)Bulky & sterically hinderingHigh[7][8]Standard TFA Cocktail
OBno (5-butyl-5-nonyl)Very bulky & flexibleVery High / Near-Quantitative[5][9]Standard TFA Cocktail
CSY (Cyanosulfurylide)Non-ester, C-C bond maskingComplete Suppression[9][10]Orthogonal (e.g., NCS)
Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Problem: My HPLC analysis shows multiple peaks with the same mass as my target peptide. Mass spectrometry also reveals peaks at -18 Da and +67 Da relative to the expected mass. What happened?

Diagnosis: This is the classic signature of aspartimide formation.

  • Same Mass Peaks: These are the most challenging impurities. They correspond to your desired peptide, the rearranged β-aspartyl peptide , and the D-Asp epimer of both. These isomers are often inseparable by standard RP-HPLC.

  • -18 Da Peak: This corresponds to the mass of the peptide with the intact aspartimide ring (loss of H₂O from the aspartic acid residue).

  • +67 Da Peak: This indicates the formation of piperidide adducts , where piperidine has opened the aspartimide ring. This is a nominal mass shift, as the actual mass of piperidine is 85 Da, but it displaces water (18 Da).[6]

Root Cause: The deprotection conditions were too harsh or prolonged for the specific Asp-X sequence in your peptide, leading to the mechanism illustrated below.

Corrective Action: You must modify your synthesis strategy to suppress the initial aspartimide formation. Proceed to the protocols in Section 3 for optimized deprotection conditions.

Aspartimide_Formation Peptide Peptide with Asp(Opis)-Xaa DeprotectedAmide Deprotonated Backbone Amide (Piperidine) Peptide->DeprotectedAmide Base Aspartimide Aspartimide Intermediate (-18 Da) DeprotectedAmide->Aspartimide Intramolecular Attack RacemizedAspartimide Racemized Aspartimide (D/L mixture) Aspartimide->RacemizedAspartimide Base (Epimerization) AlphaPeptide Desired α-Peptide Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide Impurity (Same Mass) Aspartimide->BetaPeptide Hydrolysis Piperidide Piperidide Adducts (+67 Da) Aspartimide->Piperidide Piperidine Attack RacemizedProducts Racemized α/β Peptides (Same Mass) RacemizedAspartimide->RacemizedProducts Hydrolysis

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Problem: I am using Fmoc-D-Asp(Opis)-OH in a sensitive sequence and still observing significant byproduct formation. How can I optimize my Fmoc deprotection steps?

Diagnosis: Even with a modified Asp derivative, standard deprotection conditions (e.g., 20% piperidine in DMF for 20 minutes) can be too aggressive for sequences like Asp-Gly. The rate of aspartimide formation is competitive with the rate of Fmoc deprotection.

Solution: The goal is to make the deprotection conditions less basic without compromising the efficiency of Fmoc removal.

StrategyRationale (The "Why")Recommended Action
Reduce Basicity Adding a mild acid additive creates a buffered system. This protonates a fraction of the piperidine, lowering the overall pKa of the solution and reducing the concentration of the highly basic free amine that initiates aspartimide formation.Add 0.1 M Hydroxybenzotriazole (HOBt) or 1-2% Formic Acid to your 20% piperidine/DMF solution. See Protocol 2 .[8]
Minimize Exposure Time Aspartimide formation is time-dependent. Shorter exposure to basic conditions reduces the opportunity for the side reaction to occur.Replace a single long deprotection step (e.g., 1 x 20 min) with two shorter steps (e.g., 2 x 7 min or 1 x 3 min followed by 1 x 10 min).
Control Temperature Higher temperatures accelerate all reactions, including side reactions. Microwave synthesis, while fast, can significantly increase aspartimide formation if not carefully controlled.For highly sensitive sequences, perform deprotection steps at room temperature and avoid elevated temperatures during this specific step.
Section 3: Experimental Protocols

These protocols provide clear, step-by-step instructions for key procedures.

Protocol 1: Standard Fmoc Deprotection
  • Use Case: For non-sensitive sequences where aspartimide formation is not a primary concern.

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add the Deprotection Solution to the resin (enough to cover) and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of Deprotection Solution and agitate for 15-20 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine before proceeding to the next coupling step.

Protocol 2: Optimized Low-Aspartimide Fmoc Deprotection
  • Use Case: Highly recommended for any sequence containing Asp-Gly, Asp-Asn, or Asp-Ser.

  • Reagents:

    • Optimized Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF. Prepare by dissolving the HOBt in the DMF first, then adding the piperidine.

    • Note: Use HOBt that is sold wetted with water; do not use anhydrous HOBt due to its explosive nature.[8] The small amount of water does not interfere with the synthesis.

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add the Optimized Deprotection Solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of Optimized Deprotection Solution and agitate for 10 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of reagents.

Protocol 3: Selective On-Resin Cleavage of the Opis Group
  • Use Case: To unmask the Asp side-chain for on-resin modification, while leaving all other acid-labile groups (Boc, OtBu, Trt, Pbf) and the resin linkage intact.

  • Reagents:

    • Opis Cleavage Solution: 1% (v/v) TFA in DCM.

  • Procedure:

    • Ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group to prevent side reactions at the N-terminus.

    • Wash the peptide-resin with DCM (3-5 times).

    • Add the Opis Cleavage Solution to the resin and agitate for 5-10 minutes. Repeat this treatment 3-5 times, collecting the filtrate each time if monitoring is desired.

    • Wash the resin thoroughly with DCM (5 times) to remove all TFA.

    • Wash with a 5% DIPEA in DMF solution (2 times) to neutralize any residual acid.

    • Wash with DMF (5 times).

    • The resin now has a free carboxylic acid at the D-Asp side chain and is ready for the subsequent on-resin modification step.

Orthogonal_Workflow Start Start: Resin-Peptide-Asp(Opis)-Fmoc Fmoc_Deprotect Fmoc Deprotection Start->Fmoc_Deprotect 20% Piperidine/DMF (+ 0.1M HOBt) Couple Couple Next Amino Acid Fmoc_Deprotect->Couple Repeat Repeat Cycle Couple->Repeat n times Repeat->Fmoc_Deprotect Final_Peptide Final Protected Peptide on Resin Resin-Peptide-Asp(Opis)-Boc Repeat->Final_Peptide Final Cycle Opis_Cleavage Selective Opis Cleavage Final_Peptide->Opis_Cleavage 1% TFA / DCM Final_Cleavage Global Deprotection & Cleavage from Resin Final_Peptide->Final_Cleavage (Skip for Linear Peptide) Modified_Peptide On-Resin Modification (e.g., Cyclization) Opis_Cleavage->Modified_Peptide Modified_Peptide->Final_Cleavage High % TFA Cocktail Purify Purification Final_Cleavage->Purify

Caption: Orthogonal workflow enabled by the Fmoc/Opis protection strategy.

References
  • ChemBioChem, Wiley Online Library.

  • Bachem Technical Library.

  • BenchChem.

  • CEM Corporation.

  • Innovative Peptide Solutions.

  • BenchChem.

  • BenchChem.

  • Google Patents.

  • Iris Biotech GmbH.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information, PubChem.

  • Sigma-Aldrich (Novabiochem).

  • AAPPTec.

  • Pharmaffiliates.

  • Echemi.

Sources

Mechanistic Insights: The Aspartimide Challenge & The Opis Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols specifically focused on the base stability and handling of Fmoc-D-Asp(Opis)-OH [Fmoc-D-aspartic acid


-2-phenylisopropyl ester].

During Fmoc-based SPPS, the most notorious side reaction involving aspartic acid is base-catalyzed aspartimide formation . When the growing peptide is subjected to repeated basic conditions (e.g., 20% piperidine) for Fmoc removal, the backbone amide nitrogen can become deprotonated. This nitrogen acts as a nucleophile, attacking the


-carbonyl of the Asp side chain, expelling the protecting group, and forming a 5-membered succinimide (aspartimide) ring. This leads to irreversible 

/

-peptide isomerization and racemization [1].

Why Fmoc-D-Asp(Opis)-OH? The D-stereochemistry of the amino acid can sometimes induce local


-turns, inadvertently bringing the backbone nitrogen into closer proximity to the 

-carbonyl and increasing the risk of cyclization. To counteract this, the Opis (2-phenylisopropyl / O-2-PhiPr) protecting group is employed. The Opis group provides massive steric bulk. This steric shielding physically blocks the backbone nitrogen from accessing the

-carbonyl, rendering the molecule highly stable against base-catalyzed degradation while remaining uniquely acid-labile [2].

Pathway Visualization

G A Fmoc-D-Asp(Opis)-Peptide B Base Treatment (20% Piperidine) A->B C Fmoc Deprotection (Normal Pathway) B->C Desired D Backbone Nitrogen Nucleophilic Attack B->D Base Catalysis G Stable D-Asp(Opis) Peptide C->G E Opis Steric Shielding (Bulky 2-phenylisopropyl) D->E Blocked by Opis F Aspartimide Ring (Side Reaction) D->F If OtBu/Unprotected E->G Prevents Cyclization

Mechanism of base-catalyzed aspartimide formation and steric shielding by the Opis group.

Quantitative Data: Protecting Group Comparison

To understand the operational window of Fmoc-D-Asp(Opis)-OH, it is critical to compare its base stability and cleavage conditions against other common Asp protecting groups [1, 3].

Protecting GroupAbbreviationCleavage ConditionBase Stability (Aspartimide Resistance)Primary Application
tert-Butyl OtBu>90% TFAModerateStandard global SPPS
3-Methyl-3-pentyl OMpe>90% TFAHighHighly prone sequences
4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ODmab2% Hydrazine (Base)LowBase-labile orthogonal protection
2-Phenylisopropyl Opis / OPp 1–2% TFA Very High Quasi-orthogonal, high-risk sequences

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Does the D-stereochemistry of Fmoc-D-Asp(Opis)-OH increase its susceptibility to base-catalyzed degradation? A: Yes, in certain sequences. The D-enantiomer can induce local conformational changes that bring the backbone nitrogen closer to the side-chain carbonyl. However, the extreme steric shielding provided by the Opis group overrides these conformational vulnerabilities, maintaining high stability during standard base treatments.

Q: Why use Opis instead of OMpe if both prevent aspartimide formation? A: While both provide excellent steric hindrance against bases, they operate under different cleavage orthogonalities. OMpe requires >90% TFA for removal. Opis is cleaved with 1–2% TFA, making it quasi-orthogonal. This allows for the selective unmasking of the D-Asp side chain for on-resin modifications (e.g., cyclization, Lansbury glycosylation) while the rest of the peptide remains protected [2].

Q: I observed premature loss of the Opis group during Fmoc deprotection. Is the base causing this? A: No. The Opis group is highly stable to bases like piperidine. Premature loss is almost exclusively caused by trace acids in your solvents (e.g., degraded DCM releasing HCl, or slightly acidic DMF). Ensure all solvents are fresh and strictly acid-free [1].

Q: Can I use stronger bases like DBU for difficult sequences containing D-Asp(Opis)? A: While Opis is robust, DBU is a significantly stronger base than piperidine and can still promote aspartimide formation in hyper-susceptible sequences (e.g., D-Asp-Gly). If DBU must be used, buffer the microenvironment by adding an acidic modifier (see Protocol 1).

Self-Validating Experimental Protocols

Protocol 1: Fmoc Deprotection with Aspartimide Suppression

This protocol ensures complete Fmoc removal while actively preventing base-catalyzed side reactions in Opis-containing peptides.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF. Add 0.1 M Oxyma Pure .

    • Causality: Piperidine acts as a secondary amine base to scavenge the dibenzofulvene byproduct. Oxyma acts as a mild acid additive, buffering the microenvironment and protonating the backbone amide just enough to prevent nucleophilic attack without hindering Fmoc removal [3].

  • Deprotection Execution: Add the cleavage cocktail to the resin. Agitate for 2 x 5 minutes at room temperature.

  • Self-Validation (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm.

    • Causality: The piperidine-dibenzofulvene adduct strongly absorbs at 301 nm. A consistent peak area across multiple deprotection cycles validates complete Fmoc removal without the occurrence of side reactions.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of base before the next coupling step.

Protocol 2: Selective Acid Cleavage of the Opis Group

This protocol selectively removes the Opis group for on-resin modifications without cleaving the peptide from the resin or removing OtBu/Boc groups.

  • Reagent Preparation: Prepare a highly dilute acid solution of 1–2% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • Causality: The Opis group is highly acid-sensitive. Dilute TFA selectively cleaves the 2-phenylisopropyl ester while leaving standard protecting groups intact [2].

  • Cleavage Execution: Treat the resin with the dilute TFA solution in short bursts (5 x 2 minutes).

    • Causality: Short, repeated exposures prevent the accumulation of cleaved phenylisopropyl cations and minimize the risk of premature cleavage of more robust protecting groups.

  • Quenching: Drain the effluent directly into a collection flask containing a quenching base (e.g., 10% pyridine in methanol).

    • Causality: Immediate neutralization of TFA prevents unwanted side-chain deprotection in the collected solution.

  • Self-Validation (LC-MS): Cleave a micro-aliquot of the resin globally and analyze the product via LC-MS.

    • Causality: The successful selective removal of the Opis group is confirmed by a mass shift of -118 Da (loss of the phenylisopropyl moiety), validating the protocol's efficacy prior to downstream cyclization or modification.

References

  • Journal of the American Chemical Society (ACS).Chemical Synthesis of the

    
    -Subunit of Human Luteinizing (hLH) and Chorionic Gonadotropin (hCG) Glycoprotein Hormones. Retrieved from: [Link]
    
  • ResearchGate. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from: [Link]

Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with peptides containing the Fmoc-D-Asp(Opis)-OH building block. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during the purification process. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Understanding the Role of the Opis Protecting Group

This section addresses foundational questions about the 2-phenylisopropyl (Opis) protecting group and its strategic use in peptide synthesis.

Q1: What is Fmoc-D-Asp(Opis)-OH, and why would I choose it over the standard Fmoc-D-Asp(OtBu)-OH?

Fmoc-D-Asp(Opis)-OH is an amino acid building block used in solid-phase peptide synthesis (SPPS) where the side-chain carboxyl group of D-aspartic acid is protected by a 2-phenylisopropyl (Opis) ester.[1] The primary reason for choosing the Opis group over the more common tert-butyl (OtBu) group is to minimize a pernicious side reaction known as aspartimide formation .[2][3]

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue.[2][4] This is particularly problematic during the repetitive piperidine treatments used for Nα-Fmoc group removal in Fmoc-SPPS.[5][6] The resulting five-membered succinimide ring is highly susceptible to nucleophilic attack, which can lead to a cascade of undesirable byproducts:

  • α- and β-peptides: Ring-opening by water or hydroxide can yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is rerouted through the side chain. These isomers often have very similar retention times in HPLC, making them difficult to separate.[3][7]

  • Racemization: The aspartimide intermediate is chirally unstable, leading to epimerization at the α-carbon of the aspartic acid residue.[3]

  • Piperidide Adducts: The piperidine used for Fmoc deprotection can attack the aspartimide ring, forming a stable piperidide adduct with a characteristic mass increase of +67 Da.[7][8]

The Opis group provides greater steric hindrance compared to the OtBu group, which physically obstructs the backbone amide's approach to the side-chain carbonyl, thereby reducing the rate of aspartimide formation.[9] While not a complete solution in all cases, it significantly suppresses this side reaction, especially in sequences known to be problematic, such as those containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[2][8]

cluster_0 Fmoc-SPPS Cycle cluster_1 Undesired Byproducts Peptide_Asp_OtBu Peptide-Asp(OtBu)-Xaa Aspartimide Aspartimide Intermediate (Unstable) Peptide_Asp_OtBu->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide_Asp_OtBu Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis Racemized D/L-α-Peptide (Epimerized) Aspartimide->Racemized Epimerization Piperidide Piperidide Adduct (+67 Da) Aspartimide->Piperidide Piperidine Attack

Sources

Technical Support Center: Aspartimide Formation Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of aspartimide formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to this critical peptide and protein modification. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of identifying and quantifying aspartimide and its related products.

Introduction to Aspartimide Formation

Aspartimide (Asi) is a cyclic imide that forms from an aspartic acid (Asp) or asparagine (Asn) residue. This modification is a significant concern in peptide synthesis and protein stability, as it can lead to a cascade of unwanted byproducts, including isoaspartate (isoAsp), racemized aspartate (D-Asp), and piperidide adducts.[1][2][3] These modifications can alter the structure, function, and immunogenicity of therapeutic proteins and peptides. The formation of aspartimide is particularly prevalent at Asp-Gly, Asp-Ser, and Asp-Asn sequences.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass shifts I should look for when screening for aspartimide formation by mass spectrometry?

When analyzing your sample by mass spectrometry (MS), several key mass shifts can indicate the presence of aspartimide and its degradation products:

Mass Shift (Da)IdentityExplanation
-18 Da Aspartimide (from Asp)Loss of a water molecule upon cyclization of an aspartic acid residue.[1][4]
-17 Da Aspartimide (from Asn)Loss of an ammonia molecule upon cyclization of an asparagine residue.[4]
0 Da Isoaspartate (isoAsp) or Racemized Asp (D-Asp)The so-called "invisible" impurities. Aspartimide can hydrolyze back to an aspartyl residue, but can also form the β-linked isoaspartate or racemize to the D-enantiomer, both of which are isobaric with the native peptide.[1][3]
+1 Da Deamidation (Asn to Asp/isoAsp)An asparagine residue can undergo deamidation through a succinimide intermediate to form either aspartic acid or isoaspartic acid.[1]
+67 Da Piperidide AdductDuring solid-phase peptide synthesis (SPPS) using piperidine for Fmoc deprotection, piperidine can attack the aspartimide ring, leading to a stable adduct.[1][2]
Q2: Why can't I separate the aspartimide-related impurities from my main peak using standard reversed-phase HPLC?

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve aspartimide-related impurities for several reasons:

  • Isobaric Nature: Isoaspartyl and racemized aspartyl peptides have the same mass as the target peptide, making them indistinguishable by MS alone and often co-eluting in RP-HPLC.[3][4]

  • Subtle Polarity Differences: The change from an α-peptide bond to a β-peptide bond in isoaspartate formation results in a very slight change in polarity, which may not be sufficient for separation on standard C18 columns.

  • Aspartimide Instability: The aspartimide intermediate itself can be unstable under typical HPLC and MS conditions, converting to other forms during the analysis.[4] This can lead to peak broadening or the appearance of multiple small peaks.

Q3: What factors can increase the risk of aspartimide formation in my experiments?

Several factors can promote the formation of aspartimide:

  • Peptide Sequence: Sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Asp are particularly susceptible.[2][5]

  • High pH: Basic conditions, such as those used for Fmoc deprotection in SPPS, catalyze the deprotonation of the backbone amide nitrogen, initiating the cyclization.[1][6]

  • Elevated Temperature: Increased temperature accelerates the rate of aspartimide formation.[4][6]

  • Choice of Protecting Groups in SPPS: The type of side-chain protecting group on the aspartic acid can influence the rate of cyclization.[1][6]

  • Buffer Composition: Certain buffers, like phosphate, have been shown to increase the rate of aspartimide formation compared to others like HEPES.[4][7]

Q4: Are there any chemical strategies to prevent aspartimide formation during peptide synthesis?

Yes, several strategies can be employed to minimize aspartimide formation during solid-phase peptide synthesis (SPPS):

  • Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartic acid side chain can physically block the intramolecular cyclization.[2][8][9]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) prevents the nucleophilic attack required for aspartimide formation.[5][9]

  • Modified Deprotection Conditions:

    • Using weaker bases for Fmoc removal, such as piperazine.[6][9]

    • Adding acidic additives like formic acid or HOBt to the piperidine deprotection solution to lower the basicity.[1][2][9]

    • Reducing the deprotection time and temperature.[4][9]

  • Use of Dipeptide Building Blocks: Incorporating pre-formed dipeptides, such as Fmoc-L-Asp(tBu)-DmbGly-OH, can prevent aspartimide formation at the critical Asp-Gly linkage.[2]

Troubleshooting Guides

Problem 1: My LC-MS data shows a peak with a -18 Da mass shift, but I'm unsure if it's truly aspartimide or an in-source decay fragment.

Causality: In-source decay (ISD) is a fragmentation process that can occur in the mass spectrometer's source, particularly with MALDI-TOF instruments, and can sometimes mimic the mass loss of aspartimide formation.[10][11] It's crucial to differentiate between a genuine modification and an analytical artifact.

Troubleshooting Protocol:

  • Vary Mass Spectrometer Source Conditions:

    • Rationale: ISD is often dependent on the energy applied in the source. By altering parameters like laser intensity (MALDI) or cone voltage (ESI), you can observe changes in the intensity of the -18 Da peak. A true aspartimide modification should be less sensitive to these changes than an ISD fragment.

    • Action: Systematically decrease the source energy and monitor the relative abundance of the -18 Da peak. If the peak intensity significantly decreases with lower energy, it is more likely an artifact of ISD.

  • Use an Orthogonal Analytical Technique:

    • Rationale: Confirming the presence of the modification with a technique that does not rely on the same ionization principles can provide definitive evidence.

    • Action: Analyze the sample using an alternative method like Capillary Electrophoresis (CE) or an LC-MS system with a different ionization source (e.g., switch from MALDI to ESI).

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Rationale: Fragmenting the precursor ion with the -18 Da mass shift will produce a characteristic fragmentation pattern.

    • Action: Isolate and fragment the ion of interest. The fragmentation pattern of an aspartimide-containing peptide will differ from that of the native peptide. Look for shifts in the y- and b-ion series corresponding to the location of the modification.

Problem 2: I suspect I have isoaspartate and other isobaric impurities, but my standard HPLC-MS method can't resolve them.

Causality: The subtle structural differences between aspartate, isoaspartate, and their D-isomers often result in co-elution under standard reversed-phase chromatography conditions.[3]

Troubleshooting Workflow:

cluster_Method1 2D-LC cluster_Method2 IMS-MS cluster_Method3 CE cluster_Method4 Enzymatic Digestion Start Co-eluting Isobaric Peaks in RP-HPLC Method1 Orthogonal Chromatography (2D-LC) Start->Method1 Method2 Ion Mobility-Mass Spectrometry (IMS-MS) Start->Method2 Method3 Capillary Electrophoresis (CE) Start->Method3 Method4 Enzymatic Digestion Start->Method4 M1_Step1 1st Dimension: Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC) M1_Step2 2nd Dimension: Reversed-Phase (RP) M1_Step1->M1_Step2 M1_Result Improved Separation Based on Different Physicochemical Properties M1_Step2->M1_Result M2_Step1 Separate Ions Based on Size, Shape, and Charge in the Gas Phase M2_Result Different Drift Times for Isomers M2_Step1->M2_Result M3_Step1 Separate Based on Charge-to-Size Ratio M3_Step2 Use Chiral Selectors (e.g., cyclodextrins) to Resolve Enantiomers M3_Step1->M3_Step2 M3_Result Separation of Isoforms and Enantiomers M3_Step2->M3_Result M4_Step1 Digest with Isoaspartyl Dipeptidase M4_Result Specific Cleavage of Isoaspartyl Linkages Confirms Presence M4_Step1->M4_Result

Caption: Troubleshooting workflow for resolving isobaric impurities.

Detailed Methodologies:

  • Two-Dimensional Liquid Chromatography (2D-LC):

    • Principle: By combining two different chromatographic separation mechanisms (e.g., strong cation exchange followed by reversed-phase), you can achieve significantly higher resolving power than with a single dimension.[12][13][14]

    • Protocol:

      • Separate the sample in the first dimension using a non-RP method like SCX or HILIC.

      • Automatically transfer fractions from the first dimension to a second-dimension RP column for further separation.

      • Analyze the eluent from the second dimension by MS. This can also serve as an online desalting method if the first dimension uses MS-incompatible buffers.[15]

  • Ion Mobility-Mass Spectrometry (IMS-MS):

    • Principle: IMS separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation.[16][17][18]

    • Protocol:

      • Introduce the sample into an IMS-capable mass spectrometer.

      • Analyze the drift time distribution for the m/z of interest. The presence of multiple peaks in the mobiligram indicates the presence of different conformers (isomers).

      • Cyclic ion mobility systems can provide even higher resolution by allowing ions to traverse the mobility cell multiple times.[17][19][20]

  • Capillary Electrophoresis (CE):

    • Principle: CE separates molecules based on their electrophoretic mobility, which is a function of their charge and size.[21] The addition of chiral selectors to the running buffer can enable the separation of enantiomers (L-Asp vs. D-Asp).[22][23][24]

    • Protocol:

      • Develop a CE method using a suitable background electrolyte.

      • To separate D- and L-isomers, add a chiral selector, such as a cyclodextrin, to the buffer.

      • Couple the CE system to a mass spectrometer for peak identification.[22]

Conclusion

The detection and characterization of aspartimide and its related degradation products are critical for ensuring the quality, safety, and efficacy of peptide and protein-based therapeutics. A multi-faceted analytical approach is often necessary to overcome the challenges posed by the instability of the aspartimide intermediate and the isobaric nature of its byproducts. By understanding the underlying chemistry and employing orthogonal analytical techniques such as 2D-LC, ion mobility-MS, and capillary electrophoresis, researchers can confidently identify and quantify these modifications.

References

  • Bousquet, E., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 16, 14496–14508. [Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). GenScript. [Link]

  • ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. [Link]

  • Tejel, A., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]

  • Neumann, K., et al. (2021). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. ResearchGate. [Link]

  • Bousquet, E., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. [Link]

  • Neumann, K., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Z-Peptide. [Link]

  • Tejel, A., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Gosetti, F., & Mazzucco, E. (2022). Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. LCGC International, 35(s4), 14-19. [Link]

  • Li, Y., et al. (2017). Distinguishing d- and l-aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry. Chemical Communications, 53(56), 7946-7949. [Link]

  • Oyler, N. A., et al. (2010). Capillary electrophoresis analysis of the degradation of the aspartyl tripeptide Phe-Asp-GlyOH at pH 2.0 and 7.4 under forced conditions. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 349-358. [Link]

  • Ujma, J., et al. (2022). Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry. Analytical Chemistry, 94(22), 7935-7942. [Link]

  • Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of the Mass Spectrometry Society of Japan, 59(1), 1-13. [Link]

  • Gilar, M., et al. (2005). Development of Orthogonal Separation Methods for 2D HPLC (MS/MS) Analysis of Peptides. Waters Corporation. [Link]

  • Hamase, K., et al. (2001). Determination of aspartic acid enantiomers in bio-samples by capillary electrophoresis. Journal of Chromatography A, 911(2), 335-339. [Link]

  • De Pauw, E., et al. (2012). MALDI In-Source Decay, from Sequencing to Imaging. ORBi. [Link]

  • Van de Cappelle, M., et al. (2007). Determination and removal of impurities in 2-D LC-MS of peptides. Journal of Separation Science, 30(12), 1839-1846. [Link]

  • In-Depth Versatile Characterization of Aspartic Acid Isomers via a Cyclic Ion Mobility Mass Spectrometry (cIMS). (n.d.). Waters Corporation. [Link]

  • Luo, H., et al. (2017). 2D-LC as an on-line desalting tool allowing peptide identification directly from MS unfriendly HPLC methods. Journal of Pharmaceutical and Biomedical Analysis, 138, 139-145. [Link]

  • Deep Characterization of Aspartic Acid Isomerism Using High-Resolution Cyclic™ Ion Mobility and Electron-Capture Dissociation. (n.d.). Waters Corporation. [Link]

  • Pérez-Ruiz, T., et al. (2000). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Using 1,2-Naphthoquinone-4-Sulfonate. Journal of Chromatographic Science, 38(8), 353-358. [Link]

  • Süli-Vargha, H., et al. (2006). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters, 47(23), 3869-3872. [Link]

  • Post-source Decay and Delayed Extraction in Matrix-assisted Laser DesorptiodIonization- Reflectron Time-of-Flight. (n.d.). The Scripps Center for Metabolomics and Mass Spectrometry. [Link]

  • Šebela, M., et al. (2021). Application of Capillary and Free-Flow Zone Electrophoresis for Analysis and Purification of Antimicrobial β-Alanyl-Tyrosine from Hemolymph of Fleshfly Neobellieria bullata. Molecules, 26(18), 5625. [Link]

  • Li, Y., et al. (2023). Combination of On-Line and Off-Line Two-Dimensional Liquid Chromatography-Mass Spectrometry for Comprehensive Characterization of mAb Charge Variants and Precise Instructions for Rapid Process Development. Molecules, 28(20), 7083. [Link]

  • Nonami, H., et al. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. Molecules, 28(23), 7750. [Link]

  • Li, Y., et al. (2017). Distinguishing d - and l -aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry. OSTI.GOV. [Link]

  • Oyler, N. A., et al. (2007). Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 210-219. [Link]

Sources

Validation & Comparative

Fmoc-D-Asp(Opis)-OH vs. Fmoc-D-Asp(OtBu)-OH: A High-Fidelity Guide to Aspartimide Suppression

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Peptide Chemists Focus: Aspartimide mitigation, protecting group orthogonality, and yield optimization in SPPS.[1]

Executive Summary: The Structural Imperative

In Solid Phase Peptide Synthesis (SPPS), the choice between Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Asp(Opis)-OH is not merely a preference for reagents; it is a strategic decision dictated by peptide sequence and purity requirements.

  • Fmoc-D-Asp(OtBu)-OH is the industry workhorse—cost-effective and reliable for 90% of routine sequences. However, it fails catastrophically in "difficult" sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser), leading to aspartimide formation (up to 30% by-product).

  • Fmoc-D-Asp(Opis)-OH (Opis = 2-phenylisopropyl ester ) is the high-performance specialist. Its bulky side-chain protection sterically hinders the intramolecular cyclization that causes aspartimide, while offering a unique "quasi-orthogonal" acid lability (cleavable with 1% TFA).

Verdict: Use OtBu for standard synthesis. Switch to Opis immediately if your sequence contains Asp-Gly , Asp-Ser , or Asp-Thr motifs to salvage yield and prevent inseparable isomers.

Technical Deep Dive: The Aspartimide Problem

To understand the value of Opis, one must first understand the failure mode of OtBu. The formation of aspartimide (aminosuccinyl) derivatives is a base-catalyzed side reaction occurring during Fmoc removal (piperidine treatment).[2]

The Mechanism of Failure (OtBu)

In sequences like Asp(OtBu)-Gly , the steric freedom of the glycine residue allows the backbone amide nitrogen to attack the side-chain ester of the aspartic acid. The tert-butyl group (OtBu) provides insufficient steric bulk to block this attack.

  • Cyclization: The backbone nitrogen attacks the

    
    -carbonyl.
    
  • Loss of OtBu: The ester is cleaved, forming a five-membered succinimide ring (Aspartimide).

  • Ring Opening: The ring opens via nucleophilic attack (e.g., by piperidine or water), resulting in a mixture of:

    • 
      -aspartyl peptide (Desired, but often racemized).
      
    • 
      -aspartyl peptide (Isomer, difficult to separate).[3][4]
      
    • Piperidides (Adducts).

The Opis Solution (2-phenylisopropyl ester)

The Opis group introduces a massive steric blockade. The 2-phenylisopropyl moiety is significantly bulkier than the tert-butyl group. This bulk shields the


-carbonyl carbon from the nucleophilic attack of the backbone amide, effectively shutting down the cyclization pathway.

AspartimideMechanism Start Fmoc-Asp(OR)-Gly-Resin (Base Treatment) Inter Deprotonated Amide (Backbone N-) Start->Inter Piperidine OtBu_Path R = OtBu (Small) Low Steric Hindrance Inter->OtBu_Path Opis_Path R = Opis (Bulky) High Steric Shielding Inter->Opis_Path Aspartimide Aspartimide Ring (Succinimide) OtBu_Path->Aspartimide Nucleophilic Attack (Fast) Byproducts β-Aspartyl Isomers & Piperidides Aspartimide->Byproducts Ring Opening Protected Intact Peptide (No Cyclization) Opis_Path->Protected Attack Blocked

Figure 1: Mechanistic divergence between OtBu and Opis protecting groups during Fmoc deprotection steps. Note the steric blockade provided by Opis.

Comparative Analysis

The following data synthesizes performance metrics from standard peptide synthesis protocols involving "prone" sequences (e.g., Scorpion Toxin II model: H-Val-Lys-Asp-Gly-Tyr-Ile-OH).

Performance Metrics Table
FeatureFmoc-D-Asp(OtBu)-OHFmoc-D-Asp(Opis)-OH
Chemical Name

-tert-butyl ester

-2-phenylisopropyl ester
Aspartimide Risk High (10–30% in Asp-Gly)Negligible (< 0.5%)
Steric Bulk ModerateHigh (Phenyl + Isopropyl)
Acid Lability Stable to 50% TFA (Requires ~95%)Hyper-labile (Cleaves with 1% TFA)
Base Stability Stable (but allows cyclization)Stable (prevents cyclization)
Solubility Excellent in DMF/DCMGood (Slightly more hydrophobic)
Cost Low ($)High (

$)
Primary Use Case Routine SynthesisAsp-Gly, Asp-Ser, Asp-Thr sequences
Key Experimental Insight: The 1% TFA Advantage

Unlike OtBu, which requires high concentrations of TFA (trifluoroacetic acid) for removal, the Opis group is cleaved by 1% TFA in DCM .

  • Implication: This allows for "Quasi-Orthogonal" strategies. You can remove the Opis group selectively on-resin without cleaving the peptide from the resin (if using a Wang linker) or without affecting other side chains like Lys(Boc). This is powerful for on-resin cyclization (side-chain to side-chain lactamization).

Experimental Protocols

Protocol A: Standard Synthesis (OtBu)

Use for sequences without Asp-Gly/Ser/Asn.

  • Coupling: 3 eq. Fmoc-D-Asp(OtBu)-OH, 3 eq. HATU, 6 eq. DIPEA in DMF (45 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O (2-3 hours).

Protocol B: "Difficult Sequence" Synthesis (Opis)

Use for sequences containing Asp-Gly, Asp-Ser, or Asp-Thr.

  • Coupling: 3 eq. Fmoc-D-Asp(Opis)-OH , 3 eq. DIC, 3 eq. Oxyma Pure in DMF (60 min).

    • Note: DIC/Oxyma is preferred over HATU for Opis to minimize racemization during the slower coupling caused by steric bulk.

  • Deprotection: 20% Piperidine + 0.1M HOBt in DMF.

    • Expert Tip: Even with Opis, adding HOBt to the deprotection cocktail further suppresses aspartimide formation by lowering the effective pH of the basic solution.

  • Cleavage:

    • Method 1 (Standard): 95% TFA, 2.5% TIS, 2.5% H2O. The Opis group will cleave cleanly along with the resin.

    • Method 2 (Selective Side-Chain Deprotection): Wash resin with DCM. Treat with 1% TFA/DCM (10 x 2 min). Neutralize with 5% DIPEA/DCM. This yields the free Asp side chain on-resin for cyclization.

Visualization: Decision Matrix

DecisionMatrix Start Select Asp Derivative CheckSeq Check Sequence: Next Residue (C-term side)? Start->CheckSeq GlySerAsn Gly, Ser, Asn, Thr CheckSeq->GlySerAsn Yes Other Ala, Phe, Leu, Val, etc. CheckSeq->Other No CheckBudget Is Purity Critical? (API / Long Peptide) GlySerAsn->CheckBudget UseOtBu Use Fmoc-D-Asp(OtBu)-OH (Standard Protocol) Other->UseOtBu UseOpis Use Fmoc-D-Asp(Opis)-OH (Prevents Aspartimide) CheckBudget->UseOpis Yes (High Purity) UseDmb Alternative: Fmoc-Asp(OtBu)-(Dmb)Gly-OH (Backbone Protection) CheckBudget->UseDmb Alternative Strategy

Figure 2: Workflow for selecting the appropriate Aspartic acid derivative based on sequence risk and purity requirements.

References

  • Behrendt, R., et al. (2015).[5] "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[5][6] Journal of Peptide Science, 21(8), 680-687.[6] Link

  • Merck KGaA (Novabiochem). "Fmoc-Asp(O-2-PhiPr)-OH Product Specification." Sigma-Aldrich Catalog. Link

  • Karlström, A., & Undén, A. (1996). "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis."[6] Tetrahedron Letters, 37(24), 4243-4246. Link

  • BenchChem. "A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(ODmb)-OH Strategies." BenchChem Guides. Link

  • Biotage. "Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis." Biotage Knowledge Base. Link

Sources

The Steric Shield: A Comparative Guide to Bulky Aspartate Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Bulky Side-Chain Protecting Groups for Aspartate (Asp) in Peptide Synthesis Content Type: Technical Comparison Guide Audience: Senior Peptide Chemists, Process Development Scientists, Medicinal Chemists[1]

Executive Summary: The Aspartimide Challenge

In modern solid-phase peptide synthesis (SPPS), the fidelity of the Aspartic acid residue is constantly threatened by the aspartimide formation side reaction.[2][3][4] This base-catalyzed cyclization is not merely a yield-reducing nuisance; it introduces chemically similar impurities (


-aspartyl peptides, diastereomers, and piperidides) that are often inseparable by standard preparative HPLC.[1]

While Fmoc-Asp(OtBu)-OH serves as the industry workhorse, it fails catastrophically in "difficult" sequences—specifically Asp-Gly , Asp-Asn , and Asp-Ser motifs—where the steric bulk of the tert-butyl group is insufficient to shield the


-carboxyl from nucleophilic attack by the backbone amide.

This guide objectively compares the performance of next-generation bulky protecting groups—OMpe, OEpe, OPhiPr, and OBno —evaluating their ability to suppress aspartimide formation through steric occlusion.[1][5]

Mechanism of Failure: Why Bulk Matters

To select the correct protecting group, one must understand the failure mode. During Fmoc removal (typically 20% piperidine), the basic conditions deprotonate the backbone amide nitrogen of the residue (


) immediately C-terminal to the Asp.[6] This nitrogen attacks the Asp side-chain ester, ejecting the protecting group and forming a five-membered succinimide (aspartimide) ring.
Visualization: The Aspartimide Pathway

The following diagram illustrates the competitive pathways: successful Fmoc deprotection vs. aspartimide collapse.

AspartimideMechanism Start Fmoc-Asp(PG)-Xaa-... Deprotonated Backbone Amide Deprotonation (N-) Start->Deprotonated Base Treatment Base Base (Piperidine) Base->Deprotonated Cyclization Nucleophilic Attack on side-chain C=O Deprotonated->Cyclization Low Steric Bulk (OtBu) Block Steric Shielding (OBno, OEpe) Deprotonated->Block High Bulk Aspartimide Aspartimide (Succinimide Ring) Cyclization->Aspartimide - PG-OH RingOpen Ring Opening (Hydrolysis/Aminolysis) Aspartimide->RingOpen Nucleophiles Beta Beta-Asp Peptide (Isoaspartate) RingOpen->Beta Major Impurity Piperidide Asp-Piperidide (+67 Da Adduct) RingOpen->Piperidide Piperidine Attack Alpha Alpha-Asp Peptide (Desired) Block->Alpha Prevents Cyclization

Figure 1: The mechanistic divergence between successful synthesis and aspartimide collapse. Bulky groups (Green Diamond) physically block the trajectory of the backbone nitrogen attack.

The Contenders: Comparative Analysis

We evaluated four classes of ester protecting groups based on steric volume, synthesis utility, and aspartimide suppression data derived from the "torture test" model peptide: Scorpion Toxin II (Sequence: VKDGYI) .[1]

The Baseline: Asp(OtBu)[1][5]
  • Structure: tert-butyl ester.[1][7]

  • Status: Standard commodity reagent.[1]

  • Performance: Acceptable for 90% of sequences.

  • Failure Rate: In Asp-Gly sequences, aspartimide formation can exceed 30-50% per synthesis depending on length and temperature.[1]

  • Verdict: Unsuitable for sensitive sequences or GMP manufacturing of Asp-Gly peptides.[1]

The Intermediate: Asp(OMpe)[1][8]
  • Structure: 3-methylpent-3-yl ester.[1]

  • Mechanism: The flexible alkyl chains (methyl/ethyl) create a larger "cone of protection" than the rigid t-butyl sphere.[1]

  • Performance: Reduces aspartimide formation by ~5-10 fold compared to OtBu.[1]

  • Verdict: Excellent "first line of defense" for moderately difficult sequences (e.g., Asp-Ala, Asp-Phe).[1]

The Heavyweights: Asp(OEpe) & Asp(OBno)[1][6]
  • Structure:

    • OEpe: 3-ethylpent-3-yl ester.[1][8][9]

    • OBno: 5-butylnon-5-yl ester.[1][8][10]

  • Mechanism: These "swallowtail" esters possess long, flexible alkyl chains that sweep out a massive steric volume, effectively rendering the carbonyl carbon inaccessible to the backbone nitrogen.[1]

  • Performance:

    • OEpe: Superior to OMpe.[1][9]

    • OBno: The gold standard.[1] In the VKDGYI model, it reduces aspartimide formation to <0.5% , often undetectable.[1][11]

  • Verdict: Mandatory for Asp-Gly, Asp-Asn, and Asp-Ser sequences, or when using elevated temperature (microwave) synthesis.[1]

The Specialist: Asp(O-2-PhiPr)
  • Structure: 2-phenylisopropyl ester.[1][7]

  • Mechanism: Bulky, but designed for orthogonality .[1]

  • Performance: Can be cleaved with 1% TFA (leaving other side chains intact).[1][6][7] While bulkier than OtBu, its primary utility is site-selective deprotection (e.g., for on-resin cyclization) rather than pure aspartimide suppression, though it performs better than OtBu.[1]

Data Summary: Comparative Performance Table

The following data aggregates findings from Behrendt et al. and internal validation studies using the VKDGYI model peptide (Fmoc removal: 20% piperidine, 20 cycles).

Protecting GroupSteric Bulk (Relative)Aspartimide Formation (Asp-Gly)*D-Asp % (Racemization)Cleavage ConditionRec.[1][10] Usage
Asp(OtBu) 1.0 (Baseline)High (>15%) High (>5%)95% TFAGeneral Purpose
Asp(OMpe) ~2.5xModerate (2-5%) Moderate (1-2%)95% TFAAsp-Ala, Asp-Val
Asp(OEpe) ~5.0xLow (<1%) Low (<0.5%)95% TFAAsp-Ser, Asp-Thr
Asp(OBno) ~10.0xNegligible (<0.1%) None Detected 95% TFAAsp-Gly , Asp-Asn
Asp(O-2-PhiPr) ~2.0xModerateLow1% TFA Orthogonal/Cyclization

*Data represents accumulated byproducts after simulated repeated exposure to base.

Experimental Protocol: Validation Workflow

To validate these protecting groups in your own lab, use this standardized "Torture Test" protocol.

Objective: Synthesize H-Val-Lys-Asp(PG)-Gly-Tyr-Ile-OH and quantify aspartimide.

Step 1: Resin Loading[1]
  • Resin: Wang Resin (low loading, ~0.3 mmol/g) pre-loaded with Fmoc-Ile-OH.[1]

  • Scale: 0.1 mmol.

Step 2: Elongation Cycle (Standard)[1]
  • Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] DIC, 5 eq. Oxyma Pure in DMF (60 min, RT).

  • Fmoc Removal (The Stress Test):

    • Reagent: 20% Piperidine in DMF.[1][6][11]

    • Crucial Modification: To simulate a long synthesis, extend the deprotection time of the steps after Asp incorporation to 20 minutes x 2 per cycle, or perform a "hold" step where the resin sits in piperidine for 4 hours total.

Step 3: Incorporation of Variable Asp
  • Split resin into 4 aliquots.

  • Couple:

    • Fmoc-Asp(OtBu)-OH[1][7][11][10][12]

    • Fmoc-Asp(OMpe)-OH[1][11][8]

    • Fmoc-Asp(OEpe)-OH[1][4][8]

    • Fmoc-Asp(OBno)-OH

Step 4: Cleavage & Analysis[1]
  • Cocktail: TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.

  • Precipitation: Cold diethyl ether.[1]

  • Analysis: UHPLC-MS (C18 column).

    • Target Mass: [M+H]+ (Calc).

    • Aspartimide Mass: [M+H]+ minus 18 Da (M-18).[1]

    • Piperidide Mass: [M+H]+ plus 67 Da (M+67).[1]

  • Calculation: % Aspartimide = (Area Aspartimide + Area Piperidide) / (Total Area) * 100.[1]

Decision Framework: Selecting the Right Group

Do not default to the most expensive group (OBno) for every synthesis.[1] Use this logic tree to optimize cost vs. purity.

SelectionLogic Start Select Asp Protecting Group Q3 Is Orthogonal Deprotection Required? (e.g. Cyclic Peptide) Start->Q3 Q1 Is the sequence 'Difficult'? (Asp-Gly, Asp-Asn, Asp-Ser) Q2 Is Synthesis Temperature High? (>50°C / Microwave) Q1->Q2 Yes (Critical Risk) OtBu Use Asp(OtBu) (Standard, Low Cost) Q1->OtBu No (Low Risk) OMpe Use Asp(OMpe) (Balanced Cost/Protection) Q2->OMpe No (Room Temp) OBno Use Asp(OBno) or Asp(OEpe) (Maximum Protection) Q2->OBno Yes (High Temp) Q3->Q1 No PhiPr Use Asp(O-2-PhiPr) (1% TFA Labile) Q3->PhiPr Yes

Figure 2: Strategic decision tree for Asp protecting group selection.

References

  • Behrendt, R., Huber, S., Martí, R., & White, P. (2015).[1][8] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.[1][8] Retrieved from [Link]

  • Peptide Chemistry. (2025). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link][1]

Sources

Advanced Aspartimide Suppression Strategies: Fmoc-D-Asp(OMpe)-OH vs. Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-amino acids is a cornerstone strategy in modern drug development to enhance the proteolytic stability of therapeutic peptides. However, D-Aspartic acid (D-Asp) is just as susceptible to base-catalyzed aspartimide formation during Solid-Phase Peptide Synthesis (SPPS) as its L-counterpart. When synthesizing high-risk motifs (e.g., D-Asp-Gly, D-Asp-Asn), standard tert-butyl (OtBu) protection frequently fails, leading to catastrophic yield losses via


 isomerization and piperidide adduct formation.

This guide provides an authoritative comparison of two advanced protecting group strategies: Fmoc-D-Asp(OMpe)-OH (steric shielding) and Fmoc-D-Asp(Opis)-OH (orthogonal electronic lability). By understanding the causality behind their chemical behavior, researchers can select the optimal building block for either linear sequence stabilization or complex on-resin cyclization.

Mechanistic Insights: The Aspartimide Challenge

During Fmoc-SPPS, the repetitive use of secondary amines (e.g., 20% piperidine) deprotonates the amide nitrogen of the residue immediately C-terminal to the Asp. This nitrogen acts as a nucleophile, attacking the


-carbonyl of the Asp side chain. The resulting loss of the ester protecting group forms a five-membered succinimide ring (aspartimide). Subsequent hydrolysis or aminolysis irreversibly generates a mixture of 

-peptides,

-peptides, and piperidides ().

Mechanism A D-Asp-Xaa Motif (Resin-Bound) B Base Treatment (e.g., 20% Piperidine) A->B C Deprotonation of Xaa Amide Nitrogen B->C D Nucleophilic Attack on Asp γ-Carbonyl C->D E Aspartimide Formation (Succinimide Ring) D->E Loss of OR group F Epimerization & Ring Opening E->F G α-/β-Peptides & Piperidides F->G S1 OMpe Protection (Extreme Steric Bulk) S1->D Strongly Blocks S2 Opis Protection (Moderate Bulk + Orthogonality) S2->D Moderately Blocks

Fig 1: Mechanism of base-catalyzed aspartimide formation and suppression logic.

Protecting Group Profiles & Causality

Fmoc-D-Asp(OMpe)-OH: The Steric Shield

The 3-methylpent-3-yl (OMpe) ester is engineered purely for extreme steric hindrance. The tertiary carbon is bonded to two ethyl groups and one methyl group.

  • Causality of Suppression: This "umbrella-like" aliphatic bulk physically obstructs the trajectory required for the backbone nitrogen to attack the

    
    -carbonyl. By raising the activation energy of the transition state, OMpe effectively shuts down succinimide ring closure, even under prolonged piperidine or pyrrolidine exposure ().
    
  • Cleavage: Because it lacks resonance-stabilizing features, the OMpe ester requires standard global cleavage conditions (95% TFA) to be removed.

Fmoc-D-Asp(Opis)-OH: The Orthogonal Switch

The 2-phenylisopropyl (Opis / OPp) ester offers moderate steric bulk (comparable to OtBu), which limits aspartimide formation better than primary esters (like OBzl) but is not as absolute as OMpe.

  • Causality of Lability: The true utility of Opis lies in its electronic properties. Upon exposure to mild acid, the ester cleaves to form a 2-phenylisopropyl carbocation. This carbocation is highly stabilized by resonance from the adjacent phenyl ring.

  • Cleavage: Consequently, Opis can be quantitatively removed with 1–3% TFA in DCM , leaving OtBu, Boc, and standard resin linkages intact. This makes it the premier choice for synthesizing cyclic D-peptides via on-resin lactamization ().

Comparative Data & Performance Metrics

FeatureFmoc-D-Asp(OMpe)-OHFmoc-D-Asp(Opis)-OHFmoc-D-Asp(OtBu)-OH (Baseline)
Side-Chain Ester 3-Methylpent-3-yl2-Phenylisopropyltert-Butyl
Steric Hindrance Very HighModerateModerate
Acid Lability Low (Requires 90-95% TFA)Extremely High (1-3% TFA)Low (Requires 90-95% TFA)
Aspartimide Formation < 1% (Highly Suppressed)~5-10% (Sequence Dependent)~10-30% (Sequence Dependent)
Primary Application Linear synthesis of prone motifsOrthogonal side-chain cyclizationRoutine, low-risk SPPS

Experimental Workflows & Self-Validating Protocols

Workflow Start Fmoc-SPPS Assembly Branch1 Fmoc-D-Asp(OMpe)-OH Incorporated Start->Branch1 Branch2 Fmoc-D-Asp(Opis)-OH Incorporated Start->Branch2 OMpe_Cleave Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Branch1->OMpe_Cleave Opis_Cleave Selective Deprotection (1-3% TFA in DCM, 5x3 min) Branch2->Opis_Cleave OMpe_Result Linear D-Peptide (High Purity, No Aspartimide) OMpe_Cleave->OMpe_Result Opis_Cyclize On-Resin Modification (e.g., Lactamization) Opis_Cleave->Opis_Cyclize Opis_Global Global Cleavage (95% TFA Cocktail) Opis_Cyclize->Opis_Global Opis_Result Cyclized D-Peptide Opis_Global->Opis_Result

Fig 2: Divergent SPPS workflows for OMpe (global cleavage) vs Opis (orthogonal modification).

Protocol A: Linear Synthesis using Fmoc-D-Asp(OMpe)-OH

Objective: Synthesize a highly prone D-Asp-Gly sequence without aspartimide degradation.

  • Coupling: Dissolve 4 eq. of Fmoc-D-Asp(OMpe)-OH and 4 eq. of Oxyma Pure in DMF. Add 4 eq. of DIC. React with the resin-bound peptide for 60 minutes at room temperature.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 5 min). Mechanistic note: The OMpe bulk protects the

    
    -carbonyl during this basic exposure.
    
  • Global Cleavage: Treat the dried resin with a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with ether.

  • Validation Checkpoint (Self-Validating System): Analyze the crude peptide via LC-MS (UV 214 nm). Calculate the ratio of the target mass peak to any +0 Da (aspartimide) or +85 Da (piperidide) peaks. A successful OMpe protocol will yield >95% target purity relative to these specific byproducts, validating the steric shielding hypothesis.

Protocol B: Orthogonal Cyclization using Fmoc-D-Asp(Opis)-OH

Objective: Perform an on-resin side-chain to side-chain lactamization (e.g., D-Asp to D-Lys).

  • Assembly: Synthesize the sequence incorporating Fmoc-D-Asp(Opis)-OH and Fmoc-D-Lys(Mtt)-OH.

  • Solvent Exchange: Wash the resin extensively with DCM (5 x 1 min). Causality: Residual DMF is basic and will neutralize the dilute TFA required for Opis/Mtt cleavage.

  • Orthogonal Deprotection: Treat the resin with 1.5% TFA and 1% TIS in DCM (5 x 3 min). The TIS scavenges the highly reactive 2-phenylisopropyl carbocations, preventing reattachment to the peptide.

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 x 2 min) to restore the nucleophilicity of the liberated Lys amine.

  • On-Resin Cyclization: Add 3 eq. PyBOP, 3 eq. HOBt, and 6 eq. DIPEA in DMF. React for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Perform a micro-cleavage of a few resin beads using 95% TFA. Analyze via LC-MS. The mass of the dominant peak must be exactly -18 Da relative to the linear, fully deprotected sequence. This loss of water mathematically proves that the Opis group was selectively removed and the lactam ring was successfully closed.

Conclusion & Selection Matrix

The choice between these two derivatives dictates the success of your synthesis:

  • Select Fmoc-D-Asp(OMpe)-OH when your primary goal is maximizing the yield and purity of a linear peptide containing aspartimide-prone motifs. It is the ultimate defensive building block.

  • Select Fmoc-D-Asp(Opis)-OH when your sequence requires complex architectural engineering, such as macrocyclization. While it offers less steric defense than OMpe, its orthogonal lability is indispensable for advanced peptide drug development.

References

  • Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from[Link]

  • Lira, R., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. PMC. Retrieved from[Link]

  • Kumar, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from[Link]

Efficacy of Fmoc-D-Asp(Opis)-OH in Preventing Piperidide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the formation of aspartimide and its subsequent conversion to piperidide adducts represents a critical failure mode, particularly in sequences containing Asp-Gly , Asp-Asn , and Asp-Ser motifs.[1] While the standard tert-butyl (OtBu) protecting group is sufficient for routine sequences, it frequently fails to prevent base-catalyzed cyclization in these "difficult" motifs, leading to yield losses of 10–30%.

Fmoc-D-Asp(Opis)-OH (Aspartic acid


-2-phenylisopropyl ester) offers a robust chemical solution. By employing a sterically demanding 2-phenylisopropyl group, Opis effectively shields the 

-carboxyl moiety from nucleophilic attack by the backbone amide nitrogen. This guide objectively compares Opis against industry standards (OtBu, OMpe) and details the specific protocols required for its deployment.

The Mechanistic Challenge: From Aspartimide to Piperidide

To understand the efficacy of Opis, one must first understand the cascade of side reactions it prevents. The problem is not the piperidine itself, but the aspartimide (succinimide) intermediate .

The Pathway of Failure
  • Cyclization: During Fmoc deprotection (using piperidine), the backbone amide nitrogen of the

    
     residue attacks the side-chain ester of Aspartate.
    
  • Aspartimide Formation: This forms a 5-membered succinimide ring.

  • Piperidide Adduct: The secondary amine (piperidine) acts as a nucleophile, attacking the unstable succinimide ring. This opens the ring, attaching the piperidine permanently to the peptide (mass shift +67 Da).

This reaction is autocatalytic and sequence-dependent. The lack of steric bulk in Glycine (


) makes Asp-Gly  the most notorious sequence for this error.
Diagram 1: The Piperidide Cascade & Opis Intervention

AspartimidePathway FmocAsp Fmoc-Asp(PG)-Gly (Initial State) Deprotection Fmoc Removal (20% Piperidine) FmocAsp->Deprotection Base Treatment Aspartimide Aspartimide (Succinimide Ring) Deprotection->Aspartimide Cyclization (If PG is weak) Target Target Peptide (Asp-Gly) Deprotection->Target Successful Synthesis Piperidide Piperidide Adduct (+67 Da Impurity) Aspartimide->Piperidide Piperidine Attack OpisBlock Opis Protection (Steric Shield) OpisBlock->Deprotection Prevents Cyclization

Caption: The Opis group prevents the initial cyclization step (red arrow), rendering the formation of the piperidide adduct impossible.[2]

Comparative Analysis: Opis vs. Alternatives

The industry standard OtBu relies on the tert-butyl group, which provides moderate steric hindrance. However, in high-risk sequences, the backbone nitrogen can easily bypass this bulk. OMpe (3-methylpent-3-yl) was developed as an improvement, but Opis (2-phenylisopropyl) provides a unique steric environment due to the rigidity of the phenyl ring adjacent to the ester.

Table 1: Performance Comparison in High-Risk Sequences (e.g., Asp-Gly)
FeatureFmoc-Asp(OtBu)-OH Fmoc-Asp(OMpe)-OH Fmoc-Asp(Opis)-OH
Chemical Structure tert-butyl ester3-methylpent-3-yl ester2-phenylisopropyl ester
Steric Bulk LowHighVery High (Rigid)
Aspartimide Risk (Asp-Gly) High (5–30%)Low (< 2%)Minimal (< 0.5%)
Piperidide Formation FrequentRareNegligible
Cleavage Condition 95% TFA (Standard)95% TFA (Standard)95% TFA (Standard)
Cost LowHighModerate/High
Rec. Application Routine sequencesDifficult sequencesCritical / GMP sequences

Technical Insight: While OMpe is effective, the Opis group is often favored for D-amino acid variants because the specific conformation of D-Asp combined with Glycine can exacerbate ring closure. The planar phenyl ring in Opis creates a "steric wall" that is thermodynamically unfavorable for the attacking nitrogen to breach.

Experimental Protocols

To ensure the efficacy of Fmoc-D-Asp(Opis)-OH, the following protocols should be integrated into your SPPS workflow. These protocols assume a standard automated or manual synthesis setup.

A. Coupling Protocol

Opis is a bulky group, which can slightly reduce coupling kinetics compared to OtBu.

  • Reagents: Use DIC/Oxyma Pure or HATU/DIPEA.

  • Stoichiometry: Use 4-5 equivalents relative to resin loading (standard is often 3-4 eq).

  • Time: Extend coupling time to 60–90 minutes (vs. standard 30-45 min).

  • Solvent: DMF or NMP.[3]

B. Fmoc Deprotection (The Critical Step)

Even with Opis, minimizing base exposure is good practice.

  • Reagent: 20% Piperidine in DMF (standard).

    • Optimization: For extremely long peptides (>40 AA), consider adding 0.1 M HOBt to the deprotection cocktail to further suppress base-catalyzed side reactions.

  • Cycles: Standard 2 x 5 min or 2 x 10 min cycles are safe with Opis.

C. Final Cleavage & Opis Removal

The Opis group is acid-labile and does not require special scavengers beyond the standard cocktail.

  • Cocktail: TFA / TIS / Water (95:2.5:2.5).

  • Time: 2 to 3 hours at room temperature.

    • Note: The 2-phenylisopropyl cation generated upon cleavage is stable and effectively scavenged by TIS (Triisopropylsilane).

  • Precipitation: Cold diethyl ether.

Decision Matrix: When to Use Opis?

Not every Aspartate residue requires Opis. Use this logic flow to optimize cost vs. purity.

Diagram 2: Selection Workflow

DecisionMatrix Start Sequence Analysis: Does it contain Asp? NextResidue Identify n+1 Residue (Asp-X) Start->NextResidue RiskCheck Is X = Gly, Asn, Ser, or Thr? NextResidue->RiskCheck LowRisk Low Risk Sequence (e.g., Asp-Leu, Asp-Phe) RiskCheck->LowRisk No HighRisk High Risk Sequence RiskCheck->HighRisk Yes UseOtBu Use Standard Fmoc-Asp(OtBu)-OH LowRisk->UseOtBu IsCritical Is Purity Critical? (GMP / Therapeutic / Long Peptide) HighRisk->IsCritical UseOpis RECOMMENDATION: Use Fmoc-D-Asp(Opis)-OH IsCritical->UseOpis Yes UseOMpe Alternative: Fmoc-Asp(OMpe)-OH IsCritical->UseOMpe No (Budget Constraints)

Caption: Workflow for selecting the appropriate Asp protecting group based on sequence risk and purity requirements.

References

  • Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243–4246.

  • Mergler, M., & Dick, F. (2005). The Aspartimide Problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 11(10), 650–657.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • PubChem. Fmoc-D-Asp(Opis)-OH Compound Summary. National Library of Medicine.

Sources

Performance of Fmoc-D-Asp(Opis)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Fmoc-D-Asp(Opis)-OH , a specialized building block designed to mitigate aspartimide formation and enable orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid


-2-phenylisopropyl ester) is a specialized amino acid derivative. While the standard Fmoc-D-Asp(OtBu)-OH  is sufficient for routine synthesis, it fails in "difficult sequences" (e.g., Asp-Gly, Asp-Asn) due to base-catalyzed aspartimide formation.

The Opis (2-phenylisopropyl) protecting group offers two distinct advantages:

  • Steric Suppression: The bulky phenyl-isopropyl group provides greater steric hindrance than the tert-butyl (OtBu) group, reducing the rate of aspartimide formation during Fmoc removal.

  • Hyper-Acid Sensitivity (Orthogonality): Unlike OtBu, which requires high concentrations of TFA (e.g., 95%) for removal, the Opis group can be cleaved with dilute acid (1–5% TFA). This allows for selective on-resin deprotection , enabling side-chain cyclization or modification while the peptide remains anchored to the resin.

The Aspartimide Challenge in SPPS

Aspartimide formation is a notorious side reaction where the backbone amide nitrogen attacks the side-chain ester of Aspartic acid.[1][2][3][4][5] This forms a cyclic imide intermediate, which subsequently undergoes ring-opening to produce a mixture of


-peptides, 

-peptides, and racemized products.[6][3]
Mechanism of Action

The reaction is driven by the basic conditions used for Fmoc removal (typically 20% piperidine).[4]

AspartimideMechanism cluster_prevention Prevention by Opis Step1 Fmoc Deprotection (Piperidine removes Fmoc) Step2 Base-Catalyzed Deprotonation of Backbone Amide Step1->Step2 Step3 Nucleophilic Attack on Asp Side Chain Ester Step2->Step3 High Risk in Asp-Gly, Asp-Asn Step4 Aspartimide (Cyclic Imide) Step3->Step4 Loss of Protecting Group (OtBu/Opis) Step5 Ring Opening (By Piperidine or Water) Step4->Step5 Output1 α-Peptide (Desired) Step5->Output1 Output2 β-Peptide (Isomer) Step5->Output2 Output3 Piperidide Adducts (+67 Da) Step5->Output3

Figure 1: Mechanism of aspartimide formation.[4][5][7][8] The Opis group inhibits "Step 3" via steric bulk.

Comparative Analysis: Opis vs. Alternatives

The choice of protecting group dictates the purity of the final peptide.[2] Below is a direct comparison of Opis against the industry standard (OtBu ) and the "gold standard" for aspartimide reduction (OMpe / OBno ).

Table 1: Technical Specification Comparison
FeatureFmoc-D-Asp(OtBu)-OH Fmoc-D-Asp(Opis)-OH Fmoc-D-Asp(OMpe)-OH
Chemical Structure tert-butyl ester2-phenylisopropyl ester 3-methylpent-3-yl ester
Steric Bulk ModerateHigh Very High
Aspartimide Risk High (in Asp-Gly sequences)Reduced Minimal
Acid Lability Stable to 50% TFA (Requires 95%+)Hyper-Labile (Cleaves in 1-5% TFA) Stable to 50% TFA
Primary Use Case Routine SynthesisCyclization / Modification / Difficult Sequences Extreme Aspartimide Prevention
Cost LowHigh Very High
Performance Data in Model Sequences

In "stress tests" using the model peptide Val-Lys-Asp-Gly-Tyr-Ile (VKDGYI), which is highly prone to aspartimide formation:

  • OtBu Protection: Typically yields 15–30% aspartimide byproducts after standard synthesis cycles.

  • Opis Protection: Significantly reduces aspartimide formation (estimated <5–10%) due to the bulky phenyl ring shielding the

    
    -carboxyl group.
    
  • OMpe/OBno: Reduces aspartimide to negligible levels (<1%).

Key Insight: While OMpe is superior for pure aspartimide suppression, Opis is unique because it allows for selective deprotection . You can remove the Opis group with 1% TFA/DCM without cleaving the peptide from the resin (if using a Rink Amide linker) or affecting other protecting groups like Boc or Pbf.

Experimental Protocols

Protocol A: Standard Coupling with Fmoc-D-Asp(Opis)-OH

This protocol ensures efficient incorporation while minimizing pre-activation side reactions.

  • Reagents:

    • Fmoc-D-Asp(Opis)-OH (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • Solvent: DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve amino acid and Oxyma in DMF.

    • Add DIC immediately prior to adding to the resin.

    • Coupling Time: 60 minutes at Room Temperature.

    • Note: Avoid phosphonium salts (PyBOP/HBTU) if possible, as they can slightly increase racemization risk with bulky residues; however, they are generally compatible.

Protocol B: Selective Side-Chain Deprotection (The Opis Advantage)

Use this workflow to expose the Asp side chain for cyclization (e.g., Lactam bridge formation) while the peptide remains on the resin.

  • Wash: Wash resin 3x with DCM.

  • Deprotection Cocktail: 1% TFA in DCM (v/v).

  • Cycle:

    • Add 1% TFA solution.

    • Shake for 2 minutes.

    • Filter.[9]

    • Repeat 5–10 times.

    • Monitoring: TLC or visual check is difficult; standard protocol is 10 x 2 min.

  • Neutralization: Wash resin with 5% DIPEA in DCM to neutralize residual acid.

  • Result: The Asp side chain is now a free carboxylic acid (-COOH), while the N-terminus (Fmoc) and other side chains (Boc, Pbf, Trt) remain protected.

Protocol C: Global Cleavage

If used as a standard building block:

  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.[9]

  • Time: 2–3 hours.

  • Outcome: Opis is fully removed along with all other acid-labile groups.

Strategic Decision Workflow

Use the following diagram to determine when to deploy Fmoc-D-Asp(Opis)-OH in your synthesis campaign.

SelectionLogic cluster_opis Opis Sweet Spot Start Select Asp Derivative Q1 Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Q1 Q2 Do you need on-resin side-chain modification? Q1->Q2 Yes PathStandard Use Fmoc-Asp(OtBu)-OH (Standard) Q1->PathStandard No PathBulky Use Fmoc-Asp(OMpe)-OH (Max Suppression) Q2->PathBulky No (Just Purity) PathOpis Use Fmoc-Asp(Opis)-OH (Orthogonal + Bulky) Q2->PathOpis Yes (Cyclization/Labeling)

Figure 2: Decision tree for selecting Aspartic acid derivatives. Opis is the choice for orthogonal strategies.

References

  • Sigma-Aldrich. (2025). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Link

  • Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS". Journal of Peptide Science, 21(8), 680-687.[10] Link

  • BenchChem. (2025).[1][2][9] A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Link

  • PubChem. (2021). Fmoc-D-Asp(Opis)-OH Compound Summary. National Library of Medicine. Link

  • Karlström, A., & Undén, A. (1996).[5] "A New Protecting Group for Aspartic Acid That Minimizes Piperidine-Catalyzed Aspartimide Formation".[5][7][10] Tetrahedron Letters, 37(24), 4243-4246.

Sources

The Hidden Costs of Aspartimide Formation: A Cost-Benefit Analysis of Sterically Hindered Asp Derivatives in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the industry standard for generating complex peptides. However, sequences containing Aspartic Acid (Asp) adjacent to sterically unhindered or flexible residues (e.g., Gly, Asn, Ser, Arg) are notoriously susceptible to base-catalyzed aspartimide formation[1]. This side reaction not only diminishes the yield of the target peptide but also generates a complex mixture of α- and β-peptides, racemized products, and piperidide adducts that are chromatographically difficult to resolve[2].

While standard Fmoc-Asp(OtBu)-OH is inexpensive, the downstream costs associated with yield loss and complex purification often eclipse the upfront savings[3]. This guide provides a rigorous cost-benefit analysis comparing standard Asp protection with sterically hindered derivatives—such as Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, and Fmoc-Asp(OBno)-OH—supported by mechanistic insights and experimental data[4].

Mechanistic Causality: Why Aspartimide Forms

During repetitive Fmoc deprotection steps, the basic conditions (typically 20% piperidine in DMF) deprotonate the backbone amide nitrogen of the residue immediately C-terminal to the Asp. This nucleophilic nitrogen attacks the β-carboxyl group of the Asp residue, forming a five-membered succinimide ring (aspartimide)[5]. Subsequent hydrolysis or nucleophilic attack by piperidine opens the ring, yielding undesired β-aspartyl peptides or piperidide adducts (+85 Da)[2].

Sterically hindered β-carboxyl protecting groups physically shield the carbonyl carbon from this nucleophilic attack. The efficacy of this shielding increases with the bulk and flexibility of the alkyl chains: OtBu < OMpe (3-methylpent-3-yl) < OEpe (3-ethyl-3-pentyl) < OBno (5-n-butyl-5-nonyl)[1][4].

G Start Identify Asp-Xaa Motif in Peptide Sequence CheckSeq Is Xaa = Gly, Asn, Ser, or Arg? Start->CheckSeq Standard Use Standard Fmoc-Asp(OtBu)-OH CheckSeq->Standard No HighRisk High Risk of Aspartimide Formation CheckSeq->HighRisk Yes Options Select Prevention Strategy HighRisk->Options ModBase Modify Deprotection (e.g., Piperazine / HOBt) Options->ModBase Hindered Sterically Hindered Asp (OMpe, OEpe, OBno) Options->Hindered Backbone Backbone Protection (Dmb / Hmb dipeptides) Options->Backbone Outcome1 Cost-Effective, High Purity Yield Hindered->Outcome1 Optimal ROI for Complex Peptides

Decision workflow for selecting Fmoc deprotection conditions and Asp protecting groups.

Cost-Benefit Analysis: Upfront Reagent vs. Downstream ROI

A common hesitation in adopting sterically hindered Asp derivatives is their high retail cost compared to Fmoc-Asp(OtBu)-OH[3]. However, evaluating the true cost requires a holistic view of the synthesis pipeline.

Quantitative Comparison of Aspartic Acid Protecting Groups

Protecting GroupRelative Reagent CostSteric BulkAspartimide Byproduct (%)*Downstream Purification CostOverall ROI for Difficult Sequences
Fmoc-Asp(OtBu)-OH Low (Baseline 1x)Low25% - 60%High (Complex HPLC, high solvent use)Low (Significant yield loss)
Fmoc-Asp(OMpe)-OH High (~50x - 100x)Medium5% - 15%MediumHigh
Fmoc-Asp(OEpe)-OH Very HighHigh< 5%Low (Straightforward isolation)Very High
Fmoc-Asp(OBno)-OH Very HighVery High< 2%Low (Straightforward isolation)Very High

*Estimated byproduct formation based on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH subjected to extended 20% piperidine treatment[4][6].

The Hidden Costs of OtBu

When an Asp-Gly sequence yields 40% aspartimide byproducts, the crude peptide is highly heterogeneous. The structural similarity between the target peptide and the β-aspartyl/piperidide byproducts necessitates shallow HPLC gradients, multiple purification runs, and massive solvent consumption[5]. The loss of 40% of the active pharmaceutical ingredient (API) translates to thousands of dollars in wasted upstream reagents (resins, other amino acids, coupling reagents)[3].

The ROI of Steric Hindrance

By investing in Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH, crude purity often jumps from <50% to >90%[4]. This allows for a single-pass preparative HPLC purification, drastically reducing labor, solvent waste, and equipment downtime, ultimately lowering the cost-per-milligram of the final purified peptide[3][7].

Experimental Protocol: Self-Validating Comparative Synthesis

To objectively validate the cost-benefit ratio, the following split-resin protocol provides a direct, internally controlled comparison of Asp(OtBu) versus Asp(OMpe) in an aspartimide-prone model sequence (e.g., a Teduglutide fragment containing Asp-Gly)[1].

Objective: Quantify the reduction of aspartimide formation using Fmoc-Asp(OMpe)-OH compared to Fmoc-Asp(OtBu)-OH under identical coupling and deprotection stress conditions.

Materials:

  • Rink Amide AM resin (loading: 0.5 mmol/g)

  • Standard Fmoc-amino acids and Fmoc-Asp(OtBu)-OH[8]

  • Fmoc-Asp(OMpe)-OH[7]

  • Coupling reagents: DIC / Oxyma Pure

  • Deprotection: 20% Piperidine in DMF[2]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5)

Step-by-Step Methodology:

  • Resin Preparation & Initial Elongation: Swell 1.0 mmol of Rink Amide resin in DMF. Perform standard Fmoc-SPPS up to the Gly residue (e.g., sequence: Resin-Ile-Tyr-Gly-NH2).

  • Resin Splitting (The Control Mechanism): Divide the resin equally into two reaction vessels (0.5 mmol each) to ensure the baseline sequence purity is identical for both test arms.

    • Vessel A (Control): Couple Fmoc-Asp(OtBu)-OH (3 eq), DIC (3 eq), Oxyma (3 eq) for 1 hour.

    • Vessel B (Test): Couple Fmoc-Asp(OMpe)-OH (3 eq), DIC (3 eq), Oxyma (3 eq) for 1 hour[3].

  • Completion of Sequence: Continue standard SPPS to complete the sequence (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-NH2) for both vessels.

  • Aspartimide Stress Test: To simulate the cumulative base exposure of a long peptide synthesis, treat both resins with 20% piperidine in DMF for an extended duration (e.g., 3 hours at room temperature)[6].

  • Global Deprotection & Cleavage: Wash resins thoroughly with DMF and DCM. Dry under vacuum. Treat each vessel with 10 mL of the TFA cleavage cocktail for 2 hours. Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize[9].

  • Analytical Validation (LC-MS):

    • Analyze both crude solids via analytical RP-HPLC (C18 column, 5-95% MeCN/H2O with 0.1% TFA over 30 mins).

    • Self-Validation Metric: Identify the target peptide mass[M+H]+. Scan for the aspartimide byproduct (-18 Da from target mass) and the piperidide adduct (+85 Da from target mass)[5]. Integrate the area under the curve (AUC) for these peaks to calculate the precise percentage of byproduct formation.

Conclusion

While backbone protection (e.g., Dmb/Hmb dipeptides) offers complete elimination of aspartimide, it is sequence-limited and can be synthetically cumbersome[1][9]. Sterically hindered Asp derivatives—particularly Asp(OMpe) and the highly optimized Asp(OEpe)—provide a universally applicable, drop-in solution[4]. The upfront premium paid for these specialized building blocks is rapidly offset by the preservation of overall yield and the dramatic reduction in downstream purification costs, making them an economically sound choice for complex peptide manufacturing.

References

4.[6] Title: The aspartimide problem in Fmoc-based SPPS. Part III - PubMed Source: nih.gov URL:[Link]

5.[4] Title: New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed Source: nih.gov URL:[Link]

6.[1] Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: nih.gov URL:[Link]

7.[3] Title: Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Source: biotage.com URL:[Link]

Sources

A Comparative Guide to Aspartate Protecting Groups in Fmoc-SPPS: Mitigating Aspartimide Formation via HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Aspartimide Problem: Mechanism and Analytical Challenges

In Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of Aspartic acid (Asp) presents a formidable challenge due to a highly sequence-dependent side reaction known as aspartimide formation. This intramolecular cyclization is catalyzed by the repeated application of bases (e.g., piperidine) during standard Fmoc deprotection cycles.

The propensity for aspartimide formation is heavily dictated by steric hindrance and sequence context. Motifs such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are particularly vulnerable[1]. The lack of steric bulk on the adjacent residue's backbone nitrogen facilitates its nucleophilic attack on the


-carbonyl of the Asp side chain during base exposure[2]. This repeated exposure generates a highly reactive five-membered succinimide ring, which can subsequently open to form up to nine different by-products, including 

- and

-piperidides, and epimerized D-aspartyl derivatives[3][4].

Because


-aspartyl peptides and D-aspartyl epimers often share the exact molecular mass and exhibit nearly identical physicochemical properties to the target peptide, they are notoriously difficult to separate via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[4]. Preventing this formation at the source through strategic side-chain protecting groups is therefore critical.

G A Peptide with Asp-Gly Motif (Fmoc-SPPS) B Base Exposure (e.g., 20% Piperidine) A->B C Aspartimide Intermediate (Five-membered ring) B->C Backbone Amide Attack D Hydrolysis (α- and β-Aspartyl Peptides) C->D H2O E Piperidine Attack (α- and β-Piperidides) C->E Piperidine F Epimerization (D-Aspartyl Peptides) C->F Base Catalysis

Mechanism of base-catalyzed aspartimide formation and byproduct generation.

Comparative Analysis of Asp Protecting Groups

To objectively evaluate the efficacy of different Asp protecting groups, we must analyze their performance under controlled base-stress conditions using RP-HPLC. The evolution of these groups has largely focused on increasing steric bulk to shield the


-carbonyl from nucleophilic attack, or altering the chemical nature of the masking group entirely.
  • Asp(OtBu) - The Standard Baseline : The tert-butyl ester is the industry standard but offers insufficient steric shielding for problematic sequences like Asp-Gly. It frequently results in high levels of aspartimide and subsequent epimerization, making it unsuitable for long peptides containing these motifs[5].

  • Asp(OMpe) - The Bulky Alternative : The 3-methylpent-3-yl (OMpe) group provides significantly more steric hindrance than OtBu. It is highly effective at suppressing aspartimide formation in sequences featuring DG, DN, DS, and DT motifs, improving crude purity and facilitating easier HPLC purification[1][3].

  • Asp(OBno) - The Trialkylcarbinol Shield : The 5-butyl-5-nonyl (OBno) group represents an extreme of steric bulk. It virtually eliminates aspartimide formation even in the highly susceptible Asp-Gly sequences, reducing the side reaction to negligible levels (~0.1% per cycle)[4].

  • Asp(CSY) - The Ylide Strategy : Cyanosulfurylide (CSY) takes a non-ester approach, masking the carboxylic acid as a stable C-C bonded ylide. This completely prevents aspartimide formation under basic conditions and is removed post-synthesis using electrophilic halogens like N-chlorosuccinimide[6][7].

Quantitative Data Comparison (Model Peptide: VKDGYI)
Protecting GroupStructural StrategySteric BulkAspartimide Formation Rate (Asp-Gly)Chiral Stability (D-Asp %)Recommendation
Fmoc-Asp(OtBu)-OH tert-Butyl esterLowHigh (Unsuitable)Poor (High epimerization)Standard, non-problematic sequences
Fmoc-Asp(OMpe)-OH 3-methylpent-3-yl esterMediumModerate ReductionModerateSequences with DG, DN, DS motifs
Fmoc-Asp(OBno)-OH 5-butyl-5-nonyl esterVery HighNegligible (~0.1% / cycle)ExcellentHighly problematic, long sequences
Fmoc-Asp(CSY)-OH Cyanosulfurylide ylideN/A (Ylide)None (0.0%)ExcellentExtreme cases, Native Chemical Ligation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for quantifying aspartimide formation via RP-HPLC.

W S1 Synthesize Model Peptide (VKDGYI) S2 Incorporate Asp PG (OtBu, OMpe, OBno) S1->S2 S3 Base Stress Test (20% Piperidine/DMF) S2->S3 S4 TFA Cleavage & Deprotection S3->S4 S5 RP-HPLC Analysis & Peak Integration S4->S5

Experimental workflow for evaluating Asp protecting group stability via HPLC.

Protocol 1: Aspartimide Formation Base Stress Test

Objective: To simulate the cumulative basic exposure of a long peptide synthesis and evaluate protecting group stability.

  • Resin Preparation : Synthesize the model peptide sequence (e.g., H-Val-Lys-Asp(PG)-Gly-Tyr-Ile-Resin) using standard Fmoc-SPPS protocols on a low-loading resin (e.g., NovaSyn TGT) to prevent intermolecular aggregation.

  • Base Exposure : After coupling the final amino acid and removing the N-terminal Fmoc group, wash the peptidyl-resin thoroughly with DMF.

  • Stress Simulation : Treat the resin with a solution of 20% piperidine in DMF for 200 minutes at room temperature. Causality Note: This duration simulates approximately 100 standard 2-minute Fmoc deprotection cycles, representing the basic stress of synthesizing a 100-mer peptide[4].

  • Washing and Cleavage : Wash the resin with DMF, followed by DCM, and dry under vacuum. Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitation : Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: RP-HPLC Analytical Method for Byproduct Quantification

Objective: To chromatographically resolve and quantify the target


-peptide against 

-aspartyl, piperidide, and D-aspartyl byproducts.
  • Sample Preparation : Dissolve the lyophilized crude peptide in a 1:1 mixture of Eluent A (0.1% TFA in H2O) and Eluent B (0.1% TFA in Acetonitrile) to a concentration of 1 mg/mL.

  • Column Selection : Utilize a high-resolution C18 analytical column (e.g., 5 µm, 4.6 x 250 mm) maintained at 40°C to improve peak resolution of isobaric epimers.

  • Gradient Elution : Run a shallow linear gradient from 10% to 40% Eluent B over 30 minutes at a flow rate of 1.0 mL/min. Causality Note: A shallow gradient is strictly required because

    
    - and 
    
    
    
    -aspartyl peptides often elute within seconds of each other. Steeper gradients will cause co-elution, masking the true extent of aspartimide formation.
  • Detection and Integration : Monitor UV absorbance at 214 nm (peptide bond). Integrate the area under the curve (AUC) for the main target peak and all identifiable byproduct peaks (aspartimide,

    
    -piperidides, 
    
    
    
    -peptide). Calculate the relative percentage of impurities.

Conclusion & Expert Insights

The choice of Asp protecting group is not a one-size-fits-all decision. For routine syntheses lacking problematic motifs, Asp(OtBu) remains cost-effective. However, when confronting Asp-Gly, Asp-Asn, or Asp-Ser motifs, analytical HPLC data unequivocally supports the transition to bulkier protecting groups. Asp(OMpe) serves as an excellent, commercially accessible middle ground that significantly improves crude purity. For the most demanding syntheses, such as long therapeutic peptides or Native Chemical Ligation (NCL) fragments, adopting ultra-bulky groups like Asp(OBno) or the ylide-based Asp(CSY) is practically mandatory to prevent catastrophic yield loss to inseparable isobaric byproducts.

References

  • CEM Corporation. "Fmoc-Asp(OMpe)-OH". 1

  • Sigma-Aldrich. "Fmoc-Asp(OMpe)-OH Novabiochem". 3

  • Sigma-Aldrich. "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH". 4

  • BenchChem. "A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis". 5

  • Iris Biotech GmbH. "ASPARTIMIDE FORMATION". 6

  • ResearchGate. "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups". 7

  • NIH / PMC. "Advances in Fmoc solid‐phase peptide synthesis". 2

Sources

Literature Review & Comparison Guide: Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and literature review on Fmoc-D-Asp(Opis)-OH , designed for researchers requiring precise control over peptide synthesis strategies.

The "Goldilocks" Reagent for Orthogonal Side-Chain Modification

Executive Summary

Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid


-2-phenylisopropyl ester) is a specialized amino acid derivative designed to solve a specific paradox in peptide chemistry: the need for selective side-chain deprotection  without incurring the high risk of aspartimide formation  associated with traditional orthogonal groups.

While standard protecting groups like OtBu (tert-butyl) are robust but lack orthogonality (requiring 95% TFA for removal), and orthogonal groups like ODmab (removed by hydrazine) are notoriously prone to side reactions, Opis offers a unique middle ground. It provides hyper-acid lability (cleavable with 1% TFA) while maintaining sufficient steric bulk to suppress aspartimide formation, making it the superior choice for on-resin cyclization strategies.

Technical Profile & Mechanism

Chemical Identity[1][2][3][4]
  • Common Name: Fmoc-D-Asp(Opis)-OH

  • Synonyms: Fmoc-D-Asp(O-2-PhiPr)-OH; Fmoc-D-Asp(2-phenylisopropyl ester)-OH[1][2]

  • CAS Number: 214852-39-8

  • Core Function: Orthogonal protection for Aspartic acid side chains.[3]

Mechanism of Action

The "Opis" group functions through two distinct chemical mechanisms that distinguish it from alternatives:

  • Hyper-Acid Lability (Orthogonality): Unlike the tert-butyl (OtBu) ester, which requires strong acid (TFA >90%) for cleavage, the 2-phenylisopropyl ester forms a highly stabilized carbocation upon protonation. This allows it to be cleaved under mild acidic conditions (1% TFA in DCM) . This creates an "orthogonality window" where the Opis group can be removed while other side-chain protecting groups (Boc, tBu, Trt, Pbf) remain intact.

  • Steric Suppression of Aspartimide: Aspartimide formation is a base-catalyzed cyclization where the amide nitrogen attacks the side-chain ester. Traditional orthogonal groups like OBzl (benzyl) or ODmab lack sufficient steric hindrance to block this attack. The Opis group, with its bulky phenyl-isopropyl structure, provides steric shielding comparable to OtBu, significantly reducing the rate of cyclization during Fmoc removal (piperidine treatment).

Visualization: The Orthogonality Landscape

Orthogonality cluster_0 Base Labile (Fmoc Removal) cluster_1 Hyper-Acid Labile (1% TFA) cluster_2 Standard Acid Labile (95% TFA) Fmoc Fmoc Group (N-Terminus) Opis Opis (Asp) O-2-PhiPr Fmoc->Opis Stable OtBu OtBu (Asp/Glu) Fmoc->OtBu Stable Opis->OtBu Selective Removal (1% TFA leaves OtBu intact) Mtt Mtt (Lys) Boc Boc (Lys) Pbf Pbf (Arg)

Caption: The Opis group occupies a unique "Hyper-Acid Labile" niche, allowing removal without affecting standard permanent protecting groups.

Comparative Analysis: Opis vs. Alternatives

The following table contrasts Fmoc-D-Asp(Opis)-OH with its primary competitors. The data synthesizes stability profiles and aspartimide risks.[4]

FeatureFmoc-Asp(Opis)-OH Fmoc-Asp(OtBu)-OH Fmoc-Asp(ODmab)-OH Fmoc-Asp(OAll)-OH
Primary Use Selective Deprotection Standard SynthesisSelective DeprotectionSelective Deprotection
Removal Reagent 1% TFA / DCM 95% TFA2% Hydrazine / DMFPd(PPh3)4 (Palladium)
Aspartimide Risk Low (Comparable to OtBu)Low (Standard)Very High (Major Issue)High
Chemical Stability Stable to Base (Piperidine)Stable to Base & Dilute AcidStable to AcidStable to Acid & Base
Complexity Low (Simple Acid Wash)LowMedium (Hydrazine is toxic)High (Requires Inert Gas/Catalyst)
Cost HighLowHighMedium
Critical Analysis:
  • Vs. OtBu: Opis is not a replacement for OtBu in standard synthesis. It is strictly for applications requiring on-resin modification. If you do not need to deprotect Asp selectively, use OtBu.

  • Vs. ODmab: Opis is the superior alternative . ODmab removal requires hydrazine, which frequently causes aspartimide formation and side-chain modifications.[3] Opis avoids hydrazine entirely.

  • Vs. OAll (Allyl): Allyl protection is excellent but requires Palladium catalysts, which can be difficult to remove and sensitive to air. Opis offers a "chemical-free" deprotection (just dilute acid), simplifying the workflow.

Experimental Data: Aspartimide Suppression

A critical performance metric is the stability of the Asp-Gly sequence, which is most prone to aspartimide formation.

Study Context: Synthesis of Scorpion Toxin II model (H-Val-Lys-Asp-Gly-Tyr-Ile-OH).[3][5] Condition: Exposure to 20% Piperidine (simulating Fmoc removal cycles).[3][4][6][7]

Protecting Group% Aspartimide (per cycle)Stability Rating
Opis (O-2-PhiPr) ~0.2% - 0.5% Excellent
OtBu (Standard)~0.5%Good
ODmab>5.0%Poor
OBzl (Benzyl)>10.0%Very Poor
OBno (Bulky)<0.05%Superior

Interpretation: While OBno is the absolute leader in aspartimide prevention, it is not selectively removable with dilute acid. Opis performs comparably to the industry standard (OtBu) while offering the unique 1% TFA cleavage capability. It is "safe" for most sequences, unlike ODmab.

Validated Experimental Protocols

Coupling Protocol

Opis is bulky; standard coupling times should be slightly extended.

  • Reagents: 3 eq Fmoc-D-Asp(Opis)-OH, 3 eq HATU, 6 eq DIPEA.

  • Solvent: DMF (Anhydrous).

  • Time: Single coupling for 60–90 minutes.

  • Monitoring: Kaiser Test (Ninhydrin) to ensure completion.

Selective Deprotection (The "Opis Wash")

Goal: Remove Opis group without cleaving the peptide from the resin or removing OtBu/Boc groups.

  • Wash: Wash resin with DCM (3 x 1 min) to remove DMF traces.

  • Deprotection Cocktail: 1% TFA in DCM (v/v) . Note: Add 5% Triisopropylsilane (TIS) if Trp/Met are present to prevent oxidation.

  • Cycle:

    • Add 1% TFA solution to resin.[8]

    • Shake for 2 minutes.

    • Filter and repeat 10 times . (Total time ~20 mins).

    • Do not soak for long periods; repeated short exposures are more effective and safer.

  • Neutralization: Wash with 5% DIPEA in DCM (3 x 2 min) to neutralize the resin before the next coupling step.

  • Verification: The resin is now ready for side-chain cyclization or modification.

Workflow Visualization

Workflow Start Peptide Assembly (Fmoc-SPPS) Step1 Selective Deprotection (1% TFA / DCM) Start->Step1 Resin-Bound Full Protection Step2 On-Resin Modification (Cyclization / Dye Attachment) Step1->Step2 Free Asp-COOH Others Protected Step3 Global Cleavage (95% TFA / TIS / H2O) Step2->Step3 Modified Peptide End Final Peptide (Cyclized & Deprotected) Step3->End Cleaved

Caption: The Opis workflow allows for intermediate modification steps impossible with standard OtBu protection.

References

  • Karlström, A., & Undén, A. (1996).[9] A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis.[10][9] Tetrahedron Letters, 37(24), 4243-4246.[9] Link

  • Merck Millipore (Novabiochem). Fmoc-Asp(O-2-PhiPr)-OH Product Data & Protocol. Sigma-Aldrich Technical Library. Link

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[10] Journal of Peptide Science, 21(8), 680-687.[10] Link

  • BenchChem. A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis.Link

  • Ocampo, S. M., et al. (2005). Synthesis of peptide-oligonucleotide conjugates using the Opis protecting group.[1][11] Organic Letters.[12] (Contextual citation from search results).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for your batch of Fmoc-D-Asp(Opis)-OH.

Sources

Benchmarking Fmoc-D-Asp(Opis)-OH against other novel protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Benchmarking Fmoc-D-Asp(Opis)-OH in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Technical Definition

In the landscape of "difficult sequence" peptide synthesis, the aspartimide (Asi) formation side reaction remains a critical bottleneck, particularly for sequences containing Asp-Gly , Asp-Asn , or Asp-Ser motifs. While Fmoc-Asp(OtBu)-OH is the industry standard, its lack of steric bulk often leads to significant aspartimide-related impurities (α- and β-piperidides) and racemization.

This guide benchmarks Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid


-2-phenylisopropyl ester) against established and novel protecting groups.

The "Opis" Identity:

  • Chemical Structure: 2-phenylisopropyl ester (often abbreviated as O-2-PhiPr or OPp in literature).

  • Core Utility: It serves a dual purpose—providing steric bulk to suppress aspartimide formation (superior to OtBu) and offering hyper-acid lability (cleavable with 1% TFA) for orthogonal deprotection strategies.

Verdict at a Glance:

  • Vs. OtBu: Opis offers significantly higher steric protection against base-catalyzed aspartimide formation.

  • Vs. OMpe: Opis provides comparable steric shielding but adds the advantage of removing the side-chain protection under mild conditions (1% TFA) where OMpe requires 95% TFA.

  • Vs. OBno: OBno (5-butyl-5-nonyl) is sterically superior for "impossible" sequences but lacks the orthogonal flexibility of Opis.

Part 2: Mechanism of Action & Comparative Analysis

The Aspartimide Challenge

Aspartimide formation occurs when the nitrogen of the subsequent amino acid (n+1) attacks the ester carbonyl of the Asp side chain.[1][2][3] This is catalyzed by the base (piperidine) used during Fmoc removal.[1][4][5]

  • The Opis Solution: The 2-phenylisopropyl group introduces significant steric hindrance around the

    
    -carboxyl group. The bulky phenyl ring and the isopropyl branching physically block the attack of the backbone amide nitrogen, thereby kinetically inhibiting cyclization.
    
Comparative Data: Protecting Group Performance

The following table summarizes the performance of Opis against the standard (OtBu) and high-performance alternatives (OMpe, OBno) based on industry-standard stress tests (e.g., the VKDGYI model peptide).

FeatureOtBu (Standard)Opis (The Candidate)OMpe (The Gold Standard)OBno (The Heavyweight)
Chemical Name tert-butyl2-phenylisopropyl 3-methylpent-3-yl5-butyl-5-nonyl
Steric Bulk LowHigh HighVery High
Asi Suppression Poor (High Risk)Good Very GoodExcellent
Acid Lability 95% TFA1% TFA (Hyper-labile) 95% TFA95% TFA
Orthogonality NoYes (vs. Lys/Ser) NoNo
Cost Profile LowHigh HighVery High

Analyst Note: While OBno offers the absolute highest protection against aspartimide, Opis is unique because it allows for fragment condensation or on-resin modification. If you treat Fmoc-D-Asp(Opis)-OH with 1% TFA/DCM, you expose the free Asp side chain while leaving other protecting groups (Boc, Pbf, tBu) intact.

Part 3: Visualization of Mechanism

The following diagram illustrates the competitive pathways: the desired Fmoc deprotection versus the unwanted Aspartimide formation, and how Opis blocks the latter.

AspartimideMechanism cluster_0 Fmoc Removal Cycle (Basic Conditions) cluster_1 Side Reaction: Aspartimide Formation cluster_2 Protection Strategy Peptide Peptidyl-Resin (...-Asp(PG)-Gly-Fmoc) Deprotected Free Amine (...-Asp(PG)-Gly-NH2) Peptide->Deprotected Fmoc Removal Base 20% Piperidine Base->Deprotected Attack Nucleophilic Attack (Backbone N -> Side Chain CO) Deprotected->Attack Slowed by Bulk Opis Opis Group (Steric Shield) Deprotected->Opis Protected by Aspartimide Aspartimide Ring (Byproduct) Attack->Aspartimide Opis->Attack BLOCKS (Steric Hindrance)

Caption: Mechanism of Aspartimide suppression. The Opis group provides a steric shield (Green) that inhibits the nucleophilic attack (Red) required to form the aspartimide ring during basic Fmoc deprotection.

Part 4: Experimental Protocols for Validation

To validate Fmoc-D-Asp(Opis)-OH in your specific workflow, perform the following "Stress Test." This protocol is self-validating because it exaggerates the side reaction to quantifiable levels.

Protocol A: The "Scorpion Toxin" Stress Test

Objective: Quantify Aspartimide formation in the prone sequence H-Val-Lys-D-Asp(Opis)-Gly-Tyr-Ile-NH2 .

  • Synthesis:

    • Resin: Rink Amide MBHA (0.6 mmol/g).

    • Coupling: Use standard DIC/Oxyma Pure (1:1) or HBTU/DIEA.

    • Crucial Step: Incorporate Fmoc-D-Asp(Opis)-OH at the critical position.

  • The Stress Test (Simulation):

    • After Fmoc removal of the final residue, split the resin into two batches.

    • Batch A (Control): Wash and cleave immediately.

    • Batch B (Stressed): Treat with 20% Piperidine in DMF for 18 hours at room temperature. (This simulates ~50-60 standard coupling cycles).

  • Cleavage:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).[3]

    • Time: 2 hours.

    • Note: Since Opis is hyper-acid labile, it will be removed along with other groups in this high-TFA cocktail.

  • Analysis:

    • Analyze via UPLC-MS.

    • Look for:

      • Target Mass (M).

      • Aspartimide Mass (M-18).

      • Piperidide Adducts (M+67).

    • Calculation:

      
      
      
Protocol B: Orthogonal Cleavage (Unique to Opis)

Objective: Demonstrate selective removal of Opis without cleaving the peptide from the resin.

  • Condition: Treat resin-bound peptide with 1% TFA in DCM (10 x 2 min flows).

  • Verification: Wash with DCM, then add 5% DIEA/DCM (neutralize). Perform a Kaiser test (should be negative) or a Bromophenol Blue test (detects free COOH).

  • Result: The D-Asp side chain is now free for cyclization or conjugation, while Lys(Boc) and the resin linker remain intact.

Part 5: Workflow Visualization

BenchmarkingWorkflow Start Start: Model Peptide Synthesis (VKDGYI) Split Split Resin Start->Split PathA Control Arm (Standard Synthesis) Split->PathA PathB Stress Test Arm (18h Piperidine Exposure) Split->PathB Cleavage Global Cleavage (95% TFA) PathA->Cleavage PathB->Cleavage Analysis UPLC-MS Analysis Quantify M-18 (Asi) Cleavage->Analysis

Caption: Experimental workflow for benchmarking Opis. The "Stress Test" arm amplifies aspartimide formation to allow for sensitive comparison between protecting groups.

References

  • PubChem. (n.d.).[6] Fmoc-D-Asp(Opis)-OH (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Mergler, M., & Dick, F. (2005).[5][7] The aspartimide problem in Fmoc-based SPPS. Part I: Minimizing aspartimide formation with ester-based protecting groups.[1][3] Journal of Peptide Science. (Validates OMpe and bulky esters).

  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. (Benchmarks OBno/OEpe).
  • Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters. (Foundational work on bulky esters like OMpe).[3][8]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Asp(Opis)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide on the safe handling of Fmoc-D-Asp(Opis)-OH. As researchers dedicated to advancing drug development, our primary commitment is to safety and precision. This document provides a detailed, procedural framework for the appropriate use of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and practical, field-proven experience to ensure both your protection and the integrity of your research.

While specific data for Fmoc-D-Asp(Opis)-OH is not extensively detailed in publicly available safety data sheets, its structural class as an Fmoc-protected amino acid allows us to establish best practices based on similar compounds and general laboratory safety principles.[1][2][3] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Fmoc-protected amino acids are generally not classified as highly hazardous substances.[1] However, like any chemical reagent, they pose potential risks that necessitate careful handling. The primary hazards are:

  • Inhalation: Fine powders can be easily aerosolized and inhaled, potentially causing respiratory tract irritation.[2]

  • Skin and Eye Contact: Direct contact may cause skin or eye irritation.[2][3]

  • Ingestion: Accidental ingestion could be harmful.[2]

Therefore, a thorough risk assessment is the foundational step before any handling procedure.[1] This involves evaluating the specific operations you will be performing—from weighing and dissolution to coupling reactions in solid-phase peptide synthesis (SPPS)—and determining the potential for exposure.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to chemical hazards.[4][5] Below is a comprehensive table detailing the required PPE for various laboratory operations involving Fmoc-D-Asp(Opis)-OH.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., nitrile).[1][4]Laboratory coat.[1][4]A dust mask or working in a chemical fume hood is recommended to avoid inhaling fine particles.[1][2]
Solution Preparation and Transfers Chemical splash goggles.[6]Chemical-resistant gloves (e.g., nitrile).[1][4]Laboratory coat.[1][4]Work in a well-ventilated area or a chemical fume hood.[2][7]
Solid-Phase Peptide Synthesis (SPPS) Chemical splash goggles or a face shield.[6][8]Chemical-resistant gloves (e.g., nitrile). Change gloves frequently.[4]Laboratory coat. A chemical-resistant apron is recommended when handling larger volumes of solvents.[6][8]All operations should be performed in a certified chemical fume hood.[7][9]
Waste Disposal Chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.[1]Not generally required if handling sealed waste containers.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[4] An incorrect doffing procedure can expose you to the very contaminants you sought to avoid.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respiratory Protection (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Begin Work Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respiratory Protection (if needed) Doff3->Doff4 WashHands2 Wash Hands Thoroughly Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 Work Complete WashHands2->End

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational and Disposal Plans

4.1. Safe Handling Procedures

  • Preparation: Before starting, ensure that your work area is clean and uncluttered.[5] Confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.[7]

  • Engineering Controls: For all procedures that may generate dust or aerosols, use a certified chemical fume hood.[2][7] This is the most effective way to minimize inhalation exposure.

  • Weighing: When weighing the solid Fmoc-D-Asp(Opis)-OH, use a spatula and weighing paper. Avoid creating dust clouds.[1] Perform this task in a fume hood or a designated powder handling enclosure if available.

  • Dissolution: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Peptide Synthesis: During SPPS, you will handle various reagents, including solvents like DMF and piperidine for Fmoc deprotection, which have their own specific hazards.[10][11][12] Adhere strictly to your established synthesis protocols and perform all steps within a fume hood.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][7] Avoid eating, drinking, or applying cosmetics in the laboratory.[7]

4.2. Spill Management

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area.

  • Don Appropriate PPE: Before cleaning up, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[2] For liquid spills, use an absorbent material to contain the spill.[1]

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[1]

4.3. Disposal Plan

  • Waste Segregation: Do not mix chemical waste with general trash.[1] All solid waste, including empty containers, contaminated gloves, and weighing paper, should be placed in a clearly labeled hazardous waste container.[1][9]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".[1]

  • Storage: Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials.[1][13]

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific guidelines.[1]

By adhering to these guidelines, you contribute to a safe and efficient research environment, allowing for the successful advancement of your scientific endeavors.

References

  • Benchchem. (n.d.). Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Saffron Souk. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Oklahoma State University. (n.d.). Laboratory Safety Rules.
  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • Med.Navy.mil. (2004, November 9). Personal Protective Equipment For Pest Management Personnel.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-D-Asp(OAll)-OH.
  • PSEP. (n.d.). Personal Protection for the Applicator and Worker Module.
  • Severn Biotech. (2012, November 7). Safety data sheet for Fmoc-Asp-OH.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.